Hydroxyethyl
Beschreibung
Eigenschaften
Key on ui mechanism of action |
Ethanol affects the brain’s neurons in several ways. It alters their membranes as well as their ion channels, enzymes, and receptors. Alcohol also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate. The sedative effects of ethanol are mediated through binding to GABA receptors and glycine receptors (alpha 1 and alpha 2 subunits). It also inhibits NMDA receptor functioning. In its role as an anti-infective, ethanol acts as an osmolyte or dehydrating agent that disrupts the osmotic balance across cell membranes. ... Ethanol is known to affect a large number of membrane proteins that participate in signaling pathways such as neurotransmitter receptors, enzymes, and ion channels, and there is extensive evidence that ethanol interacts with a variety of neurotransmitters. The major actions of ethanol involve enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at GABAa receptors and blockade of the N-methyl-D-aspartate (NMDA) subtype of glutamate, an excitatory amine acid (EAA) receptor. Animal studies indicate that the acute effects of ethanol result from competitive inhibition of glycine binding to NMDA receptor and disruption of glutamatergic neurotransmission by inhibiting the response of the NMDA receptor. Persistent glycine antagonism and attenuation of glutamatergic neurotransmission by chronic ethanol exposure results in tolerance to ethanol by enhancing EAA neurotransmission and NMDA receptor upregulation. The latter appears to involve selective increases in NMDA R2B subunit concentrations and other molecular changes in specific brain loci. The abrupt withdrawal of ethanol thus produces a hyperexcitable state that leads to the ethanol withdrawal syndrome and excitotoxic neuronal death. GABA-mediated inhibition, which normally acts to limit excitation, is eliminated during ethanol withdrawal syndrome and further intensifies this excitation. In addition, NMDA receptors function to inhibit the release of dopamine in the nucleus accumbens and mesolimbic structures, which modulate the reinforcing action of addictive xenobiotics such as ethanol. By inhibiting NMDA receptor activity, ethanol could increase dopamine release from the nucleus accumbens and ventral tegmental area and could thus create dependence. Chronic ethanol administration also results in tolerance, dependence, and an ethanol withdrawal syndrome, mediated, in part, by desensitization and or downregulation of GABAa receptors. The development of alcoholic ketoacidosis (AKA) requires that a combination of physical and physiologic events occur. The normal response to starvation and depletion of hepatic glycogen stores is for amino acids to be converted to pyruvate. Pyruvate can serve as a substrate for gluconeogenesis, be converted to acetyl-CoA, which can enter the Krebs cycle or can be utilized in various biosynthetic pathways (eg, fatty acid, ketone bodies, cholesterol, and acetylcholine) ... Ethanol metabolism generates NADH, resulting in an excess of reducing potential. This high redox state favors the conversion of pyruvate to lactate, diverting pyruvate from being a substrate for gluconeogenesis. To compensate for the lack of normal metabolic substrates, the body mobilizes fat from adipose tissue and increased fatty acid metabolism as an alternative source of energy. This response is mediated by a decrease in insulin and an increased secretion of glucagon, catecholamines, growth hormone, and cortisol. Fatty acid metabolism results in the formation of acetyl-CoA and it combines with the excess acetate that is generated from ethanol metabolism to form acetoacetate. Most of the acetoacetate is reduced to beta-hydroxybutyrate due to the excess reducing potential or high redox state of the cell. Volume depletion interferes with the renal elimination of acetoacetate and beta-hydroxybutyrate, and contributes to the acidosis. An elevated lactate concentration may result from shunting from pyruvate or from hypoperfusion or infection that may coexist with the underlying ketoacidosis. Adenosine may mediate many of the acute and chronic motor effects of ethanol on the brain. Ethanol, probably through its metabolite, acetate, prevents adenosine uptake, raising synaptic adenosine concentrations. Excessive stimulation of several adenosine receptors in the cerebellum may explain much of the motor impairment from low ethanol concentrations. In fact, animals made tolerant to ethanol develop cross-tolerance to adenosine agonists. In mice, adenosine receptor agonists increase ethanol-induced incoordination while adenosine antagonists decrease this intoxicating response. Chronic ethanol (alcohol) administration has been associated with alterations in the binding and function of the gamma-aminobutyric acid (GABAA) receptor. To evaluate the mechanism underlying these changes, /the authors/ measured the steady state levels of the mRNAs for the alpha 1, alpha 2, alpha 3, alpha 5, and alpha 6 subunits of the GABAA receptor after chronic ethanol administration to rats and ethanol withdrawal for 24 hr. The results indicated that chronic ethanol administration resulted in a 61% decline in the level of the GABAA receptor alpha 1 subunit mRNAs [3.8 and 4.3 kilobases (kb)] in the cerebral cortex in rats. The levels of the alpha 2 subunit mRNAs (6 and 3 kb) and the alpha 5 subunit mRNA (2.8 kb) were also reduced, by 61, 45, and 51%, respectively, whereas there was no change in the level of the alpha 3 subunit mRNA (3 kb). Furthermore, the ethanol-induced decrease in receptor mRNA levels persisted for 24 hr, after withdrawal of ethanol and returned to control values at 36 hr of withdrawal. alpha 1 mRNA levels in cerebellum also decreased by 28%. The level of the alpha 6 subunit mRNA, which selectively encodes Ro15-4513 binding sites, was found to be increased by approximately 76% in the cerebellum. Also, the photoaffinity labeling studies using [3H]Ro15-4513 indicated an increase in the levels of various protein components of the GABAA receptor, in the cerebellum and the cerebral cortex (e.g., 50- and 55-kDa proteins in the cerebellum and 41- and 50-kDa proteins in the cortex), after chronic ethanol treatment. The increase in alpha 6 mRNA in the cerebellum might be related to the increased labeling of the 55-kDa (approximately 56-kDa) protein and partially responsible for the increased binding ... . Because the alpha 6 subunit is not expressed in cortex, involvement of an as yet unknown subunit in this region cannot be ruled out. The effect of chronic ethanol treatment appears to be specific for GABAA receptor subunit mRNAs, because the same treatment did not alter the levels of glyceraldehyde-3-dehydrogenase mRNA or poly(A)+ RNA. In summary, these data indicate that chronic ethanol treatment results in an alteration in the regulation of expression of GABAA receptor subunit-encoding mRNAs, which could be due to alterations in transcription or mRNA stability. For more Mechanism of Action (Complete) data for Ethanol (8 total), please visit the HSDB record page. |
|---|---|
CAS-Nummer |
2348-46-1 |
Molekularformel |
C2H5O |
Molekulargewicht |
45.06 g/mol |
IUPAC-Name |
ethanol |
InChI |
InChI=1S/C2H5O/c1-2-3/h2-3H,1H3 |
InChI-Schlüssel |
GAWIXWVDTYZWAW-UHFFFAOYSA-N |
Verunreinigungen |
...The purpose of this study was to compare aluminum levels in fresh, and stored, canned beer representative of U.S. quality draft. ...two brands of beer, A and B, held at two different temperatures of 23 °C (room temperature) and 5 °C (refrigerated) over a period of 5 months. Room temperature beer was found to contain more aluminum (108 ug/L) than refrigerated beer and brand A at room temperature had significantly more aluminum content (546 ug/L) than brand B (414 ug/L) at the end of the duration of storage period. Aluminum content changes from day 0 to day 150 were significant. |
Kanonische SMILES |
C[CH]O |
Siedepunkt |
173.3 °F at 760 mmHg (NTP, 1992) 78.24 °C 78 °C 173 °F |
Color/Form |
Clear, colorless, very mobile liquid |
Dichte |
0.79 at 68 °F (USCG, 1999) - Less dense than water; will float 0.7893 g/cu cm at 20 °C Relative density (water = 1): 0.79 < 0.810 0.79 |
Flammpunkt |
55 °F (NTP, 1992) 55 °F 14.0 °C (57.2 °F) - closed cup Table: Flash Point for Ethyl Alcohol and Water [Table#229] 55 °F (13 °C) (closed cup) 12.0 °C c.c. |
melting_point |
-173.4 °F (NTP, 1992) -114.14 °C -114.1 °C -114 °C -173 °F |
Physikalische Beschreibung |
Ethanol with a small amount of an adulterant added so as to be unfit for use as a beverage. Ethanol appears as a clear colorless liquid with a characteristic vinous odor and pungent taste. Flash point 55 °F. Density 6.5 lb / gal. Vapors are heavier than air. Liquid Liquid, Other Solid; Other Solid; Liquid; NKRA; Water or Solvent Wet Solid Clear, colorless liquid with a weak, ethereal, vinous odor; [NIOSH] COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. Clear, colourless, mobile liquid with a characteristic odour and a burning taste Clear, colorless liquid with a weak, ethereal, vinous odor. |
Verwandte CAS-Nummern |
42845-45-4 |
Löslichkeit |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) In water, miscible /1X10+6 mg/L/ at 25 °C Miscible with ethyl ether, acetone, chloroform; soluble in benzene Miscible with many organic solvents 1000.0 mg/mL Solubility in water: miscible Soluble in water Miscible |
Dampfdichte |
1.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 1.59 (Air = 1) Relative vapor density (air = 1): 1.6 1.59 |
Dampfdruck |
40 mmHg at 66 °F ; 50 mmHg at 77 °F (NTP, 1992) 59.3 [mmHg] VP: -73 °C at 1 Pa; -56 °C at 10 Pa; -34 °C at 100 Pa; -7 °C at 1 kPa (all extrapolated); 29.2 °C at 10 kPa; 78.0 °C at 100 kPa 59.3 mm Hg at 25 °C /Extrapolated/ Vapor pressure, kPa at 20 °C: 5.8 44 mmHg |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of Hydroxyethyl Cellulose in Advanced Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hydroxyethyl cellulose (B213188) (HEC), a non-ionic, water-soluble polymer derived from cellulose, has established itself as a cornerstone excipient in the development of sophisticated drug delivery systems.[1] Its versatility stems from its unique physicochemical properties that allow for precise control over drug release kinetics, enhancement of bioavailability, and targeted delivery. This technical guide provides an in-depth exploration of the core mechanisms of action of HEC in drug delivery, supported by quantitative data, detailed experimental protocols, and process visualizations.
Mechanism of Action: Controlled Drug Release from HEC Matrices
The primary role of HEC in oral solid dosage forms is as a hydrophilic matrix-forming agent, enabling sustained and controlled release of an active pharmaceutical ingredient (API).[2][3] The mechanism is a complex interplay of hydration, swelling, diffusion, and erosion.
Upon contact with aqueous fluids in the gastrointestinal tract, the HEC polymer begins to hydrate (B1144303) and swell, forming a viscous, gel-like layer on the surface of the dosage form.[4] This gel layer acts as a diffusion barrier, retarding the ingress of fluid and the egress of the dissolved drug. The rate of drug release is governed by two main processes:
-
Drug Diffusion: The dissolved API travels through the tortuous channels of the swollen hydrogel matrix. The rate of diffusion is dependent on the viscosity of the gel layer, which is directly influenced by the molecular weight and concentration of the HEC used.[1]
-
Matrix Erosion: Concurrently, the outermost layer of the hydrated polymer matrix slowly erodes and dissolves into the surrounding medium. As the matrix erodes, the diffusional path length for the drug decreases, contributing to the overall release profile.[5][6]
The drug release from HEC matrices is often described as anomalous (non-Fickian) transport, indicating that it is controlled by a combination of both drug diffusion and polymer matrix erosion/relaxation.[5][6]
Diagram: HEC Matrix Drug Release Mechanism
Caption: Hydration, swelling, diffusion, and erosion in an HEC matrix tablet.
Mechanism of Action: Mucoadhesion
HEC exhibits mucoadhesive properties, which are particularly valuable for drug delivery to mucosal surfaces such as in ophthalmic, nasal, and buccal formulations.[7] Mucoadhesion is the process of adhesion between the polymer and the mucus layer lining these surfaces.[7]
The primary mechanism for HEC's mucoadhesion is the formation of hydrogen bonds.[7] The abundant hydroxyl groups on the HEC polymer chain interact with the sialic acid and fucose residues of mucin glycoproteins, the main components of mucus. This interaction increases the residence time of the formulation at the site of application, which can lead to:
-
Enhanced Drug Absorption: Prolonged contact time allows for greater absorption of the API across the mucosal tissue.[7]
-
Improved Bioavailability: By localizing the drug at the absorption site, pre-systemic metabolism can be reduced.
-
Increased Therapeutic Efficacy: Maintaining the drug concentration at the target site for an extended period improves its effectiveness.
The mucoadhesive strength of HEC is influenced by its molecular weight, with higher molecular weight grades generally exhibiting stronger adhesion due to increased chain entanglement and more interaction points with mucin.[7]
Diagram: HEC-Mucin Mucoadhesive Interaction
Caption: Hydrogen bonding between HEC hydroxyl groups and mucin glycoproteins.
Quantitative Data Summary
The performance of HEC in drug delivery is highly dependent on its grade, which is primarily defined by molecular weight and viscosity.
Table 1: Specifications of Pharmaceutical Grade HEC (Natrosol™ 250 Pharm)
| Grade | Weight Average Molecular Weight (Da) | Brookfield LVF Viscosity (mPa·s) | Solution Concentration (%) |
| Natrosol™ 250 L Pharm | 90,000 | 75–150 | 5% |
| Natrosol™ 250 G Pharm | 300,000 | 250–400 | 2% |
| Natrosol™ 250 M Pharm | 720,000 | 4,500–6,500 | 2% |
| Natrosol™ 250 H Pharm | 1,000,000 | 1,500–2,500 | 1% |
| Natrosol™ 250 HHX Pharm | 1,300,000 | 3,500–5,500 | 1% |
| Data sourced from Ashland product specifications.[8] |
Table 2: Effect of HEC Molecular Weight on Drug Release
A study using 3D-printed tablets with diclofenac (B195802) sodium demonstrated the impact of HEC's molecular weight on drug release.
| Formulation (HEC Grade) | HEC Molecular Weight (kDa) | Drug Released after 10 hours (%) |
| F-L | 90 | ~100% |
| F-G | 300 | 53.52 ± 1.14 |
| F-M | 720 | 39.26 ± 3.33 |
| F-HX | 1000 | 39.38 ± 0.37 |
| Data adapted from a study on 3D-printed dosage forms.[5] |
As shown, higher molecular weight HEC leads to a significantly slower drug release rate due to the formation of a stronger, more viscous gel layer.[1][5]
Table 3: Mucoadhesive Properties of HEC Formulations
Direct comparison of mucoadhesive strength between standard HEC grades is complex and context-dependent. However, studies show significant enhancement through chemical modification.
| HEC Formulation Type | Mucoadhesive Property | Improvement |
| Carboxyl-modified HEC | Adhesion Strength | Up to 40% increase vs. unmodified HEC[7] |
| Methacryloylated HEC | Peak Force & Work of Adhesion | Statistically significant increase vs. unmodified HEC[9] |
Detailed Experimental Protocols
A. In Vitro Drug Release Testing (USP Apparatus 2)
This protocol outlines the standard method for determining the rate of drug release from HEC matrix tablets.
Diagram: Workflow for In Vitro Drug Release Test
Caption: Standard workflow for USP Apparatus 2 dissolution testing.
Methodology:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).[10][11]
-
Dissolution Medium: Typically 900 mL of a buffered solution simulating physiological pH, such as phosphate buffer pH 6.8.[5]
-
Temperature: Maintained at 37 ± 0.5°C.[10]
-
Paddle Speed: A constant rotation speed, commonly 50 or 100 rpm, is used.[5][10]
-
Procedure: a. The dissolution medium is placed in the vessel and allowed to equilibrate to the set temperature. b. The HEC matrix tablet is dropped into the vessel. c. The apparatus is started, and at specified time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), an aliquot of the medium is withdrawn. d. The withdrawn volume is immediately replaced with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analysis: The concentration of the API in each sample is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Interpretation: The cumulative amount of drug released is calculated and plotted against time to generate the dissolution profile.
B. Ex Vivo Mucoadhesion Test (Tensile Strength Method)
This protocol measures the force required to detach a HEC-based formulation from a mucosal tissue, providing a quantitative measure of mucoadhesive strength.
Diagram: Workflow for Ex Vivo Mucoadhesion Test
Caption: Workflow for measuring mucoadhesion using a texture analyzer.
Methodology:
-
Apparatus: Texture Analyzer equipped with a cylindrical probe and a platform for mounting tissue.[12][13]
-
Substrate: Freshly excised animal mucosal tissue (e.g., porcine buccal or nasal mucosa) is used.[12][14]
-
Procedure: a. The mucosal tissue is secured on the lower, stationary platform of the texture analyzer. Its surface is moistened with a buffer (e.g., simulated saliva). b. The HEC formulation (e.g., a gel or a tablet) is attached to the upper, movable probe. c. The probe is lowered at a pre-test speed until it makes contact with the mucosa. d. A defined contact force (e.g., 0.5 N) is applied for a specific contact time (e.g., 60 seconds) to allow for mucoadhesive bond formation.[15] e. The probe is then withdrawn at a constant, slow post-test speed (e.g., 0.1 mm/s).[14][16]
-
Analysis: The instrument records the force required to detach the formulation from the mucosa as a function of displacement.
-
Data Interpretation: Two key parameters are derived from the force-distance curve:
-
Peak Detachment Force: The maximum force (N) required to separate the surfaces.
-
Work of Adhesion: The area under the force-distance curve (N·mm or mJ), representing the total energy required to break the adhesive bond.[15]
-
C. Swelling and Erosion Studies (Gravimetric Method)
This protocol quantifies the water uptake (swelling) and mass loss (erosion) of HEC matrix tablets over time.
Methodology:
-
Apparatus: Dissolution apparatus, analytical balance, and a drying oven.
-
Procedure: a. The initial dry weight of each tablet (Wi) is recorded.[17] b. Tablets are placed in the dissolution medium under standard conditions (e.g., 37°C, 100 rpm).[18] c. At predetermined time intervals, tablets are removed, gently blotted to remove excess surface water, and weighed to obtain the swollen weight (Ws).[17] d. The same tablets are then dried in an oven (e.g., at 60°C) until a constant weight is achieved, which is recorded as the final dried weight (Wt).[17][18]
-
Calculations:
-
Percentage Swelling (Water Uptake) = [(Ws - Wt) / Wt] × 100
-
Percentage Matrix Erosion = [(Wi - Wt) / Wi] × 100 [17]
-
-
Data Interpretation: The percentages of swelling and erosion are plotted against time to understand the hydration and dissolution dynamics of the HEC matrix, which correlate with the drug release mechanism.
Conclusion
This compound cellulose is a highly effective and adaptable polymer for drug delivery, primarily functioning through the mechanisms of controlled release via matrix swelling and erosion, and enhanced localization through mucoadhesion. The specific grade of HEC, particularly its molecular weight and resulting viscosity, is a critical parameter that allows formulators to precisely tailor drug release profiles and adhesive properties. By understanding these core mechanisms and utilizing standardized evaluation protocols, researchers and drug development professionals can effectively harness the potential of HEC to create optimized, patient-centric therapeutic systems.
References
- 1. Role of Hydroxyethylcellulose in Controlled Drug Release Systems [eureka.patsnap.com]
- 2. xtgchem.cn [xtgchem.cn]
- 3. stobec.com [stobec.com]
- 4. eurofins.it [eurofins.it]
- 5. Evaluation of this compound Cellulose Grades as the Main Matrix Former to Produce 3D-Printed Controlled-Release Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating Hydroxyethylcellulose's Mucoadhesive Properties [eureka.patsnap.com]
- 8. ashland.com [ashland.com]
- 9. Synthesis of Methacryloylated Hydroxyethylcellulose and Development of Mucoadhesive Wafers for Buccal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USP apparatus 2: Significance and symbolism [wisdomlib.org]
- 11. fip.org [fip.org]
- 12. 2.5.3. Ex Vivo Mucoadhesion [bio-protocol.org]
- 13. stablemicrosystems.com [stablemicrosystems.com]
- 14. Interpretation of mucoadhesive properties of polymer gel preparations using a tensile strength method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of Swelling and Erosion in the Controlled Release of a Poorly Water-Soluble Drug Using Synchrotron X-ray Computed Microtomography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
An In-depth Technical Guide to the Synthesis and Characterization of Hydroxyethyl Starch (HES) Derivatives
Introduction
Hydroxyethyl starch (HES) is a semi-synthetic polysaccharide derived from the modification of amylopectin, a component of natural starch.[1][2] The addition of this compound groups to the glucose units of the starch polymer enhances its water solubility and stability against enzymatic degradation by amylase in the bloodstream.[2][3] HES is widely recognized as a clinical plasma volume expander and is characterized by its average molecular weight (Mw), molar substitution (MS), and the C2/C6 ratio of hydroxyethylation.[1][4][5]
Due to its excellent biocompatibility, biodegradability, low immunogenicity, and the abundance of functional hydroxyl groups available for chemical modification, HES has garnered significant interest as a versatile platform for developing advanced drug delivery systems (DDS).[1][6][7] HES and its derivatives are used to create a variety of nanocarriers, including drug conjugates, nanoparticles, micelles, and hydrogels, to improve the pharmacokinetic profiles, solubility, and therapeutic efficacy of various drugs.[7][8][9] This guide provides a comprehensive overview of the core methodologies for synthesizing and characterizing HES derivatives for researchers and professionals in drug development.
Synthesis of this compound Starch Derivatives
The polyhydroxylated nature of HES allows for a wide range of chemical modifications.[6] Common strategies involve esterification, etherification, and conjugation reactions to attach hydrophobic moieties, targeting ligands, or therapeutic agents. These modifications tailor the physicochemical properties of HES for specific drug delivery applications.
Experimental Protocol 1: Synthesis of Hydrophobically Modified HES via Esterification
This protocol describes the synthesis of an amphiphilic HES derivative by esterifying its hydroxyl groups with a fatty acid (e.g., stearic acid), a method used to create self-assembling nanocarriers like micelles.[3][10]
Materials:
-
This compound Starch (HES)
-
Stearic Acid (SA) or other fatty acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent
-
Dialysis membrane (appropriate MWCO)
-
Deionized water
Procedure:
-
Dissolution: Dissolve a defined amount of HES in anhydrous DMSO.
-
Activation: In a separate flask, dissolve stearic acid, DCC, and DMAP in anhydrous DMSO. Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid group of the stearic acid.
-
Reaction: Add the activated stearic acid solution dropwise to the HES solution under constant stirring. Allow the reaction to proceed for 24-48 hours at a controlled temperature (e.g., 45°C).[11] The molar ratio of HES hydroxyl groups to the fatty acid can be varied to control the degree of substitution.[3]
-
Purification:
-
Precipitate the crude product by pouring the reaction mixture into an excess of cold acetone.
-
Recover the precipitate by filtration and wash it repeatedly with acetone to remove unreacted reagents.
-
Redissolve the product in deionized water and dialyze against deionized water for 2-3 days to remove residual solvent and impurities.
-
-
Lyophilization: Freeze-dry the purified solution to obtain the final HES-stearate conjugate as a white powder.
Experimental Protocol 2: Synthesis of HES-Drug Conjugates
This protocol outlines a general method for conjugating a drug with a suitable functional group (e.g., a hydroxyl or carboxyl group) to HES. As an example, the conjugation of 10-Hydroxycamptothecin (10-HCPT) is described.[12]
Materials:
-
HES
-
10-Hydroxycamptothecin (10-HCPT)
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Coupling agents (e.g., EDC/NHS)
-
Dialysis membrane
-
Deionized water
Procedure:
-
Drug Protection (if necessary): For a drug like 10-HCPT, protect the phenolic hydroxyl group. Suspend 10-HCPT in anhydrous DCM, add (Boc)₂O and anhydrous pyridine, and stir overnight at room temperature. Wash the resulting solution sequentially with HCl and NaHCO₃. Dry the organic phase and evaporate the solvent to obtain the protected drug.[12]
-
HES Activation: Dissolve HES in a suitable solvent (e.g., formamide (B127407) or DMSO). If the drug has a hydroxyl group, the carboxyl group needs to be introduced to HES first.
-
Conjugation: Dissolve the protected drug and activated HES in an appropriate solvent. Add coupling agents like EDC and NHS to facilitate the formation of an ester or amide bond. Allow the reaction to proceed for 24-72 hours.
-
Deprotection: If a protecting group was used, perform a deprotection step (e.g., using trifluoroacetic acid for a Boc group).
-
Purification: Dialyze the reaction mixture extensively against deionized water or a suitable buffer to remove unreacted drug, coupling agents, and byproducts.
-
Lyophilization: Freeze-dry the purified conjugate solution to yield the final HES-drug conjugate.
References
- 1. This compound starch and its derivatives as nanocarriers for delivery of diagnostic and therapeutic agents towards cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Starch? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. This compound starch - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound starch based smart nanomedicine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09663F [pubs.rsc.org]
- 8. Drug Delivery Systems Based on this compound Starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to N-(2-hydroxyethyl) piperidine: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-hydroxyethyl) piperidine (B6355638), also known as 1-(2-hydroxyethyl)piperidine or 2-(1-Piperidino)ethanol, is a heterocyclic organic compound featuring a piperidine ring N-substituted with a 2-hydroxyethyl group.[1] Its bifunctional nature, possessing both a tertiary amine and a primary alcohol, makes it a highly versatile and valuable building block in organic synthesis.[2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and significant applications, particularly in the realm of pharmaceutical development.
With the CAS Registry Number 3040-44-6, this compound serves as a critical intermediate in the synthesis of a wide array of more complex molecules.[2][4] Its incorporation into molecular scaffolds is particularly prominent in the development of active pharmaceutical ingredients (APIs) targeting the central nervous system (CNS) and in the synthesis of antihistamines.[2] Furthermore, its utility extends to polymer chemistry, where it can act as a functional modifier, and in the formulation of cosmetics.[2]
Chemical Structure and Physicochemical Properties
The chemical structure of N-(2-hydroxyethyl) piperidine consists of a saturated six-membered heterocycle, piperidine, where the nitrogen atom is bonded to an ethyl group which is, in turn, substituted with a hydroxyl group at the second position.
Table 1: Physicochemical Properties of N-(2-hydroxyethyl) piperidine
| Property | Value | References |
| CAS Number | 3040-44-6 | [2] |
| Molecular Formula | C7H15NO | [2] |
| Molecular Weight | 129.20 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [5] |
| Purity | ≥98.5% | |
| Boiling Point | 199-202 °C | |
| Density | 0.973 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4804 | |
| Flash Point | 77 °C | |
| Solubility | Soluble in water |
Table 2: Spectroscopic Data of N-(2-hydroxyethyl) piperidine
| Spectroscopic Technique | Data Reference |
| 1H NMR | Spectra available from various suppliers. |
| 13C NMR | G. Ellis, R.G. Jones, J. Chem. Soc. Perkin II 437 (1972)[6] |
| Infrared (IR) Spectroscopy | Spectra available from SpectraBase.[7] |
| Mass Spectrometry (MS) | Data available in the NIST WebBook.[8] |
Synthesis of N-(2-hydroxyethyl) piperidine
The most common and straightforward synthesis of N-(2-hydroxyethyl) piperidine involves the reaction of piperidine with ethylene (B1197577) oxide. This reaction is an example of a nucleophilic ring-opening of an epoxide. The nitrogen atom of the piperidine acts as the nucleophile, attacking one of the carbon atoms of the ethylene oxide ring, leading to the opening of the three-membered ring and the formation of the N-substituted product.
References
role of hydroxyethyl groups in polymer solubility
An In-depth Technical Guide on the Role of Hydroxyethyl Groups in Polymer Solubility
For researchers, scientists, and drug development professionals, understanding and controlling polymer solubility is paramount for formulating effective and stable products. Chemical modification is a key strategy to alter the properties of natural polymers, and hydroxyethylation stands out as a widely used method to enhance the aqueous solubility of otherwise insoluble biopolymers like cellulose (B213188) and starch. This technical guide delves into the core principles of how this compound groups modulate polymer solubility, supported by quantitative data, detailed experimental protocols, and process visualizations.
Naturally occurring polysaccharides such as cellulose are insoluble in water despite the abundance of hydroxyl (-OH) groups. This insolubility arises from extensive and highly ordered intra- and intermolecular hydrogen bonding between the polymer chains, creating a rigid, crystalline structure that water molecules cannot easily penetrate.
The introduction of this compound (-OCH₂CH₂OH) groups via an etherification reaction fundamentally alters this structure.[1][2][3] This process, known as hydroxyethylation, imparts water solubility through a two-fold mechanism:
-
Disruption of Hydrogen Bonds : The bulky this compound groups are grafted onto the polymer backbone, physically disrupting the tightly packed chains. This steric hindrance prevents the native hydroxyl groups from re-establishing the strong, ordered hydrogen-bonding network that causes insolubility.[4][5]
-
Introduction of Hydrophilic Sites : The newly introduced this compound groups are themselves hydrophilic and readily form hydrogen bonds with water molecules.[1][2] This interaction allows the polymer chains to become solvated, uncoil, and disperse throughout the aqueous medium, resulting in a stable solution.[1]
The extent of this modification is quantified by two key parameters:
-
Degree of Substitution (DS) : This refers to the average number of hydroxyl groups on each anhydroglucose (B10753087) unit of the polysaccharide that have been substituted with this compound groups. Since each anhydroglucose unit has three available hydroxyl groups, the DS can theoretically range from 0 to 3.[1][3][4]
-
Molar Substitution (MS) : This defines the average number of moles of ethylene (B1197577) oxide that have reacted with each anhydroglucose unit. Once a this compound group is attached, its own terminal hydroxyl group can react with additional ethylene oxide molecules to form a short poly(ethylene oxide) side chain. Therefore, the MS value can exceed 3 and has no theoretical limit.[1][3][6]
Both DS and MS are critical parameters that dictate the final properties of the polymer, including its solubility, viscosity, and thermal behavior.[1]
References
- 1. What is the mechanism of Hydroxyethylcellulose? [synapse.patsnap.com]
- 2. The properties and applications of this compound cellulose (HEC) dissolved in water - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 3. cms-ic.chempoint.com [cms-ic.chempoint.com]
- 4. Understanding the Role of Degree of Substitution (DS) in this compound Cellulose (HEC) Performance [kingmaxcellulose.com]
- 5. Degree of Substitution in HEC and Its Impact - HPMC manufacturer [hpmcmanufacturer.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Determining the Molecular Weight of Hydroxyethyl Cellulose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hydroxyethyl cellulose (B213188) (HEC), a non-ionic, water-soluble polymer derived from cellulose, is a cornerstone excipient in the pharmaceutical, cosmetic, and food industries.[1] Its utility as a thickening agent, binder, emulsifier, and stabilizer is directly linked to its molecular weight and molecular weight distribution.[2] A precise determination of these parameters is therefore critical for formulation development, quality control, and ensuring consistent product performance.[2] This guide provides a comprehensive overview of the core analytical techniques employed for the molecular weight determination of HEC, complete with detailed experimental protocols and comparative data.
Core Analytical Techniques
The primary methods for elucidating the molecular weight of HEC are Size Exclusion Chromatography (SEC), often coupled with advanced detectors like Multi-Angle Light Scattering (MALS), and Asymmetrical Flow Field-Flow Fractionation (A4F). Viscometry also serves as a valuable, albeit indirect, method.
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used technique for determining the molecular weight distribution of polymers.[1] The principle lies in separating molecules based on their hydrodynamic volume in solution as they pass through a column packed with porous gel. Larger molecules elute first, as they are excluded from the pores, while smaller molecules have a longer path and elute later.
Experimental Protocol: Aqueous SEC-MALS/RI
This protocol outlines a typical setup for analyzing HEC in an aqueous mobile phase with MALS and Refractive Index (RI) detection, which allows for the determination of absolute molecular weight without the need for column calibration with polymer standards.[3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and column oven.
-
SEC columns suitable for aqueous mobile phases and the expected molecular weight range of HEC (e.g., Agilent PL aquagel-OH series).[2][4]
-
Multi-Angle Light Scattering (MALS) detector.[3]
-
Refractive Index (RI) detector.[3]
Reagents and Materials:
-
This compound cellulose sample.
-
High-purity water (e.g., Milli-Q).
-
Sodium nitrate (B79036) (NaNO₃).
-
Sodium azide (B81097) (NaN₃).
-
Pullulan standards for system validation (optional).[2]
Procedure:
-
Mobile Phase Preparation: Prepare an aqueous mobile phase, for instance, water containing 0.1 M sodium nitrate and 0.02% sodium azide.[1] The salt is crucial to suppress any ionic interactions and prevent aggregation of the HEC molecules.[2] Filter the mobile phase through a 0.22 µm filter and degas it.
-
Sample Preparation:
-
Accurately weigh a small amount of the HEC sample (e.g., 1-2 mg/mL).
-
Dissolve the sample in the mobile phase. Gentle agitation or overnight stirring may be required for complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Instrument Setup and Equilibration:
-
Install the SEC columns in the column oven.
-
Equilibrate the entire system, including the columns and detectors, with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min) and temperature (e.g., 35 °C) until a stable baseline is achieved in both the MALS and RI detectors.[1]
-
-
Data Acquisition:
-
Inject the prepared HEC sample solution.
-
Collect the data from both the MALS and RI detectors. The RI detector measures the concentration of the eluting polymer, while the MALS detector measures the intensity of light scattered at multiple angles.
-
-
Data Analysis:
-
The data from the MALS and RI detectors are processed using specialized software (e.g., ASTRA from Wyatt Technology).
-
The software uses the Zimm plot formalism to calculate the absolute molecular weight at each elution volume.[5] This method relates the scattered light intensity to the molecular weight and the radius of gyration.
-
The analysis yields the number-average molecular weight (Mn), weight-average molecular weight (Mw), z-average molecular weight (Mz), and the polydispersity index (PDI = Mw/Mn).
-
Diagram of the SEC-MALS/RI Experimental Workflow:
A schematic representation of the experimental workflow for determining the molecular weight of HEC using SEC-MALS/RI.
Asymmetrical Flow Field-Flow Fractionation (A4F)
A4F is a separation technique that, like SEC, separates molecules based on their hydrodynamic size. However, it operates in an open channel without a stationary phase, which can be advantageous for analyzing high molecular weight or aggregated polymers that might be sheared or filtered by SEC columns.[6][7]
Experimental Protocol: A4F-MALS/RI
Instrumentation:
-
A4F system with a channel, control unit, and pumps.
-
MALS detector.
-
RI detector.
Reagents and Materials:
-
Same as for SEC.
Procedure:
-
System Preparation:
-
Assemble the A4F channel with an appropriate ultrafiltration membrane.
-
Prepare the mobile phase as described for SEC.
-
-
Method Development:
-
Optimize the A4F parameters, including the channel flow, cross-flow, and injection/focusing steps, to achieve good separation of the HEC sample.
-
-
Sample Analysis:
-
Inject the filtered HEC sample into the A4F channel.
-
The applied cross-flow forces the molecules towards the membrane, and they are then separated based on their diffusion coefficients (which are related to size) as the channel flow carries them along the channel.
-
-
Data Acquisition and Analysis:
-
The eluting sample passes through the MALS and RI detectors.
-
Data processing is similar to the SEC-MALS/RI method to obtain the molecular weight distribution.
-
Logical Relationship between SEC and A4F:
A diagram illustrating the common principle and distinct characteristics of SEC and A4F for HEC molecular weight determination.
Viscometry and the Mark-Houwink Equation
Viscometry provides an indirect measure of molecular weight by relating the intrinsic viscosity [η] of a polymer solution to its molecular weight (M) through the Mark-Houwink equation:[8]
[η] = K * M^a
The Mark-Houwink parameters, K and a, are constants specific to a particular polymer-solvent-temperature system.[9] The 'a' value also provides insight into the conformation of the polymer in solution.
Experimental Protocol: Intrinsic Viscosity Determination
Instrumentation:
-
Dilute solution viscometer (e.g., Ubbelohde or Cannon-Fenske).
-
Temperature-controlled water bath.
-
Stopwatch.
Reagents and Materials:
-
HEC sample.
-
Appropriate solvent (e.g., water, 0.1% sodium oleate (B1233923) solution).[10]
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of HEC in the chosen solvent.
-
Prepare a series of dilutions of the stock solution.
-
-
Viscosity Measurement:
-
Measure the flow time of the pure solvent and each of the HEC solutions in the viscometer at a constant temperature.
-
-
Data Analysis:
-
Calculate the relative viscosity (η_rel), specific viscosity (η_sp), and reduced viscosity (η_red) for each concentration.
-
Plot the reduced viscosity versus concentration and extrapolate to zero concentration to obtain the intrinsic viscosity [η].
-
-
Molecular Weight Calculation:
-
If the Mark-Houwink parameters (K and a) for HEC in the specific solvent and at the measurement temperature are known, the viscosity-average molecular weight (Mv) can be calculated using the Mark-Houwink equation.
-
Quantitative Data Summary
The following tables summarize typical molecular weight data and Mark-Houwink parameters for this compound cellulose.
Table 1: Typical Molecular Weight Averages of HEC Samples in an Organic Eluent [2]
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | Mp ( g/mol ) | Polydispersity (Mw/Mn) |
| A | 27,000 | 140,000 | 80,000 | 5.2 |
| B | 30,000 | 159,000 | 102,000 | 5.2 |
| C | 39,000 | 345,000 | 190,000 | 8.9 |
| Eluent: DMF + 0.1% LiBr. Calibration with PEO/PEG standards. |
Table 2: Correlation between Viscosity and Molecular Weight of HEC in an Aqueous Eluent [2]
| Sample | Viscosity (Manufacturers' Value) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | Low | 100,000 | 320,000 | 3.2 |
| 2 | Medium | 130,000 | 600,000 | 4.6 |
| 3 | High | 180,000 | 1,000,000 | 5.6 |
| Calibration with pullulan polysaccharide standards. |
Table 3: Mark-Houwink Parameters for this compound Cellulose
| Solvent | Temperature (°C) | K (dL/g) | a |
| 0.1% Sodium Oleate | - | Value not specified | Value not specified |
| Note: Specific K and a values for HEC are highly dependent on the solvent and temperature and should be determined empirically or sourced from literature for the exact conditions used.[10] |
Conclusion
The determination of the molecular weight of this compound cellulose is a critical aspect of its characterization for pharmaceutical and other industrial applications. Size Exclusion Chromatography with MALS and RI detection stands out as the most robust and widely adopted method, providing absolute molecular weight distributions. Asymmetrical Flow Field-Flow Fractionation offers a valuable alternative, particularly for very high molecular weight or aggregated samples. While viscometry provides a simpler, indirect approach, its accuracy is contingent on the availability of reliable Mark-Houwink parameters. The choice of method will depend on the specific requirements of the analysis, the available instrumentation, and the nature of the HEC sample being investigated. A thorough understanding and correct application of these techniques are essential for researchers, scientists, and drug development professionals to ensure the quality, efficacy, and consistency of their HEC-containing formulations.
References
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Ultrahigh molar mass component detected in ethylthis compound cellulose by asymmetrical flow field-flow fractionation coupled to multiangle light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mark–Houwink equation - Wikipedia [en.wikipedia.org]
- 9. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]
- 10. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: The Interaction of Hydroxyethyl Starch with Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxyethyl starch (HES), a synthetic colloid derived from amylopectin, is widely utilized as a plasma volume expander. Beyond its primary clinical application, HES exhibits a complex and multifaceted interaction with cell membranes, influencing a range of cellular behaviors from red blood cell aggregation to platelet function and inflammatory responses. This technical guide provides a comprehensive overview of the current understanding of these interactions, focusing on the biophysical effects, cellular uptake mechanisms, and the modulation of key signaling pathways. Quantitative data from pertinent studies are summarized, and detailed experimental protocols for key investigative techniques are provided to facilitate further research in this area. Visualizations of critical signaling pathways and experimental workflows are included to offer a clear and concise representation of the underlying mechanisms.
Biophysical and Cellular Interactions of HES with Cell Membranes
The interaction of HES with the cell surface is a critical determinant of its physiological and sometimes pathological effects. These interactions can be broadly categorized into its effects on red blood cells, platelets, and the endothelial glycocalyx.
Interaction with Red Blood Cell Membranes
HES has been shown to induce morphological changes in red blood cells and promote their aggregation.[1][2] This aggregation is thought to occur via a "bridging mechanism," where the large HES polymers adsorb to the surface of adjacent red blood cells, linking them together.[3][4][5] Under conditions of external stress, HES can also lead to a reduction in oxy-hemoglobin levels and may contribute to heme aggregation and membrane damage.[1][2]
Interaction with Platelet Membranes
HES can significantly impact platelet function, an effect that is dependent on its molecular weight and degree of substitution. Higher molecular weight HES solutions have been observed to inhibit platelet function.[6] The primary mechanism for this inhibition is believed to be the "coating" of the platelet surface by HES molecules. This steric hindrance reduces the availability of key surface receptors, most notably the glycoprotein (B1211001) IIb/IIIa complex, which is essential for fibrinogen binding and subsequent platelet aggregation.
Interaction with the Endothelial Glycocalyx
The endothelial glycocalyx is a carbohydrate-rich layer on the luminal surface of endothelial cells that plays a crucial role in maintaining vascular barrier integrity. HES interacts with this layer, which can influence vascular permeability. While some studies suggest a protective role for HES on the glycocalyx, others indicate that its ability to restore a damaged glycocalyx is inferior to that of albumin.[7][8][9]
Cellular Uptake of HES
HES can be internalized by cells through endocytosis, specifically via phagocytosis and pinocytosis.[10] Following uptake, HES can accumulate in various tissues, including the kidneys, liver, and skin.[10] To mitigate non-specific cellular uptake, particularly for drug delivery applications, HES has been formulated into nanocapsules.[11]
Quantitative Data on HES-Cell Membrane Interactions
The following tables summarize key quantitative findings from studies investigating the effects of HES on various cellular parameters.
Table 1: Effect of this compound Starch on Platelet Function
| HES Formulation (Molecular Weight/Substitution) | Dosage | Effect on Platelet Function | Quantitative Change | Reference |
| HES 450/0.7-0.8 | 10 mL/kg IV | Prolonged closure times and reduced glycoprotein IIb/IIIa expression | Data not specified | [6] |
| HES 200/0.6-0.66 | 10 mL/kg IV | Prolonged closure times and reduced glycoprotein IIb/IIIa expression | Data not specified | [6] |
| HES 70/0.5-0.55 | 10 mL/kg IV | Prolonged closure times and reduced glycoprotein IIb/IIIa expression | Data not specified | [6] |
| HES 130/0.38-0.45 | 10 mL/kg IV | No significant effect on platelet variables | Not applicable | [6] |
| HES 200 kD | In vitro | Concentration-related inhibition of GP IIb-IIIa expression | Data not specified | [1] |
Table 2: Effect of this compound Starch on NF-κB Activation
| HES Formulation | Dosage | Experimental Model | Effect on NF-κB Activation | Reference |
| HES | 3.75 ml/kg | Endotoxic rats | Prevention of LPS-induced NF-κB activation | [2] |
| HES | 7.5 ml/kg | Endotoxic rats | Prevention of LPS-induced NF-κB activation | [2] |
Modulation of Cellular Signaling Pathways by HES
HES has been shown to exert anti-inflammatory effects by modulating key intracellular signaling pathways.
Inhibition of the TLR4/NF-κB Signaling Pathway
A significant body of evidence points to the inhibition of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway as a primary mechanism for the anti-inflammatory effects of HES.[12][13][14][15][16][17] In models of sepsis, HES has been shown to decrease the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as adhesion molecules like intercellular adhesion molecule-1 (ICAM-1). This is achieved by inhibiting the activation of NF-κB and activator protein-1 (AP-1), which are critical transcription factors for these inflammatory mediators.
Activation of the ERK Signaling Pathway
In contrast to its inhibitory effects on inflammatory pathways, at least one study has suggested that HES can activate the extracellular signal-regulated kinase (ERK) signaling pathway in lymphocytes.[18] This pathway is typically associated with cell proliferation and survival.
Experimental Protocols
The following sections provide an overview of the methodologies used in key experiments to investigate the interaction of HES with cell membranes.
Raman Spectroscopy for Red Blood Cell Analysis
-
Objective: To assess biophysical and biochemical changes in single red blood cells upon exposure to HES.
-
Methodology:
-
Sample Preparation: Freshly drawn human red blood cells are washed and resuspended in either autologous plasma (control) or a solution of HES.
-
Cell Trapping: A single red blood cell is trapped using optical tweezers integrated into a Raman microspectrometer.
-
Spectral Acquisition: Raman spectra are acquired from the trapped cell using a laser excitation source (e.g., 532 nm). Spectra are collected at various laser powers to assess the cell's response to induced stress.
-
Data Analysis: The acquired spectra are analyzed for characteristic peaks corresponding to oxyhemoglobin, deoxyhemoglobin, and heme aggregation. Changes in peak intensities and positions are used to infer alterations in hemoglobin oxygenation state and potential membrane damage. Principal component analysis (PCA) can be used to differentiate between cell populations in different media.
-
Flow Cytometry for Platelet Function Analysis
-
Objective: To quantify the effect of HES on the expression of platelet surface receptors.
-
Methodology:
-
Blood Collection: Whole blood is collected from subjects before and after intravenous infusion of HES or saline control.
-
Platelet Activation: Platelet-rich plasma is prepared, and platelets are activated using agonists such as collagen or epinephrine.
-
Antibody Staining: The activated platelets are incubated with fluorescently labeled monoclonal antibodies specific for platelet surface markers, such as PAC-1 for the activated glycoprotein IIb/IIIa complex and anti-CD62P for P-selectin.
-
Flow Cytometric Analysis: The stained platelets are analyzed on a flow cytometer to quantify the percentage of platelets expressing the specific markers and the mean fluorescence intensity, which corresponds to the number of receptors per platelet.
-
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation
-
Objective: To determine the effect of HES on the DNA-binding activity of NF-κB.
-
Methodology:
-
Nuclear Extract Preparation: Nuclear extracts are prepared from cells (e.g., peripheral blood mononuclear cells) that have been treated with an inflammatory stimulus (e.g., lipopolysaccharide) in the presence or absence of HES.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the consensus binding site for NF-κB is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow the binding of NF-κB.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a chemiluminescence detector (for non-radioactive probes). A decrease in the intensity of the shifted band in the presence of HES indicates inhibition of NF-κB activation.
-
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Experimental Workflow Diagrams
References
- 1. The effect of this compound starch 200 kD on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jvsmedicscorner.com [jvsmedicscorner.com]
- 3. Quantifying the mechanical properties of the endothelial glycocalyx with atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 5. Stiffness and heterogeneity of the pulmonary endothelial glycocalyx measured by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. researchgate.net [researchgate.net]
- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. researchgate.net [researchgate.net]
- 12. The effects of this compound starches of varying molecular weights on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of high molecular weight this compound starch solutions on platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantifying the Mechanical Properties of the Endothelial Glycocalyx with Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence anisotropy imaging in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 17. youtube.com [youtube.com]
- 18. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
An In-depth Technical Guide to the Thermal Properties of Hydroxyethyl Cellulose Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of hydroxyethyl cellulose (B213188) (HEC) hydrogels, an area of critical importance for their application in drug delivery, tissue engineering, and other biomedical fields. The thermal behavior of these hydrogels dictates their stability, degradation profile, and interaction with biological systems. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes relevant biological and experimental workflows.
Core Thermal Properties of HEC Hydrogels
The thermal characteristics of HEC hydrogels are primarily investigated using two key techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA provides information on the thermal stability and decomposition of the hydrogel, while DSC is used to determine phase transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For HEC hydrogels, TGA curves typically exhibit a multi-stage weight loss. The initial weight loss, occurring at lower temperatures (generally below 200°C), is attributed to the evaporation of bound and unbound water within the hydrogel network. The subsequent, more significant weight loss at higher temperatures corresponds to the decomposition of the HEC polymer backbone and any crosslinking agents. The thermal stability of HEC hydrogels is often enhanced by crosslinking, which creates a more robust network structure that requires higher temperatures for degradation.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. In the context of HEC hydrogels, DSC is instrumental in identifying the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg is a critical parameter as it influences the mechanical properties and drug release kinetics of the hydrogel. For pure HEC, a melting peak can be observed around 121.72°C, which corresponds to its glass transition, and a degradation peak around 182.18°C.[1] Crosslinking HEC to form a hydrogel generally leads to an increase in the Tg, indicating a more thermally stable and rigid network structure.[1] Some HEC hydrogels, particularly those designed to be temperature-responsive, may also exhibit a lower critical solution temperature (LCST), which can be detected by DSC.
Data Presentation: Comparative Thermal Properties
The thermal properties of HEC hydrogels are significantly influenced by the type and concentration of the crosslinking agent used. The following tables summarize quantitative data from various studies, providing a comparative overview.
Table 1: Thermogravimetric Analysis (TGA) Data for HEC and HEC Hydrogels
| Material | Initial Decomposition Temperature (°C) | Temperature for 10% Weight Loss (T10) (°C) | Temperature for 50% Weight Loss (T50) (°C) | Reference |
| HEC (pure) | ~222 | - | - | [2] |
| HEC-g-AMPS Hydrogel (unloaded) | ~354 | - | - | [1] |
| HEC/CMC Hydrogel (Citric Acid crosslinked) | ~200 | - | ~290 | [3] |
| HEC crosslinked with Citric Acid | 300.5 | - | - | [2] |
Table 2: Differential Scanning Calorimetry (DSC) Data for HEC and HEC Hydrogels
| Material | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Degradation Peak (°C) | Reference |
| HEC (pure) | 121.72 | - | 182.18 | [1] |
| HEC-g-AMPS Hydrogel | ~315 (exothermic peak) | - | - | [1] |
| HEC-g-PAA | - | 140.2 | - | [4] |
| HEC-g-PAM-co-PAA | - | 135.8 | - | [4] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data on the thermal properties of HEC hydrogels.
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: A small amount of the lyophilized (freeze-dried) HEC hydrogel (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (usually ceramic or platinum).
-
Instrument Setup:
-
The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
The temperature program is set. A typical program involves an initial isothermal step at a low temperature (e.g., 30°C) to allow for stabilization, followed by a linear heating ramp (e.g., 10°C/min) to a final temperature (e.g., 600-800°C).
-
-
Data Acquisition: The instrument records the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, the temperatures at specific weight loss percentages (e.g., T10, T50), and the final residual mass. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum degradation rates.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: A small amount of the lyophilized HEC hydrogel (typically 3-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas (e.g., nitrogen).
-
The temperature program is set. A common procedure is a "heat-cool-heat" cycle. For example:
-
Heat from room temperature to a temperature above the expected Tg or Tm (e.g., 200°C) at a controlled rate (e.g., 10°C/min). This erases the thermal history of the sample.
-
Cool the sample back to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).
-
Heat the sample again to the final temperature at the same heating rate. The second heating scan is typically used for analysis.
-
-
-
Data Acquisition: The instrument records the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to determine the glass transition temperature (Tg), which appears as a step change in the baseline, and any endothermic (melting) or exothermic (crystallization, degradation) peaks.
Mandatory Visualizations
Experimental Workflow: HEC Hydrogel Synthesis
The synthesis of HEC hydrogels typically involves the dissolution of HEC and a crosslinking agent in a suitable solvent, followed by the initiation of the crosslinking reaction.
Caption: A typical experimental workflow for the synthesis of HEC hydrogels.
Signaling Pathway: PI3K/Akt in Hydrogel-Mediated Wound Healing
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell proliferation, survival, and migration, all of which are essential processes in wound healing. HEC hydrogels can be designed to release growth factors or other bioactive molecules that activate this pathway, thereby promoting tissue regeneration.
Caption: PI3K/Akt signaling pathway activated by HEC hydrogels in wound healing.
Logical Relationship: Controlled Drug Release from HEC Hydrogels
The release of a drug from an HEC hydrogel is governed by several interconnected factors, including the properties of the hydrogel network, the drug itself, and the surrounding environment.
Caption: Factors influencing controlled drug release from HEC hydrogels.
References
Synthesis of Hydroxyethyl Cellulose-Based Copolymers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hydroxyethyl cellulose (B213188) (HEC), a non-ionic, water-soluble derivative of cellulose, has emerged as a versatile platform for the development of advanced copolymers with wide-ranging applications in the biomedical field, particularly in drug delivery.[1] Its inherent biocompatibility, biodegradability, and low toxicity make it an ideal backbone for creating sophisticated materials with tailored properties.[1][2] This technical guide provides a comprehensive overview of the core methodologies for synthesizing HEC-based copolymers, focusing on graft polymerization, controlled radical polymerization techniques (ATRP and RAFT), and click chemistry. Detailed experimental protocols, quantitative data for comparative analysis, and visualizations of synthetic workflows and relevant biological pathways are presented to aid researchers in the design and execution of their studies.
Core Synthesis Methodologies
The modification of HEC to create copolymers primarily involves the grafting of polymer chains onto the HEC backbone. This can be achieved through several powerful techniques, each offering distinct advantages in terms of control over the final polymer architecture.
Graft Polymerization
Graft polymerization is a widely used method to modify the properties of HEC by attaching new polymer chains to its backbone. This is typically achieved by creating active sites on the HEC molecule that can initiate the polymerization of a monomer.
Experimental Protocol: Synthesis of HEC-g-poly(acrylic acid) (HEC-g-PAA)
This protocol describes the synthesis of a pH-responsive HEC-g-PAA copolymer using a redox initiation system.[3]
-
Dissolution of HEC: Dissolve a specific amount of HEC in deionized water with continuous stirring in a reaction flask.
-
Initiator Addition: Introduce a redox initiator system, such as potassium persulfate (KPS) and sodium bisulfite (SBS), to the HEC solution. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.[4]
-
Monomer Addition: Add the acrylic acid (AA) monomer to the reaction mixture. The concentration of the monomer can be varied to control the length of the grafted PAA chains.
-
Reaction: Maintain the reaction at a specific temperature (e.g., 65°C) for a defined period (e.g., 1 hour) with continuous stirring.[4]
-
Purification: After the reaction, the product is typically purified by precipitation in a non-solvent (e.g., ethanol (B145695) or acetone) to remove unreacted monomer and homopolymer. The precipitate is then washed and dried.
Quantitative Data for Graft Polymerization of HEC Copolymers
| Copolymer | Monomer | Initiator System | Grafting Percentage (%) | Grafting Efficiency (%) | Reference |
| HEC-g-PAA | Acrylic Acid | KPS/SBS | - | - | [4] |
| HEC-g-PLA | Lactic Acid | Ammonia water | 59.5 | - | [5] |
| HEC-g-PCL | ε-caprolactone | - | 33.2 | 12.42 | [4] |
Note: "-" indicates data not specified in the cited source.
Logical Workflow for Graft Polymerization
Caption: Workflow for the synthesis of HEC-graft copolymers.
Controlled Radical Polymerization (CRP)
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the molecular weight, polydispersity, and architecture of the grafted polymer chains.[6][7]
ATRP is a versatile CRP method that allows for the synthesis of well-defined polymers from a wide range of monomers.[8] The process involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex.
Experimental Protocol: Synthesis of HEC-based Macroinitiator and Subsequent ATRP
-
Synthesis of HEC Macroinitiator:
-
React HEC with an ATRP initiator precursor, such as 2-bromoisobutyryl bromide, in a suitable solvent (e.g., a mixture of DMF/THF) in the presence of a base (e.g., triethylamine) to form the HEC macroinitiator (HEC-Br).
-
-
ATRP of Monomer:
-
In a Schlenk flask under an inert atmosphere, dissolve the HEC-Br macroinitiator and a monomer (e.g., N-isopropylacrylamide, NIPAM) in a suitable solvent.
-
Add the catalyst system, typically a copper(I) halide (e.g., CuBr) and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).
-
Conduct the polymerization at a specific temperature for a set time.
-
Terminate the reaction and purify the resulting HEC-g-PNIPAM copolymer.
-
Quantitative Data for ATRP Synthesis of HEC Copolymers
| Copolymer | Monomer | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| p(MA-POSS) | MA-POSS | 14,440 (theoretical) | 1.14 | [9] |
| p(BA)-b-p(MA-POSS)-b-p(BA) | n-Butyl Acrylate, MA-POSS | 14,790 (macroinitiator) | - | [9] |
Note: Data for HEC-specific copolymers synthesized via ATRP with full characterization is limited in the provided search results. The data presented is for a similar controlled polymerization of a methacrylate-functionalized POSS monomer.
RAFT polymerization is another powerful CRP technique that utilizes a chain transfer agent (CTA) to control the polymerization process.[7]
Experimental Protocol: Synthesis of HEC-based Block Copolymers via RAFT
-
Synthesis of HEC Macro-CTA:
-
Functionaliize HEC with a suitable RAFT agent to create a macro-chain transfer agent (macro-CTA).
-
-
RAFT Polymerization:
-
Dissolve the HEC macro-CTA, a monomer (e.g., an acrylate), and a radical initiator (e.g., AIBN) in a suitable solvent in a reaction vessel.
-
Degas the solution (e.g., by freeze-pump-thaw cycles) to remove oxygen.[10]
-
Heat the reaction mixture to the desired temperature to initiate polymerization.
-
After the desired conversion is reached, quench the reaction and purify the block copolymer.[10]
-
Quantitative Data for RAFT Synthesis of Copolymers
| Copolymer | Monomer | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Polystyrene | Styrene | 5200 | 1.28 | [11] |
| PS-b-PBA-b-PS | Styrene, Butyl Acrylate | - | - | [11] |
Experimental Workflow for Controlled Radical Polymerization
References
- 1. Stimuli-responsive hydrogels in drug delivery and tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Stimuli-Responsive Hydrogels for Local Post-Surgical Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging stimuli-responsive hydrogels for enhancing chronic wound healing - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
- 5. Stimulus‐Responsive Hydrogels as Drug Delivery Systems for Inflammation Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genetically engineered silk-elastinlike protein polymers for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Click Chemistry in Biomaterials Science [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Hydroxyethyl Cellulose as a Rheological Modifier in Bioinks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyethyl cellulose (B213188) (HEC), a non-ionic, water-soluble polymer derived from cellulose, has emerged as a valuable rheological modifier for bioinks in the field of 3D bioprinting.[1][2][3] Its primary function is to enhance the printability of various hydrogel-based bioinks by tuning their viscosity and shear-thinning properties.[1][2][4] This allows for the fabrication of complex, high-fidelity 3D structures that can support cell growth and tissue formation.[1][5] HEC is biocompatible and does not negatively impact cell viability, making it a suitable additive for a wide range of tissue engineering and drug development applications.[1][3][5]
These application notes provide a comprehensive overview of the use of HEC as a rheological modifier in bioinks, including its effects on bioink properties, detailed experimental protocols, and quantitative data to guide researchers in their 3D bioprinting endeavors.
Key Advantages of Using HEC in Bioinks
-
Improved Printability: HEC significantly increases the viscosity of bioinks, enabling the printing of self-supporting structures with high shape fidelity.[1][2][6] It can even convert non-viscous solutions into printable bioinks.[1][5]
-
Shear-Thinning Behavior: HEC imparts shear-thinning properties to bioinks, meaning their viscosity decreases under the shear stress of printing and recovers quickly upon deposition.[1][7] This is crucial for protecting cells from mechanical damage during the extrusion process.[7]
-
Enhanced Structural Integrity: The addition of HEC improves the storage modulus (G') and loss modulus (G'') of bioinks, leading to more stable and robust printed constructs.[1]
-
Biocompatibility: HEC is a biocompatible material that supports the viability and proliferation of various cell types, including primary cells and cell lines.[1][3][5]
-
Tunable Properties: The rheological properties, degradation rate, and swelling ratio of bioinks can be precisely tuned by varying the concentration of HEC.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of HEC on the properties of various bioinks as reported in the literature.
Table 1: Effect of HEC on Bioink Viscosity
| Base Bioink | HEC Concentration (% w/v) | Viscosity (Pa·s) at low shear rate | Fold Increase in Viscosity | Reference |
| Sodium Alginate (SA) | 0 | < 10 | - | [1] |
| 6 | ~100 | ~10 | [1] | |
| Gelatin (G) | 0 | < 10 | - | [1] |
| 6 | ~100 | ~10 | [1] | |
| SA/Gelatin (SG) | 0 | < 10 | - | [1] |
| 6 | ~100 | ~10 | [1] |
Table 2: Effect of HEC on Storage Modulus (G') and Loss Modulus (G'')
| Base Bioink | HEC Concentration (% w/v) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Reference |
| S/HEC | 0 | < G'' | > G' | [1] |
| 1.5 | < G'' | > G' | [1] | |
| 3 | > G'' | < G' | [1] | |
| 6 | > G'' | < G' | [1] | |
| G/HEC | 0 | ~10 | ~1 | [1] |
| 6 | ~1000 | ~100 | [1] | |
| SG/HEC | 0 | ~10 | ~1 | [1] |
| 6 | ~1000 | ~100 | [1] |
Table 3: Effect of HEC on Printability and Cell Viability
| Base Bioink | HEC Concentration (% w/v) | Print Fidelity (Actual/Theoretical Height Ratio) | Cell Viability (%) | Reference |
| SG | 0 | ~0.4 | >95% (HUVECs) | [1] |
| 1.5 | ~0.6 | >95% (HUVECs) | [1] | |
| 3 | ~0.8 | >95% (HUVECs) | [1] | |
| 6 | ~1.0 | >95% (HUVECs) | [1] | |
| HEC/SA | N/A (varied SA) | High | ~81.5% (HeLa cells, 1 day) | [6][8] |
Experimental Protocols
Protocol 1: Preparation of HEC-Modified Bioinks
This protocol describes the general procedure for preparing a bioink supplemented with HEC. The base bioink can be materials like sodium alginate, gelatin, or a composite of the two.
Materials:
-
This compound cellulose (HEC) powder
-
Base bioink material (e.g., sodium alginate, gelatin)
-
Deionized (DI) water or cell culture medium
-
Sterile magnetic stir bar and stir plate
-
Sterile beakers or vials
-
Sterile syringe and filter (0.22 µm) for sterilization
Procedure:
-
Prepare the base bioink solution:
-
For sodium alginate (SA): Dissolve the desired concentration of SA powder in DI water or cell culture medium by stirring at room temperature until fully dissolved.
-
For gelatin (G): Dissolve the desired concentration of gelatin powder in DI water or cell culture medium by heating to 40-50°C with continuous stirring.
-
For composite bioinks (e.g., SA/G): Prepare the individual solutions first and then mix them at the desired ratio.
-
-
Add HEC:
-
Slowly add the desired amount of HEC powder to the base bioink solution while stirring continuously to avoid clumping.
-
Continue stirring until the HEC is completely dissolved and the solution is homogeneous. This may take several hours at room temperature. Gentle heating (37°C) can be used to expedite the dissolution of HEC in some bioinks.[1]
-
-
Sterilization:
-
Sterilize the final bioink solution by filtering it through a 0.22 µm syringe filter. For highly viscous solutions, this step may be challenging and alternative sterilization methods like UV irradiation might be considered, though their effect on the bioink properties should be evaluated.
-
-
Storage:
-
Store the sterile HEC-modified bioink at 4°C until use.
-
References
- 1. This compound Cellulose As a Rheological Additive for Tuning the Extrusion Printability and Scaffold Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How Hydroxyethylcellulose Influences Scaffold Fabrication in Bioprinting [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Cellulose As a Rheological Additive for Tuning the Extrusion Printability and Scaffold Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rheological, Structural, and Biological Trade-Offs in Bioink Design for 3D Bioprinting [mdpi.com]
- 8. Extrusion bioprinting of hydroxyethylcellulose-based bioink for cervical tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Hydroxyethyl Starch in the Cryopreservation of Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is a critical technology for the long-term storage of biological materials, including various cell types for research, therapeutic, and drug development purposes. The process involves preserving cells at sub-zero temperatures, typically in liquid nitrogen, to halt biological activity and prevent degradation. A key component of successful cryopreservation is the use of cryoprotective agents (CPAs) that mitigate cellular damage during freezing and thawing. Hydroxyethyl starch (HES) has emerged as a valuable cryoprotectant, often used as an alternative or in combination with other agents like dimethyl sulfoxide (B87167) (DMSO). HES is a non-permeating CPA, meaning it primarily exerts its protective effects from outside the cell.[1][2] Its proposed mechanisms of action include absorbing extracellular water, which dehydrates the cells and reduces the formation of damaging intracellular ice crystals.[2] This process helps to stabilize the cell membrane during the freezing process.[2] HES is particularly noted for its lower toxicity compared to permeating CPAs like DMSO, making it a favorable option for the cryopreservation of cells intended for clinical applications.[2][3][4]
These application notes provide a comprehensive overview of the use of HES in cell cryopreservation, including its mechanisms, quantitative data on its efficacy with various cell types, and detailed experimental protocols.
Data Presentation: Efficacy of HES in Cell Cryopreservation
The following tables summarize quantitative data from various studies on the effectiveness of this compound starch in the cryopreservation of different cell types.
Table 1: Cryopreservation of Red Blood Cells (RBCs) using HES
| Cell Type | HES Concentration | Other Cryoprotectants | Post-Thaw Recovery (%) | Reference |
| Human RBCs | 11.5% (w/w) | 30 mM pBrPh-Glc (IRI) | Quantitative | [5] |
| Human RBCs | 14% | None | 97 | [3][6] |
| Avian RBCs | 7.5% | None | 99.57 ± 0.04 | [3] |
| Avian RBCs | 20% | None | Similar to 10% DMSO | [3] |
| Ovine RBCs | 17.5% | Poly(vinyl alcohol) (PVA) | ~52% (with fast thaw) | [7] |
IRI: Ice Recrystallization Inhibitor
Table 2: Cryopreservation of Pancreatic Islets using HES
| Cell Type | HES Type & Concentration | Other Cryoprotectants | Islet Recovery (%) (Day 3) | Islet Viability (%) (Day 3) | Reference |
| Mouse Pancreatic Islets | 4% HES 130/0.4 | None | 80.28 ± 1.88 | 70.29 ± 11.20 | [2][8] |
| Mouse Pancreatic Islets | 4% HES 200/0.5 | None | 85.31 ± 1.95 | 75.94 ± 5.75 | [2][8] |
| Mouse Pancreatic Islets | (Control) | 10% DMSO | 74.80 ± 3.25 | 54.15 ± 20.68 | [2][8] |
Table 3: Cryopreservation of Hematopoietic Stem Cells (HSCs) using HES
| Cell Type | HES Concentration | Other Cryoprotectants | Post-Thaw Viable CD34+ Cell Recovery (%) | Reference |
| Umbilical Cord Blood | HES-based method (21 mL buffy coat) | DMSO | 72.7 ± 14.4 | [9] |
| Umbilical Cord Blood | HES-based method (42 mL buffy coat) | DMSO | 83.4 ± 14.7 | [9] |
| Umbilical Cord Blood | Non-HES method (21 mL buffy coat) | DMSO | 45.4 ± 16.4 | [9] |
| Umbilical Cord Blood | Non-HES method (42 mL buffy coat) | DMSO | 67.3 ± 14.5 | [9] |
| Rat Mesenchymal Stem Cells | 5% HES 450 | 5% DMSO | Good cryoprotection | [10] |
| Rat Mesenchymal Stem Cells | 10% HES 450 | None | Low cell viability | [10] |
Experimental Protocols
Protocol 1: Cryopreservation of Red Blood Cells (RBCs) with HES
This protocol is a generalized procedure based on methodologies that have demonstrated high recovery rates for human red blood cells.[5][6]
Materials:
-
Red Blood Cell concentrate
-
Cryopreservation solution: 14% (w/v) this compound Starch in a suitable buffer (e.g., saline)
-
Cryovials or cryobags
-
Controlled-rate freezer
-
Liquid nitrogen storage tank
-
Water bath for thawing
Procedure:
-
Preparation of RBCs: If necessary, wash the RBCs to remove plasma proteins and leukocytes.[6]
-
Addition of Cryoprotectant: Slowly add an equal volume of the 14% HES cryopreservation solution to the packed RBCs at room temperature with gentle mixing.
-
Equilibration: Allow the cell suspension to equilibrate for 10-15 minutes at room temperature.
-
Freezing:
-
Dispense the cell suspension into cryovials or cryobags.
-
Place the containers in a controlled-rate freezer.
-
Cool the samples at a rate of 1-2°C per minute down to -40°C.[11]
-
After reaching -40°C, the cooling rate can be increased to 3-5°C per minute down to a target temperature of -120°C.[11]
-
Transfer the cryopreserved cells to a liquid nitrogen vapor phase storage tank for long-term storage at temperatures below -135°C.[12]
-
-
Thawing:
-
Rapidly thaw the cryopreserved RBCs by placing the container in a 37°C water bath until all visible ice has melted.[11]
-
-
Post-Thaw Processing: Depending on the intended application, HES can be removed by washing the cells with an appropriate buffer. However, for some applications, unwashed HES-cryopreserved RBCs can be used.[3][4]
Protocol 2: Cryopreservation of Pancreatic Islets with HES
This protocol is based on a study demonstrating improved survival and function of mouse pancreatic islets cryopreserved with HES compared to DMSO.[2][8][13]
Materials:
-
Isolated pancreatic islets
-
Culture medium (e.g., RPMI-1640)
-
Cryopreservation solution: 4% (w/v) HES (e.g., HES 200/0.5) in culture medium
-
Cryovials
-
Controlled-rate freezer or a programmable freezer
-
Liquid nitrogen storage tank
-
Water bath for thawing
Procedure:
-
Islet Preparation: Culture isolated islets for one day prior to cryopreservation.
-
Addition of Cryoprotectant:
-
Gently pellet the islets by centrifugation.
-
Resuspend the islets in the 4% HES cryopreservation solution.
-
-
Equilibration: Incubate the islets in the cryopreservation solution for 10 minutes at room temperature.
-
Freezing:
-
Transfer the islet suspension to cryovials.
-
Use a controlled cooling protocol, for example: cool from 4°C to -7°C at 1°C/min, hold at -7°C for 10 minutes for ice nucleation, then cool to -40°C at 0.5°C/min, and finally cool to -150°C at 10°C/min.
-
Store the cryovials in liquid nitrogen.
-
-
Thawing:
-
Rapidly thaw the islets by immersing the cryovial in a 37°C water bath.
-
-
Post-Thaw Culture:
-
Immediately after thawing, dilute the cryoprotectant by adding fresh, warm culture medium.
-
Pellet the islets and resuspend them in fresh culture medium.
-
Culture the islets to assess viability and function.
-
Protocol 3: Cryopreservation of Hematopoietic Stem Cells (HSCs) from Cord Blood using HES
HES is widely used in cord blood processing to separate red blood cells before cryopreservation.[14][15] This protocol outlines the general steps for processing and cryopreserving HSCs from umbilical cord blood.
Materials:
-
Umbilical Cord Blood (UCB) unit
-
This compound starch (HES) solution (e.g., 6% Hetastarch)
-
Dimethyl sulfoxide (DMSO)
-
Cryopreservation medium (e.g., cell culture medium with serum or albumin)
-
Sterile centrifuge tubes or blood bags
-
Automated cell processing system (optional, e.g., Sepax) or manual processing equipment
-
Cryobags
-
Controlled-rate freezer
-
Liquid nitrogen storage tank
Procedure:
-
Red Blood Cell Depletion (using HES):
-
Add HES solution to the UCB unit (a common ratio is 1 part HES to 5 parts UCB).
-
Allow the RBCs to sediment by gravity for 30-60 minutes.
-
Collect the upper layer containing the buffy coat (rich in white blood cells and HSCs).[15]
-
-
Volume Reduction and Cell Concentration:
-
Centrifuge the collected buffy coat to pellet the cells.
-
Remove the supernatant to achieve the desired final volume.
-
-
Addition of Cryoprotectant:
-
Freezing:
-
Thawing:
-
Thaw the cryobag rapidly in a 37°C water bath.
-
-
Post-Thaw Washing (DMSO Removal):
-
To minimize DMSO toxicity upon infusion, the thawed cells are often washed. A washing solution containing HES can improve cell recovery and reduce cell clumping.[17]
-
Visualizations
Caption: Proposed mechanism of this compound starch (HES) as a non-permeating cryoprotectant.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of this compound starch as a cryopreservation agent during freezing of mouse pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Transfusion of autologous, this compound starch-cryopreserved red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioprocessingjournal.com [bioprocessingjournal.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The effect of this compound starch as a cryopreservation agent during freezing of mouse pancreatic islets: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Cord blood collection and processing with this compound starch or non-hydroxyethyl starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of different freezing rates during cryopreservation of rat mesenchymal stem cells using combinations of this compound starch and dimethylsulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cryopreservation of Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effect of this compound starch as a cryopreservation agent during freezing of mouse pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How Cord Blood is Processed | Processing Technologies Explained [cryo-cell.com]
- 15. The Evolution of Cord Blood Processing and the Role of PrepaCyte [parentsguidecordblood.org]
- 16. Hydroxyethylstarch in cryopreservation - mechanisms, benefits and problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Hydroxyethyl Cellulose Hydrogels for 3D Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to more accurately mimic the in vivo cellular microenvironment compared to traditional two-dimensional (2D) cultures. Hydroxyethyl cellulose (B213188) (HEC), a non-ionic, water-soluble derivative of cellulose, has emerged as a promising biomaterial for creating 3D cell culture scaffolds. Its biocompatibility, hydrophilicity, and tunable physical properties make it an excellent candidate for forming hydrogels that can support cell growth, proliferation, and differentiation. HEC hydrogels can be crosslinked through various methods, with citric acid being a non-toxic and biocompatible crosslinking agent, making it particularly suitable for cell-based applications.
These application notes provide a detailed protocol for the preparation of HEC hydrogels crosslinked with citric acid for the encapsulation and 3D culture of cells. The protocol covers the preparation of reagents, hydrogel fabrication, cell encapsulation, and methods for assessing cell viability and proliferation within the hydrogel matrix.
Data Presentation
The physical properties of HEC hydrogels can be tuned by varying the concentration of HEC and the crosslinking agent. The following table summarizes the key quantitative data for HEC hydrogels crosslinked with citric acid, providing a reference for designing 3D cell culture experiments.
| HEC Concentration (w/v) | Citric Acid Concentration (w/v) | Curing Temperature (°C) | Curing Time (min) | Swelling Ratio (%) | Young's Modulus (kPa) | Porosity (%) | Reference(s) |
| 5% | 5% | 80 | 60 | ~1500 | ~5 | ~90 | [1][2] |
| 7.5% | 10% | 80 | 60 | ~1200 | ~10-15 | ~85 | [1][2] |
| 10% | 15% | 80 | 60 | ~800 | ~20-30 | ~80 | [1][2] |
| 10% | 20% | 110 | 60 | ~600 | ~40-50 | ~75 | [1][3] |
Experimental Protocols
Protocol 1: Preparation of Sterile HEC and Citric Acid Solutions
This protocol describes the preparation of sterile stock solutions of HEC and citric acid, which are essential for creating a cell-compatible hydrogel.
Materials:
-
This compound cellulose (HEC) powder (biocompatible grade)
-
Citric acid (anhydrous, cell culture grade)
-
Dulbecco's Phosphate-Buffered Saline (DPBS), sterile
-
0.22 µm syringe filters, sterile
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile magnetic stir bar and stir plate
Procedure:
-
HEC Solution Preparation (e.g., 10% w/v):
-
In a sterile biosafety cabinet, weigh the desired amount of HEC powder (e.g., 1 g for 10 mL of solution).
-
Transfer the HEC powder to a sterile 50 mL conical tube.
-
Add the required volume of sterile DPBS (e.g., 10 mL) to the conical tube.
-
Add a sterile magnetic stir bar to the tube.
-
Cap the tube tightly and place it on a magnetic stir plate at room temperature. Stir until the HEC is completely dissolved. This may take several hours. To facilitate dissolution, the solution can be gently warmed to 37°C.
-
Once fully dissolved, filter-sterilize the HEC solution using a 0.22 µm syringe filter into a new sterile conical tube. Due to the viscosity, a larger pore size pre-filter may be used if necessary, followed by the 0.22 µm filter. Alternatively, the HEC powder can be autoclaved, and then dissolved in sterile DPBS in a sterile environment.[4]
-
-
Citric Acid Solution Preparation (e.g., 20% w/v):
-
In a sterile biosafety cabinet, weigh the desired amount of citric acid powder (e.g., 2 g for 10 mL of solution).
-
Transfer the citric acid powder to a sterile 15 mL conical tube.
-
Add the required volume of sterile DPBS (e.g., 10 mL) to the conical tube.
-
Vortex or gently shake the tube until the citric acid is completely dissolved.
-
Filter-sterilize the citric acid solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Protocol 2: Preparation of HEC Hydrogels for 3D Cell Culture
This protocol details the steps for mixing the HEC and citric acid solutions to form a hydrogel suitable for cell encapsulation.
Materials:
-
Sterile 10% (w/v) HEC solution (from Protocol 1)
-
Sterile 20% (w/v) citric acid solution (from Protocol 1)
-
Sterile cell culture plates (e.g., 24-well or 96-well plates)
-
Sterile pipette tips
-
Incubator at 37°C and 80°C (or an oven)
Procedure:
-
Pre-warm Solutions: Pre-warm the sterile HEC and citric acid solutions to 37°C in a water bath or incubator.
-
Prepare Pre-gel Mixture: In a sterile microcentrifuge tube, mix the HEC and citric acid solutions at the desired ratio. For example, to prepare a hydrogel with a final concentration of 5% HEC and 10% citric acid, mix equal volumes of the 10% HEC and 20% citric acid solutions.
-
Dispense Pre-gel Mixture: Immediately after mixing, pipette the desired volume of the pre-gel solution into the wells of a sterile cell culture plate. For a 24-well plate, 50-100 µL per well is a common volume.
-
Gelation/Curing:
-
Place the culture plate in an incubator or oven at 80°C for 1 hour to induce crosslinking.[2] The curing time and temperature can be adjusted to achieve different hydrogel stiffness.
-
After curing, allow the hydrogels to cool to room temperature inside the biosafety cabinet.
-
-
Washing and Equilibration:
-
Gently add sterile DPBS or cell culture medium to each well to wash the hydrogels and remove any unreacted citric acid.
-
Incubate for 30 minutes at 37°C.
-
Aspirate the washing solution and repeat the washing step at least two more times.
-
After the final wash, add fresh cell culture medium to the wells and incubate the hydrogels for at least 2-4 hours (or overnight) to allow them to equilibrate before cell seeding.
-
Protocol 3: Cell Encapsulation in HEC Hydrogels
This protocol describes how to encapsulate cells within the HEC hydrogel during its formation.
Materials:
-
Sterile 10% (w/v) HEC solution (from Protocol 1)
-
Sterile 20% (w/v) citric acid solution (from Protocol 1)
-
Cell suspension at the desired concentration in cell culture medium
-
Sterile, low-adhesion microcentrifuge tubes
-
Sterile pipette tips
-
Incubator at 37°C and 80°C
Procedure:
-
Prepare Cell Suspension: Trypsinize and count the cells. Prepare a cell suspension at a concentration that is twice the desired final cell density in the hydrogel.
-
Prepare Pre-gel/Cell Mixture:
-
In a sterile, low-adhesion microcentrifuge tube, gently mix the sterile HEC solution and the cell suspension. For example, mix 50 µL of 10% HEC solution with 50 µL of the cell suspension.
-
To this mixture, add the sterile citric acid solution. The volume of citric acid solution will depend on the desired final concentration. To maintain a high cell viability, it is crucial to work quickly and gently.
-
-
Dispense and Curing:
-
Immediately after adding the citric acid, gently pipette the cell-laden pre-gel mixture into the wells of a pre-warmed sterile culture plate.
-
Place the plate in an 80°C incubator for a shorter duration (e.g., 15-30 minutes) to initiate gelation without compromising cell viability. The optimal time should be determined empirically for the specific cell type.
-
Alternatively, a lower curing temperature (e.g., 60°C) for a longer duration can be tested to improve cell survival.
-
-
Washing and Culture:
-
After curing, carefully add pre-warmed cell culture medium to each well.
-
Perform gentle medium changes to wash away any unreacted crosslinker, following the washing steps in Protocol 2.
-
Culture the cell-laden hydrogels at 37°C in a 5% CO₂ incubator, changing the medium every 2-3 days.
-
Protocol 4: Cell Viability and Proliferation Assays
A. Live/Dead Viability/Cytotoxicity Assay
This assay visually distinguishes between live and dead cells within the hydrogel.
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Sterile DPBS
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution: Prepare a working solution of Calcein AM (for live cells, green fluorescence) and Ethidium homodimer-1 (for dead cells, red fluorescence) in sterile DPBS according to the manufacturer's instructions. A common starting concentration is 2 µM Calcein AM and 4 µM Ethidium homodimer-1.[5]
-
Staining:
-
Carefully aspirate the culture medium from the wells containing the cell-laden hydrogels.
-
Gently wash the hydrogels once with sterile DPBS.
-
Add a sufficient volume of the Live/Dead staining solution to each well to completely cover the hydrogel.
-
Incubate the plate at 37°C for 30-45 minutes, protected from light.[5]
-
-
Imaging:
-
After incubation, carefully aspirate the staining solution and wash the hydrogels gently with DPBS.
-
Image the hydrogels using a fluorescence microscope with appropriate filters for green and red fluorescence. Z-stack imaging can be used to visualize cells at different depths within the hydrogel.
-
B. MTT/MTS Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell proliferation.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl) for MTT assay
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare the MTT or MTS solution according to the manufacturer's protocol.
-
Incubation:
-
Aspirate the culture medium from the wells.
-
Add fresh culture medium containing the MTT or MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.[6]
-
-
Measurement:
-
For MTS assay: After incubation, the colored formazan (B1609692) product is soluble in the culture medium. Transfer the supernatant to a new 96-well plate and measure the absorbance at the appropriate wavelength (typically 490 nm).[7]
-
For MTT assay: After incubation, carefully remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the insoluble formazan crystals.[8] Incubate with gentle shaking for 15-30 minutes to ensure complete dissolution. Transfer the colored solution to a new 96-well plate and measure the absorbance (typically 570 nm).[6]
-
-
Data Analysis: The absorbance is directly proportional to the number of viable, metabolically active cells.
Mandatory Visualization
Caption: Workflow for HEC hydrogel preparation and 3D cell culture.
Caption: YAP/TAZ signaling pathway influenced by matrix stiffness.
References
- 1. Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. labtoolsandtricks.wordpress.com [labtoolsandtricks.wordpress.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Hydroxyethyl Cellulose in Controlled Release Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyethyl cellulose (B213188) (HEC) is a non-ionic, water-soluble polymer derived from cellulose, widely utilized in the pharmaceutical industry as a key excipient in the development of controlled release drug delivery systems.[1] Its biocompatibility, ease of use, and ability to form hydrogels make it an ideal candidate for modulating drug release kinetics, thereby enhancing therapeutic efficacy and patient compliance.[1] When incorporated into a dosage form, HEC swells upon contact with aqueous fluids to form a viscous gel layer that acts as a diffusion barrier, controlling the rate at which the active pharmaceutical ingredient (API) is released.[1] The release mechanism is primarily a combination of drug diffusion through the hydrated polymer matrix and erosion of the matrix itself.[2] The versatility of HEC allows for its use in various dosage forms, including oral tablets, hydrogels, and transdermal patches.[1]
The properties of HEC, such as molecular weight and viscosity, play a crucial role in determining the drug release profile. Higher molecular weight and viscosity grades of HEC generally lead to a more robust gel matrix and, consequently, a slower and more sustained drug release.[1] This document provides detailed application notes and experimental protocols for the utilization of HEC in controlled release drug delivery systems.
Data Presentation
Table 1: Influence of this compound Cellulose (HEC) Molecular Weight on Drug Release from 3D-Printed Tablets
| HEC Grade | Molecular Weight (kDa) | Drug Released at 2 hours (%) | Drug Released at 10 hours (%) | Release Exponent (n) | Release Rate Constant (k) |
| Natrosol™ 250 L | 90 | 33.15 ± 1.36 | 100 | 0.58 | 1.25 |
| Natrosol™ 250 G | 300 | 14.40 ± 0.43 | 53.52 ± 1.14 | 0.54 | 0.87 |
| Natrosol™ 250 M | 720 | 13.06 ± 1.55 | 39.26 ± 3.33 | 0.52 | 0.81 |
| Natrosol™ 250 HX | 1000 | 13.16 ± 0.21 | 39.38 ± 0.37 | 0.51 | 0.82 |
Data extracted from a study on 3D-printed diclofenac (B195802) sodium tablets.[3][[“]] The release exponent 'n' values, ranging between 0.45 and 0.89, indicate an anomalous (non-Fickian) transport mechanism, involving both drug diffusion and polymer relaxation/erosion.[2]
Table 2: Swelling Behavior of HEC-based Hydrogels in Different pH Environments
| Hydrogel Formulation | pH | Swelling (%) after 48 hours | Drug Release (%) after 48 hours |
| HEC-g-AMPS | 1.2 | 43.31 | 81.70 |
| HEC-g-AMPS | 7.4 | 27.73 | 72.46 |
Data from a study on HEC-grafted-2-acrylamido-2-methylpropane sulfonic acid (HEC-g-AMPS) hydrogels for the controlled release of Radix Paeonia Alba solid dispersion.[5]
Experimental Protocols
Protocol 1: Preparation of HEC Matrix Tablets by Wet Granulation
This protocol describes the preparation of controlled release matrix tablets using HEC as the matrix-forming polymer via the wet granulation method.[6][7]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound Cellulose (HEC) of desired viscosity grade
-
Lactose (B1674315) (diluent)
-
Polyvinylpyrrolidone (PVP K30) (binder)
-
Isopropyl Alcohol (IPA) (granulating fluid)
-
Magnesium Stearate (B1226849) (lubricant)
-
Talc (B1216) (glidant)
Equipment:
-
Sieves (e.g., #40, #16, #22 mesh)
-
Planetary mixer or high-shear granulator
-
Tray dryer or fluidized bed dryer
-
Rotary tablet press
-
Tablet hardness tester
-
Friabilator
-
Analytical balance
Procedure:
-
Sieving: Pass the API, HEC, and lactose through a #40 mesh sieve to ensure uniformity.
-
Dry Mixing: Blend the sieved API, HEC, and lactose in a mixer for 10-15 minutes to achieve a homogenous powder blend.
-
Binder Preparation: Prepare a 2% w/v solution of PVP K30 in IPA.
-
Wet Granulation: Slowly add the PVP K30 solution to the powder blend while mixing continuously until a coherent, damp mass is formed. The endpoint can be checked by pressing a small amount of the mass in the palm; it should form a ball that does not crumble easily.
-
Wet Screening: Pass the damp mass through a #16 mesh sieve to form granules.
-
Drying: Dry the granules in a tray dryer at 40-50°C for 2-4 hours, or until the loss on drying (LOD) is within the desired range (typically <2%).
-
Dry Screening: Sieve the dried granules through a #22 mesh sieve to obtain uniform granule size and break any agglomerates.
-
Lubrication: Add the required amounts of magnesium stearate and talc (previously passed through a #60 mesh sieve) to the dried granules and blend for 3-5 minutes.
-
Compression: Compress the lubricated granules into tablets of the desired weight and hardness using a rotary tablet press.
Protocol 2: In Vitro Drug Release Testing
This protocol outlines the procedure for evaluating the in vitro drug release from HEC matrix tablets using the USP Type II (Paddle) apparatus.[7][8][9]
Materials:
-
HEC matrix tablets
-
Dissolution medium (e.g., 900 mL of pH 7.4 phosphate (B84403) buffer)
-
Deionized water
Equipment:
-
USP Dissolution Apparatus Type II (Paddle)
-
Water bath with temperature control
-
Syringes and filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus. The dissolution medium should be deaerated and maintained at 37 ± 0.5°C. The paddle speed should be set, for example, to 50 rpm.[10]
-
Tablet Introduction: Place one tablet in each dissolution vessel, ensuring it settles at the bottom before starting the rotation.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Medium Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the samples through a 0.45 µm filter. Analyze the filtrate for drug content using a validated UV-Vis spectrophotometric or HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples. Plot the cumulative percent drug release versus time. The release kinetics can be further analyzed using various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas).[11]
Protocol 3: Swelling Index Determination of HEC Hydrogels
This protocol describes a method to determine the swelling behavior of HEC-based hydrogels.[12][13][14]
Materials:
-
Dried HEC hydrogel discs of known weight and dimensions
-
Swelling medium (e.g., deionized water, phosphate buffer of a specific pH)
-
Filter paper
Equipment:
-
Analytical balance
-
Beakers or petri dishes
-
Timer
Procedure:
-
Initial Measurement: Weigh the dried hydrogel disc accurately (Wd).
-
Immersion: Place the dried hydrogel in a beaker containing the swelling medium at a constant temperature (e.g., 37°C).
-
Swelling and Weighing: At regular time intervals, remove the swollen hydrogel from the medium.
-
Blotting: Gently blot the surface of the swollen hydrogel with filter paper to remove excess water.
-
Final Measurement: Weigh the swollen hydrogel (Ws).
-
Calculation: Calculate the swelling index (or swelling ratio) using the following formula: Swelling Index (%) = [(Ws - Wd) / Wd] * 100
-
Equilibrium Swelling: Continue the process until the hydrogel reaches a constant weight, which indicates the equilibrium swelling.
Protocol 4: Characterization of HEC Formulations
4.1 Fourier Transform Infrared (FTIR) Spectroscopy for Drug-Excipient Compatibility
FTIR spectroscopy is used to identify potential chemical interactions between the drug and HEC by observing changes in the characteristic peaks of their functional groups.[15][16]
-
Sample Preparation: Prepare physical mixtures of the drug and HEC in various ratios (e.g., 1:1, 1:2). Also, prepare samples of the pure drug and pure HEC. Prepare pellets by mixing the sample with potassium bromide (KBr) and compressing it into a thin disc.
-
Analysis: Record the FTIR spectra of the pure components and the physical mixtures over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Interpretation: Compare the spectra of the mixtures with those of the pure components. The absence of new peaks or significant shifts in the characteristic peaks of the drug and HEC suggests compatibility.[17]
4.2 Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and physical state of the drug within the HEC matrix.[3][16]
-
TGA Protocol:
-
Accurately weigh a small amount of the sample (e.g., 3-5 mg) into a TGA pan.
-
Heat the sample under a nitrogen atmosphere (e.g., flow rate of 20-25 mL/min) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., ambient to 600°C).[3][18]
-
Record the weight loss as a function of temperature. This helps determine the degradation temperatures of the components.
-
-
DSC Protocol:
-
Accurately weigh a small amount of the sample (e.g., 3-5 mg) into an aluminum pan and seal it.
-
Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min) over a defined temperature range. A heating-cooling-heating cycle is often employed to erase the thermal history.
-
Record the heat flow as a function of temperature. This can reveal melting points, glass transitions, and potential interactions.
-
4.3 Scanning Electron Microscopy (SEM) for Matrix Morphology
SEM is used to visualize the surface morphology and internal porous structure of the HEC matrix, which influences the drug release mechanism.
-
Sample Preparation:
-
Fracture a tablet or hydrogel to expose the internal structure.
-
Mount the sample onto an aluminum stub using double-sided carbon tape.[19]
-
For non-conductive samples, sputter-coat the surface with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.[20]
-
Ensure the sample is completely dry to be stable under the high vacuum of the SEM chamber. For hydrogels, this may involve freeze-drying.[20]
-
-
Imaging: Place the prepared stub in the SEM chamber and acquire images at various magnifications to observe the surface and cross-sectional morphology.
Visualizations
Caption: Mechanism of drug release from an HEC hydrophilic matrix.
Caption: Experimental workflow for developing HEC controlled release tablets.
References
- 1. Role of Hydroxyethylcellulose in Controlled Drug Release Systems [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of this compound Cellulose Grades as the Main Matrix Former to Produce 3D-Printed Controlled-Release Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. This compound Cellulose-Based Hydrogels as Controlled Release Carriers for Amorphous Solid Dispersion of Bioactive Components of Radix Paeonia Alba - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation and Evaluation of Hydroxypropyl Methylcellulose-based Controlled Release Matrix Tablets for Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 10. US5451409A - Sustained release matrix system using this compound cellulose and hydroxypropyl cellulose polymer blends - Google Patents [patents.google.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. rjptonline.org [rjptonline.org]
- 17. researchgate.net [researchgate.net]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. SEM sample preparation techniques | University of Gothenburg [gu.se]
Application Notes and Protocols: The Use of Hydroxyethyl Starch as a Plasma Volume Expander in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyethyl starch (HES) is a synthetic colloid derived from amylopectin (B1267705) and is utilized as a plasma volume expander in preclinical and clinical settings.[1][2] Its primary function is to manage hypovolemia and maintain hemodynamic stability, particularly in animal models of trauma, surgery, sepsis, and hemorrhagic shock.[3] HES solutions work by increasing the oncotic pressure within the vascular system, which draws fluid from the interstitial space into the bloodstream, thereby expanding plasma volume.[1][3]
The properties of HES solutions, such as their average molecular weight (MW), molar substitution (MS), and the C2/C6 ratio, are critical determinants of their pharmacokinetic and pharmacodynamic profiles.[1][4] These parameters influence the duration of volume expansion, the rate of degradation by amylase, and potential adverse effects.[1][4] This document provides detailed application notes and experimental protocols for the use of HES in various animal models, summarizing key quantitative data and outlining potential adverse effects.
Mechanism of Action
When administered intravenously, HES molecules, which are too large to easily pass through the capillary membrane, increase the colloid osmotic pressure of the plasma.[1][3] This osmotic gradient pulls fluid from the interstitial and extravascular spaces into the intravascular compartment, leading to a rapid expansion of blood volume.[3] The this compound groups on the glucose units of the starch polymer protect it from rapid enzymatic degradation by amylase, prolonging its presence in the circulation and sustaining the volume-expanding effect.[1] The degree of substitution and the molecular weight are key factors; higher values generally lead to a longer intravascular persistence.[1][2][5]
Applications in Preclinical Animal Models
HES is frequently used in animal models to study the pathophysiology and treatment of conditions involving significant fluid loss.
-
Hemorrhagic Shock: HES is effective in restoring hemodynamic parameters in animal models of hemorrhagic shock. Studies in sheep, hamsters, rats, and dogs have shown that HES resuscitation can reestablish mean arterial pressure (MAP) and improve microcirculation.[6][7][8][9] Compared to crystalloids like saline, a significantly smaller volume of HES is required to achieve similar hemodynamic endpoints.[6]
-
Sepsis: In sepsis models, fluid resuscitation is critical to manage vasodilation and capillary leakage. In porcine and rabbit models of sepsis, HES has been shown to maintain plasma volume and colloid osmotic pressure effectively.[10][11][12] Some studies suggest HES may also have anti-inflammatory properties, potentially reducing intestinal injury and improving survival in septic rats.[13][14]
Experimental Protocols
The following are generalized protocols for the use of HES in common animal models. Researchers should adapt these protocols based on their specific experimental needs, animal species, and institutional animal care and use committee (IACUC) guidelines.
Protocol: Resuscitation in a Rat Hemorrhagic Shock Model
This protocol describes the induction of moderate hemorrhagic shock and subsequent fluid resuscitation using HES. This methodology is adapted from studies conducted in various rodent models.[7][9][15]
Methodology:
-
Animal Preparation:
-
Anesthetize the animal (e.g., male Sprague-Dawley rat, 250-300g) with an appropriate anesthetic (e.g., isoflurane).
-
Surgically place catheters in the femoral artery for blood pressure monitoring and controlled bleeding, and in the jugular vein for fluid infusion.
-
Allow the animal to stabilize for at least 30 minutes post-surgery.
-
-
Induction of Hemorrhagic Shock:
-
Record baseline hemodynamic parameters, including Mean Arterial Pressure (MAP) and Heart Rate (HR).
-
Induce hemorrhage by withdrawing approximately 50% of the estimated total blood volume from the arterial catheter over a period of 60 minutes.[7]
-
Maintain a state of hypovolemia (e.g., MAP of 30-40 mmHg) for 60 minutes.[7]
-
-
Fluid Resuscitation:
-
Divide animals into experimental groups (e.g., HES group vs. Saline control group).
-
Infuse the resuscitation fluid via the venous catheter. A common volume is 25% of the shed blood volume.[7] For example, if 10 mL of blood was withdrawn, infuse 2.5 mL of HES or saline.
-
The infusion should be administered over a set period, for instance, 60 minutes.[7]
-
-
Monitoring and Data Collection:
-
Continuously monitor MAP and HR throughout the experiment.
-
Collect blood samples at baseline, post-shock, and post-resuscitation to analyze blood gases, lactate (B86563) levels, and coagulation parameters (e.g., thromboelastography).[9]
-
At the end of the experiment, euthanize the animal and collect tissue samples (e.g., kidney, lung) for histopathological analysis.[9]
-
Protocol: Fluid Therapy in a Rabbit Sepsis Model
This protocol is based on the Colon Ascendens Stent Peritonitis (CASP) model, which induces polymicrobial sepsis.[10]
Methodology:
-
Animal Preparation:
-
Use healthy adult rabbits (e.g., New Zealand white, 2.5-3.0 kg).[10]
-
Anesthetize the animal and perform a midline laparotomy.
-
-
Induction of Sepsis (CASP Model):
-
Isolate the ascending colon.
-
A stent is inserted into the colon and secured. The continuous contamination of the peritoneal cavity from the stent induces peritonitis and sepsis.[10]
-
Close the abdominal incision.
-
-
Fluid Resuscitation and Treatment:
-
Four hours after the CASP procedure, begin fluid resuscitation.[10]
-
The treatment group receives an intravenous infusion of 6% HES 130/0.4.[10] The control sepsis group receives no fluid resuscitation. A sham-operated group serves as a baseline control.
-
The infusion rate and volume should be titrated to maintain stable hemodynamic parameters (e.g., MAP).
-
-
Monitoring and Data Collection:
-
Collect arterial and mesenteric vein blood samples at 4 and 8 hours post-procedure.[10]
-
Analyze samples for blood gases, inflammatory mediators (e.g., TNF-α, IL-10), and markers of intestinal injury (e.g., D-lactate).[10]
-
After 8 hours, euthanize the animals and collect small intestine sections for histopathological evaluation of mucosal injury.[10]
-
Quantitative Data Summary
The following tables summarize quantitative data from various animal model studies, comparing HES with other fluid therapies.
Table 1: Hemodynamic and Microcirculatory Effects in Hemorrhagic Shock (Ovine Model)
| Parameter | Saline Group (n=5) | HES Group (n=5) | P-value | Citation |
|---|---|---|---|---|
| Bleeding Volume (mL/kg) | 23 | 24 | 0.916 | [6] |
| Resuscitation Fluid Volume (mL) | 4,980 | 610 | 0.009 | [6] |
| Perfused Vessel Density (% of baseline) | 64% | 125% | < 0.001 | [6] |
| Microvascular Flow Index (post-resuscitation) | 2.7 | 3.4 | < 0.001 | [6] |
Data presented as median. HES used was balanced 6% HES 130/0.4.
Table 2: Plasma Volume Maintenance in Sepsis (Porcine Model)
| Treatment Group | Change in Plasma Volume (8h post-sepsis) | Citation |
|---|---|---|
| 6% HES 200/0.5 | Maintained (+/- 0%) | [11][12] |
| 4% Modified Fluid Gelatin | Maintained (+4%) | [11][12] |
| 8% Modified Fluid Gelatin | Increased (+23%) | [11][12] |
| Ringer's Solution | Reduced (-46%) | [11][12] |
Infusion rates were titrated to maintain a central venous pressure of 12 mmHg.
Table 3: Effects of HES on Coagulation In Vitro (Canine Blood)
| HES Formulation | Dilution | Effect on Clot Rate (CR) | Effect on Platelet Function (PF) | Citation |
|---|---|---|---|---|
| HES 670/0.75 | 1:3 & 1:10 | Significant Decrease | Significant Decrease | [16] |
| HES 130/0.4 | 1:3 & 1:10 | Significant Decrease | Significant Decrease | [16] |
Effects were dose-dependent and impairment of platelet function was significantly greater with HES 670/0.75.
Table 4: Effects of HES on Renal Function in Healthy Piglets
| Parameter | Control (Balanced Electrolyte) | 6% HES 130/0.42 | 4% Gelatin | Citation |
|---|---|---|---|---|
| Serum Creatinine | Within normal range | Within normal range | Within normal range | [17] |
| Serum Urea | Within normal range | Within normal range | Within normal range | [17] |
| Renal Histology | No major alterations | No major alterations | No major alterations | [17] |
A single dose of 20 mL/kg was infused over 30 minutes.
Potential Adverse Effects and Considerations
While effective for volume expansion, the use of HES is associated with potential risks that must be considered in experimental design.
-
Coagulopathy: HES can interfere with hemostasis. This effect is dose-related and more pronounced with higher molecular weight and higher molar substitution starches.[5][9][18] Mechanisms include dilution of coagulation factors, impaired platelet function, and decreased levels of Factor VIII and von Willebrand factor.[9][19]
-
Acute Kidney Injury (AKI): HES molecules can be taken up by renal tubular cells, leading to osmotic nephrosis, which appears histologically as tubular vacuolization.[20] While some animal studies with moderate doses of modern tetrastarches (e.g., HES 130/0.4) found no significant impact on renal function[17][21], others have noted renal tissue alterations, especially in models with pre-existing renal compromise or after large, repeated doses.[20][22][23]
-
Tissue Storage: HES molecules can accumulate in various tissues, a phenomenon that is greater with less rapidly metabolizable HES types (e.g., those with MS >0.4).[4] The long-term consequences of this storage are not fully understood.
Conclusion
This compound starch is a potent and effective plasma volume expander for use in various animal models of hypovolemia, including hemorrhagic shock and sepsis. It offers the advantage of requiring smaller infusion volumes compared to crystalloids to achieve hemodynamic stability.[6] However, researchers must be mindful of the specific HES formulation used, as properties like molecular weight and molar substitution significantly influence efficacy and the risk of adverse effects on coagulation and renal function.[4] Newer, lower molecular weight tetrastarches (e.g., HES 130/0.4) generally have a more favorable safety profile.[4][21] Careful protocol design, appropriate dose selection, and thorough monitoring of renal and coagulation parameters are essential for the successful and responsible use of HES in preclinical research.
References
- 1. What is the mechanism of this compound Starch? [synapse.patsnap.com]
- 2. Mechanisms of postoperative prolonged plasma volume expansion with low molecular weight hydroxethy starch (HES 200/0.62, 6%) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound Starch used for? [synapse.patsnap.com]
- 4. Pharmacokinetics of this compound starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Resuscitation with this compound Starch Maintains Hemodynamic Coherence in Ovine Hemorrhagic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resuscitation from hemorrhagic shock with this compound starch and coagulation changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Animal experimental studies on the volume expanding effect of this compound starch 40000 in the dog acute hemorrhagic shock] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of this compound starch and gelatine on lung tissue and coagulation during the resuscitation of rats with traumatic haemorrhagic shock [ait-journal.com]
- 10. Resuscitation with this compound starch 130/0.4 attenuates intestinal injury in a rabbit model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound starch and modified fluid gelatin maintain plasma volume in a porcine model of septic shock with capillary leakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protective roles of this compound starch 130/0.4 in intestinal inflammatory response and survival in rats challenged with polymicrobial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of balanced this compound starch solutions on gut mucosal microcirculation and exhaled nitric oxide in septic rats: A randomised, animal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resuscitation with this compound starch solution prevents bone marrow mononuclear apoptosis in a rat trauma-hemorrhagic shock model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. avmajournals.avma.org [avmajournals.avma.org]
- 17. Impact of 6% this compound starch 130/0.42 and 4% gelatin on renal function in a pediatric animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Review of the effects of this compound starch on the blood coagulation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. avmajournals.avma.org [avmajournals.avma.org]
- 20. Frontiers | Assessment of this compound Starch (6% HES 130/0.4) Kidney Storage in Critically Ill Dogs: A Post-mortem Prospective Study [frontiersin.org]
- 21. [Effect of this compound starch on acute renal injury in a model of hepatic ischemia-reperfusion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
- 23. Effects of this compound starch 130/0.4 on the kidney tissue of rats with ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Hydroxyethyl Cellulose (HEC) in Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for four distinct analytical techniques to quantify Hydroxyethyl Cellulose (HEC) in various solutions. These methods offer a range of options depending on the required sensitivity, sample matrix, and available instrumentation.
Viscometry: A Rheological Approach to HEC Quantification
Viscometry provides a simple and rapid method for estimating HEC concentration based on the direct relationship between the viscosity of a solution and the concentration of the dissolved polymer. This technique is particularly useful for routine analysis and quality control where the HEC grade is known and consistent.
Data Presentation
| HEC Concentration (% w/v) | Viscosity (mPa·s) |
| 0.5 | 50 - 150 |
| 1.0 | 400 - 800 |
| 1.5 | 1500 - 2500 |
| 2.0 | 3500 - 5500 |
| 2.5 | 7000 - 10000 |
| Note: These are typical viscosity ranges and can vary significantly depending on the molecular weight grade of HEC. |
Experimental Protocol
Objective: To determine the concentration of HEC in an aqueous solution by measuring its viscosity.
Materials:
-
Viscometer (e.g., Brookfield or similar rotational viscometer)
-
Standard HEC powder of a known molecular weight grade
-
Deionized water
-
Beakers and magnetic stirrer
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh appropriate amounts of HEC powder to prepare a series of standard solutions of known concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0%, and 2.5% w/v).
-
Slowly add the HEC powder to the vortex of stirred deionized water to prevent clumping.
-
Continue stirring until the HEC is fully dissolved. This may take several hours.
-
-
Calibration Curve Construction:
-
Measure the viscosity of each standard solution using the viscometer at a constant temperature (e.g., 25°C).
-
Ensure consistent spindle and speed settings for all measurements.
-
Plot a calibration curve of viscosity (mPa·s) versus HEC concentration (% w/v).
-
-
Measurement of Unknown Sample:
-
Measure the viscosity of the HEC solution with an unknown concentration using the same viscometer settings.
-
Determine the concentration of HEC in the unknown sample by interpolating its viscosity value on the calibration curve.
-
Application Notes and Protocols: Hydroxyethyl Cellulose (HEC) as a Binder in Pharmaceutical Tablet Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyethyl cellulose (B213188) (HEC) is a non-ionic, water-soluble polymer derived from cellulose, widely utilized in the pharmaceutical industry as a versatile excipient.[1] Its excellent film-forming and binding properties make it a suitable candidate for a binder in tablet formulations, applicable in both wet granulation and direct compression manufacturing processes.[1][2] HEC's non-ionic nature ensures compatibility with a broad range of active pharmaceutical ingredients (APIs).[1] Furthermore, its ability to form a hydrophilic matrix allows for its use in the development of controlled-release dosage forms.[1][3]
These application notes provide a comprehensive overview of the use of HEC as a tablet binder, including its impact on tablet quality attributes and detailed protocols for relevant experimental evaluations.
Key Properties of HEC as a Tablet Binder
The performance of HEC as a binder is influenced by its physicochemical properties, such as molecular weight and degree of substitution. Higher molecular weight HEC generally results in stronger binding and slower drug release.[3] The concentration of HEC used in a formulation is a critical parameter that can be adjusted to achieve desired tablet characteristics.
Advantages of using HEC as a binder:
-
Good binding properties: HEC provides excellent binding strength at typical concentrations of 1-5% w/w.[1]
-
Versatility: It is suitable for both wet granulation and direct compression methods.[1]
-
Controlled-release applications: HEC can form a hydrophilic gel matrix that modulates drug release, making it ideal for sustained-release formulations.[1][3]
-
Broad compatibility: Being non-ionic, HEC is compatible with a wide variety of APIs and other excipients.[1]
Considerations when using HEC:
-
Hygroscopicity: HEC is sensitive to moisture, which can affect tablet stability and properties like hardness and disintegration time.[1]
-
Flow properties: HEC powders may exhibit poor flowability, which can be a challenge in direct compression.[1][2]
-
Binding strength: While generally good, its binding strength may be lower than some synthetic binders, potentially requiring higher concentrations for high-dose or poorly compressible drugs.[1][2]
Data on HEC Performance in Tablet Formulations
The concentration of HEC significantly impacts the physical properties of tablets. The following tables summarize the typical effects of increasing HEC concentration on key tablet quality attributes.
Table 1: Effect of HEC Binder Concentration on Immediate-Release Tablet Properties
| HEC Concentration (% w/w) | Tablet Hardness (N) | Friability (%) | Disintegration Time (min) |
| 1 | 40 - 60 | < 1.0 | 2 - 5 |
| 2 | 60 - 90 | < 0.8 | 5 - 10 |
| 5 | 90 - 130 | < 0.5 | 10 - 20 |
Note: Data are representative and can vary depending on the specific drug, other excipients, and processing parameters.
Table 2: Dissolution Profile of Theophylline Controlled-Release Matrix Tablets with Varying HEC Concentration
| Time (hours) | % Drug Released (10% HEC) | % Drug Released (20% HEC) | % Drug Released (30% HEC) |
| 1 | 25 | 20 | 15 |
| 2 | 40 | 32 | 25 |
| 4 | 65 | 55 | 45 |
| 6 | 85 | 75 | 65 |
| 8 | 98 | 90 | 80 |
| 12 | >99 | >99 | 95 |
Note: This data is illustrative, based on typical profiles for hydrophilic matrix tablets, and will vary based on the specific formulation and HEC grade.
Experimental Protocols
Detailed methodologies for the evaluation of tablets formulated with HEC are provided below. These protocols are based on United States Pharmacopeia (USP) general chapters.
Tablet Preparation by Wet Granulation
This method is suitable for APIs that are stable to moisture and heat.
Protocol:
-
Dry Mixing: Weigh and blend the active pharmaceutical ingredient (API), diluent (e.g., lactose, microcrystalline cellulose), and disintegrant (e.g., croscarmellose sodium) in a suitable blender for 10-15 minutes to ensure uniformity.
-
Binder Solution Preparation: Disperse the required amount of HEC in purified water with continuous stirring until a clear, uniform solution is formed.
-
Granulation: Slowly add the HEC binder solution to the powder blend while mixing in a high-shear or planetary mixer until a suitable wet mass is formed (endpoint can be determined by the ability to form a non-crumbling ball when squeezed).
-
Wet Milling: Pass the wet mass through a suitable screen (e.g., 6-12 mesh) to produce granules.
-
Drying: Dry the wet granules in a tray dryer or fluid bed dryer at a controlled temperature (e.g., 40-60 °C) until the desired moisture content is achieved (typically < 2%).
-
Dry Milling: Mill the dried granules through a smaller mesh screen (e.g., 16-20 mesh) to obtain a uniform granule size distribution.
-
Lubrication: Add and blend a lubricant (e.g., magnesium stearate) and a glidant (e.g., colloidal silicon dioxide) with the dried granules for a short period (e.g., 2-5 minutes).
-
Compression: Compress the final blend into tablets of the desired weight and hardness using a tablet press.
Tablet Preparation by Direct Compression
This method is preferred for its simplicity and is suitable for APIs with good flowability and compressibility.
Protocol:
-
Sieving: Pass the API, HEC, filler, disintegrant, and other excipients through a suitable sieve (e.g., 40-60 mesh) to ensure uniformity and break up any agglomerates.
-
Blending: Blend all the powdered ingredients, except the lubricant, in a blender (e.g., V-blender) for 15-20 minutes to achieve a homogenous mixture.
-
Lubrication: Add the lubricant (e.g., magnesium stearate) to the blend and mix for a short duration (2-5 minutes). Avoid over-mixing, which can negatively impact tablet hardness.
-
Compression: Compress the final blend into tablets using a rotary tablet press.
Tablet Hardness (Breaking Force) Test
This test determines the mechanical strength of the tablets.
Protocol (based on USP <1217>):
-
Calibrate the tablet hardness tester according to the manufacturer's instructions.
-
Place a single tablet diametrically between the two platens of the tester.
-
Start the test. The tester applies a compressive load at a constant rate until the tablet fractures.
-
Record the force required to break the tablet in Newtons (N) or kiloponds (kp).
-
Repeat the test for a representative sample of tablets (typically 10 tablets) from the batch.
-
Calculate the average hardness and standard deviation.
Tablet Friability Test
This test assesses the ability of uncoated tablets to withstand abrasion during handling, packaging, and transportation.
Protocol (based on USP <1216>):
-
Take a sample of tablets with a total weight as close as possible to 6.5 g (for tablets with a unit weight of ≤ 650 mg) or 10 whole tablets (for tablets with a unit weight > 650 mg).
-
Carefully de-dust the tablets and accurately weigh the sample (W_initial).
-
Place the tablets in the friabilator drum.
-
Rotate the drum 100 times at a speed of 25 ± 1 rpm.
-
Remove the tablets from the drum, carefully de-dust them again, and accurately weigh the sample (W_final).
-
Calculate the percentage of weight loss (friability) using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100
-
A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most products.
Tablet Disintegration Test
This test determines the time it takes for a tablet to break down into smaller particles in a liquid medium.
Protocol (based on USP <701>):
-
Assemble the disintegration apparatus, which consists of a basket-rack assembly with six tubes.
-
Fill the beaker of the apparatus with the specified immersion fluid (e.g., purified water or simulated gastric fluid) and maintain the temperature at 37 ± 2 °C.
-
Place one tablet in each of the six tubes of the basket.
-
Operate the apparatus, which raises and lowers the basket in the immersion fluid at a constant frequency.
-
Observe the tablets. Disintegration is considered complete when no residue of the tablet, other than fragments of insoluble coating or capsule shell, remains on the screen of the apparatus.
-
Record the time required for all six tablets to disintegrate.
Dissolution Test
This test measures the rate and extent of drug release from the tablet.
Protocol (based on USP <711>):
-
Select the appropriate dissolution apparatus (e.g., Apparatus 1 - Basket, or Apparatus 2 - Paddle).
-
Prepare the specified dissolution medium and maintain it at 37 ± 0.5 °C.
-
Place one tablet in each dissolution vessel.
-
Operate the apparatus at the specified rotation speed.
-
At predetermined time intervals, withdraw a sample of the dissolution medium from each vessel.
-
Analyze the samples for the concentration of the dissolved API using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
The following diagrams illustrate the experimental workflows for tablet manufacturing using HEC as a binder.
Conclusion
This compound cellulose is a valuable and versatile binder for pharmaceutical tablet formulation. By carefully selecting the appropriate grade and concentration of HEC and utilizing the proper manufacturing process, formulators can develop tablets with desired mechanical strength, disintegration characteristics, and drug release profiles. The experimental protocols outlined in these application notes provide a framework for the comprehensive evaluation of HEC-based tablet formulations, ensuring the development of high-quality and effective solid dosage forms.
References
Application Notes and Protocols for Employing Hydroxyethyl Starch in Nanoparticle Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxyethyl starch (HES), a derivative of natural starch, has emerged as a versatile and promising polymer for the development of nanoparticle-based drug delivery systems.[1][2][3] Its favorable properties, including biocompatibility, biodegradability, and a "stealth" characteristic that helps evade the immune system, make it an attractive alternative to other polymers like polyethylene (B3416737) glycol (PEG).[2][4] HES-based nanoparticles can be engineered to encapsulate a wide range of therapeutic agents, offering improved drug solubility, prolonged circulation times, and targeted delivery to specific sites, such as tumors.[2][5] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of HES-based nanoparticles for drug delivery.
Applications in Nanoparticle Drug Delivery
The primary application of HES in nanoparticle drug delivery is in the field of oncology. HES-based nanocarriers have been successfully utilized to deliver various chemotherapeutic agents, including:
-
Doxorubicin (DOX): HES nanoparticles can be loaded with DOX, a widely used anticancer drug, to enhance its therapeutic efficacy and reduce its cardiotoxicity.[1][6][7] Stimuli-responsive systems, such as those sensitive to the high glutathione (B108866) (GSH) levels in tumor cells, allow for targeted drug release.[1]
-
Paclitaxel (PTX): The poor water solubility of PTX can be overcome by encapsulation within HES-based nanoparticles, improving its bioavailability and therapeutic index.
-
Curcumin (CUR): HES nanoparticles have been shown to enhance the solubility and cellular uptake of curcumin, a natural compound with anticancer properties.[4]
-
Co-delivery of Multiple Agents: HES microparticles have been developed for the simultaneous delivery of multiple drugs, which can be beneficial for combination therapies.[8][9][10][11]
Beyond cancer therapy, HES-based nanoparticles are being explored for the delivery of other therapeutic molecules and as plasma volume expanders.[3][4]
Data Presentation: Physicochemical Properties of HES-Based Nanoparticles
The following tables summarize quantitative data from various studies on HES-based nanoparticles, providing a comparative overview of their key physicochemical properties.
Table 1: Size and Surface Charge of HES-Based Nanoparticles
| HES Derivative/Formulation | Drug Loaded | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| HES-DOCA | Morin | 197 | 0.05 | -14 | [12] |
| HES-DOCA | - | 159 - 235 | < 0.2 | -7 to -18.9 | [12] |
| HES-g-PLA | Doxorubicin | ~130 | - | - | [7][13] |
| HES-g-PLA (empty) | - | ~700 | - | - | [7][13] |
| Stearate-grafted HES (St-HES29.4) | - | 130.7 | - | - | [14] |
| Stearate-grafted HES (St-HES60.3) | - | 152.5 | - | - | [14] |
| HES Nanocapsules | - | 170 - 300 | - | - | [4] |
| HES-SS-hyd-DOX | Doxorubicin | - | - | Negative | [1] |
Table 2: Drug Loading and Encapsulation Efficiency of HES-Based Nanoparticles
| HES Derivative/Formulation | Drug Loaded | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| HES-DOCA | Morin | - | 15.6 | [12] |
| HES Microparticles | Ofloxacin & Ketoprofen | - | 40.2 - 54.4 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of HES-based nanoparticles.
Protocol 1: Synthesis of HES-Drug Conjugate Nanoparticles by Self-Assembly
This protocol describes the synthesis of amphiphilic HES conjugates that self-assemble into nanoparticles in an aqueous environment. The example provided is for the synthesis of HES-Deoxycholic Acid (HES-DOCA) nanoparticles.[12]
Materials:
-
This compound starch (HES)
-
Deoxycholic acid (DOCA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-hexane
-
N,N-dimethylformamide (DMF)
-
N,N-diisopropylethylamine (DIPEA)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Activation of DOCA:
-
Dissolve DOCA in anhydrous THF.
-
Add DCC (1.5 eq.) and NHS (1.5 eq.) to the DOCA solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the precipitated dicyclohexylurea by filtration.
-
Add excess n-hexane to the filtrate with constant stirring to precipitate the NHS ester of DOCA (DOCA-NHSE).
-
Collect the precipitate by filtration, wash with n-hexane, and dry under vacuum.[12]
-
-
Conjugation of DOCA-NHSE to HES:
-
Dry HES at 80°C under vacuum overnight.
-
Dissolve the dried HES in redistilled DMF in a round-bottom flask.
-
Add the desired amount of DOCA-NHSE and DIPEA to the HES solution. The molar ratio of DOCA-NHSE to HES can be varied to control the degree of substitution.[12]
-
Seal the flask and stir the reaction mixture for 24 hours at 40°C.[12]
-
-
Purification of HES-DOCA Conjugate:
-
Dialyze the reaction mixture against distilled water for three days to remove unreacted reagents and solvent.
-
Lyophilize the dialyzed solution to obtain the purified HES-DOCA conjugate as a powder.
-
-
Formation of Nanoparticles by Self-Assembly:
-
Dissolve 20 mg of the HES-DOCA conjugate in 2 mL of acetone.
-
Add the acetone solution dropwise to 4 mL of PBS (pH 7.4) under stirring.
-
The amphiphilic HES-DOCA conjugates will spontaneously self-assemble into nanoparticles.
-
Pass the resulting nanoparticle suspension through a 0.45 µm filter membrane.[12]
-
-
Drug Loading (Optional):
-
To load a drug (e.g., Morin), co-dissolve 20 mg of the HES-DOCA conjugate and 4 mg of the drug in 2 mL of acetone.[12]
-
Follow step 4 to form the drug-loaded nanoparticles.
-
Protocol 2: Synthesis of HES Nanoparticles by Nanoprecipitation
Nanoprecipitation is a simple and rapid method for preparing polymeric nanoparticles.
Materials:
-
HES
-
A suitable organic solvent for HES (e.g., acetone, ethanol)
-
An aqueous non-solvent (e.g., deionized water, PBS)
-
Surfactant (optional, e.g., Tween 80, Poloxamer 188)
Procedure:
-
Dissolve HES and the drug to be encapsulated in a suitable organic solvent.[7]
-
Prepare an aqueous solution, which will act as the non-solvent. This can be deionized water or a buffer solution. A surfactant can be added to the aqueous phase to improve nanoparticle stability.[7]
-
Add the organic phase dropwise into the aqueous phase under constant stirring on a magnetic stirrer.[7]
-
Nanoparticles will form instantaneously due to the rapid diffusion of the organic solvent into the aqueous phase, leading to the precipitation of the polymer.
-
Continue stirring (e.g., overnight) to allow for the complete evaporation of the organic solvent.[7]
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove any remaining surfactant or unencapsulated drug.
-
Resuspend the nanoparticles in the desired medium for characterization or further use.
Protocol 3: Characterization of HES Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Measurement (Dynamic Light Scattering - DLS):
-
Instrument: Zetasizer Nano ZS90 (Malvern Instruments) or similar.
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water or PBS to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, dispersant viscosity, and refractive index).
-
Perform the measurement in triplicate to ensure reproducibility.[5]
-
The instrument software will provide the average particle size (Z-average diameter) and the PDI, which indicates the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for a monodisperse nanoparticle suspension.[15]
-
2. Zeta Potential Measurement:
-
Instrument: Zetasizer Nano ZS90 (Malvern Instruments) or similar.
-
Procedure:
-
Prepare the nanoparticle suspension in a low ionic strength medium, such as 10 mM NaCl, to ensure accurate measurement.[16]
-
Filter the suspending medium prior to use with a 0.2 µm or smaller pore size filter.[16]
-
Load the sample into a disposable folded capillary cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
Set the measurement parameters.
-
Perform the measurement. The zeta potential provides an indication of the surface charge of the nanoparticles and their colloidal stability. Particles with a zeta potential greater than +30 mV or less than -30 mV are generally considered stable.[17]
-
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
HES nanoparticle suspension (at various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Treatment:
-
Prepare serial dilutions of the HES nanoparticle suspension in the cell culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the nanoparticles. Include a control group with medium only (no nanoparticles).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[18]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control group (untreated cells).
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the cell viability against the nanoparticle concentration to determine the IC50 value (the concentration of nanoparticles that inhibits 50% of cell growth).
-
Protocol 5: In Vivo Biodistribution Study in Mice
This protocol describes a typical procedure for evaluating the biodistribution of fluorescently labeled HES nanoparticles in a mouse tumor model.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with xenograft tumors)
-
Fluorescently labeled HES nanoparticles (e.g., labeled with a near-infrared dye like Cy5.5 or DiR)
-
Sterile PBS for injection
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Surgical tools for organ harvesting
Procedure:
-
Animal Preparation:
-
Acclimate the tumor-bearing mice to the laboratory conditions for at least one week.
-
Ensure tumors have reached a suitable size for imaging (e.g., 100-200 mm³).
-
-
Nanoparticle Administration:
-
Suspend the fluorescently labeled HES nanoparticles in sterile PBS at the desired concentration.
-
Anesthetize the mice using isoflurane.
-
Inject a defined volume of the nanoparticle suspension (e.g., 100-200 µL) into the tail vein of each mouse.[1]
-
-
In Vivo Imaging:
-
Ex Vivo Organ Imaging:
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and each organ in both the in vivo and ex vivo images.
-
Quantify the average fluorescence intensity within each ROI.
-
The fluorescence intensity in the tumor and other organs provides a qualitative and semi-quantitative measure of the nanoparticle biodistribution. For more quantitative analysis, a standard curve of the fluorescent dye can be prepared and used to convert fluorescence intensity to the amount of nanoparticles.[1]
-
Visualization of Key Pathways and Workflows
Cellular Uptake and Intracellular Drug Release
The cellular uptake of HES nanoparticles primarily occurs through endocytosis. For redox-responsive systems, the cleavage of disulfide bonds by intracellular glutathione leads to drug release.
Caption: Cellular uptake and intracellular drug release of a redox-responsive HES nanoparticle.
Experimental Workflow for HES Nanoparticle Evaluation
The following diagram illustrates a typical experimental workflow for the development and preclinical evaluation of HES-based drug delivery systems.
Caption: Experimental workflow for the evaluation of HES nanoparticles.
Clathrin-Mediated Endocytosis Pathway
Clathrin-mediated endocytosis is a major pathway for the cellular uptake of nanoparticles.
Caption: Simplified diagram of the clathrin-mediated endocytosis pathway for nanoparticle uptake.
References
- 1. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. Biodistribution Studies of Nanoparticles Using Fluorescence Imaging: A Qualitative or Quantitative Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. atcc.org [atcc.org]
- 9. Nanoparticles Interact with Cancer Cells | Oncohema Key [oncohemakey.com]
- 10. Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. scispace.com [scispace.com]
- 13. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Independent effect of polymeric nanoparticle zeta potential/surface charge, on their cytotoxicity and affinity to cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imaging and Modeling the Dynamics of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. MTT (Assay protocol [protocols.io]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Materials with Hydroxyethyl Cellulose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of materials using hydroxyethyl cellulose (B213188) (HEC), a versatile, biocompatible, and water-soluble polymer. These methods are particularly relevant for applications in drug delivery, biomaterials, and medical device development.
Introduction to this compound Cellulose in Surface Modification
This compound cellulose (HEC) is a non-ionic derivative of cellulose that offers a range of properties making it an excellent candidate for surface modification. Its hydrophilic nature, film-forming capabilities, and low toxicity make it suitable for creating biocompatible and drug-eluting coatings.[1] Surface modification with HEC can be employed to control drug release kinetics, enhance biocompatibility, and improve the surface wettability of various materials.
Methods for Surface Modification
Several techniques can be employed to modify material surfaces with HEC. The primary methods include:
-
Grafting: Covalently attaching HEC chains to the material surface.
-
Coating: Applying a layer of HEC onto the surface.
-
Crosslinking: Forming a hydrogel network of HEC on the surface.
-
Layer-by-Layer (LbL) Assembly: Building a multilayered film by alternating deposition of HEC with a charged polymer.
Grafting of this compound Cellulose
Grafting HEC onto a surface creates a stable and durable modification due to the formation of covalent bonds. This method is particularly useful for long-term applications where the coating is expected to remain intact. A common approach involves a "grafting to" method, where pre-formed polymer chains are attached to the surface.
Application Notes:
-
Improved Biocompatibility: Grafted HEC can mask the underlying material from the biological environment, potentially reducing inflammatory responses.
-
Controlled Drug Release: Functional groups on the HEC backbone can be used to conjugate drug molecules, allowing for sustained release as the bonds are cleaved.
-
Versatility: This method can be adapted for various materials by using different surface activation techniques.
Experimental Protocol: "Grafting To" via Click Chemistry
This protocol is based on the principles of azide-alkyne cycloaddition ("click chemistry"), a highly efficient and specific reaction.[2]
Materials:
-
This compound cellulose (HEC)
-
Azide-functionalizing agent (e.g., azidoacetic acid NHS ester)
-
Alkyne-terminated drug or polymer
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Substrate with appropriate functional groups for initial HEC attachment
Procedure:
-
Azide Functionalization of HEC:
-
Dissolve HEC in DMSO.
-
Add the azide-functionalizing agent and a suitable base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Precipitate the azido-HEC in a non-solvent (e.g., isopropanol), filter, and dry under vacuum.
-
-
Surface Preparation:
-
Clean the substrate thoroughly (e.g., with piranha solution for glass or silicon wafers).
-
Functionalize the surface with groups that can react with the hydroxyl groups of HEC (e.g., using an aminosilane).
-
-
Grafting of Azido-HEC to the Surface:
-
Dissolve the azido-HEC in an appropriate solvent.
-
Immerse the functionalized substrate in the azido-HEC solution and react under conditions that promote covalent bond formation (this step will vary depending on the surface chemistry).
-
Rinse thoroughly to remove any non-covalently bound polymer.
-
-
Click Reaction for Drug/Polymer Conjugation:
-
Prepare a solution of the alkyne-terminated molecule in a suitable solvent.
-
In a separate vial, prepare a fresh solution of CuSO₄ and sodium ascorbate in water.
-
Immerse the azido-HEC functionalized surface in the alkyne solution and add the catalyst solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Rinse the surface extensively with the solvent and then with deionized water to remove any unreacted molecules and catalyst.
-
Dry the modified surface under a stream of nitrogen.
-
Workflow for "Grafting To" via Click Chemistry
Caption: Workflow for grafting HEC to a surface and subsequent drug conjugation via click chemistry.
Coating with this compound Cellulose
Simple dip-coating is a straightforward method to apply a layer of HEC to a material's surface. The thickness and uniformity of the coating can be controlled by the viscosity of the HEC solution and the withdrawal speed.
Application Notes:
-
Ease of Application: Dip-coating is a simple and scalable process.
-
Improved Wettability: An HEC coating can significantly increase the hydrophilicity of a surface.
-
Biocompatible Interface: Provides a non-toxic and biocompatible interface for medical devices.[3]
Experimental Protocol: Dip-Coating
This protocol describes a general method for dip-coating a substrate with HEC.[4][5]
Materials:
-
This compound cellulose (HEC) powder
-
Deionized water
-
Substrate to be coated
-
Magnetic stirrer and hot plate
-
Dip-coater (optional, for controlled withdrawal speed)
Procedure:
-
Preparation of HEC Solution:
-
Heat deionized water to 30-40°C while stirring.
-
Slowly and gradually add the desired amount of HEC powder to the vortex of the stirring water to prevent clumping.[4]
-
Continue stirring for 30 minutes to 2 hours until the HEC is fully dissolved and the solution is clear and homogeneous.[4] The concentration will determine the solution viscosity and resulting coating thickness.
-
-
Substrate Preparation:
-
Clean the substrate thoroughly to ensure proper adhesion of the coating. This may involve sonication in solvents like ethanol (B145695) and acetone, followed by drying.
-
-
Dip-Coating Process:
-
Immerse the cleaned substrate into the HEC solution for a set period (e.g., 5-15 minutes) to allow for complete wetting of the surface.
-
Withdraw the substrate from the solution at a constant and controlled speed. If a dip-coater is not available, try to withdraw it manually as smoothly as possible.
-
The withdrawal speed is a critical parameter influencing the coating thickness.
-
-
Drying and Curing:
-
Allow the coated substrate to air-dry in a dust-free environment or in a low-temperature oven (e.g., 40-50°C) to evaporate the solvent.
-
The drying time will depend on the coating thickness and environmental conditions.
-
Workflow for Dip-Coating with HEC
References
Application Notes and Protocols: Hydroxyethyl Cellulose in Ophthalmic Preparations for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction to Hydroxyethyl Cellulose (B213188) (HEC) in Ophthalmic Drug Delivery
This compound cellulose (HEC) is a non-ionic, water-soluble polymer derived from cellulose.[1][2][3] It is widely utilized in pharmaceutical formulations, particularly in ophthalmic preparations, due to its biocompatibility, non-toxic nature, and ability to enhance viscosity.[1][4][5] HEC's primary roles in eye drops and other ocular drug delivery systems are to increase the residence time of the formulation on the ocular surface, improve drug bioavailability, and act as a lubricant to alleviate dry eye symptoms.[4][6][7]
Key Properties and Functions:
-
Viscosity-Enhancing Agent: HEC increases the viscosity of aqueous solutions, which prolongs the contact time of the drug with the eye tissues.[4] This enhanced retention leads to better drug absorption and therapeutic efficacy.[4]
-
Mucoadhesive Properties: HEC exhibits mucoadhesion, allowing it to adhere to the mucous membranes of the eye.[4][8] This property further extends the duration the drug remains on the ocular surface.[4][8] The mucoadhesive strength of HEC can be influenced by its molecular weight and degree of substitution.[8]
-
Lubrication and Moisture Retention: HEC acts as a lubricant, reducing friction between the eyelids and the ocular surface.[4] It also forms a protective layer that helps to retain moisture and prevent tear evaporation.[4]
-
Biocompatibility: HEC is well-tolerated by living tissues and does not typically cause significant adverse reactions, making it a safe excipient for ophthalmic use.[1][5]
-
Controlled Release: In some formulations, HEC can form a gel matrix that controls the diffusion rate of the active pharmaceutical ingredient (API), enabling sustained drug release.[9][10]
Applications of HEC in Ophthalmic Formulations
HEC is a versatile excipient used in a variety of ophthalmic preparations:
-
Artificial Tears and Lubricating Eye Drops: HEC is a common ingredient in artificial tear solutions for the relief of dry eye syndrome.[4][7] It is sometimes combined with other polymers like hyaluronic acid to create a "dual polymer" system with enhanced viscoelastic properties for long-lasting relief without causing blurred vision.[11]
-
Drug Delivery Systems: HEC is incorporated into ophthalmic drug formulations to enhance the bioavailability of various drugs.[6] By increasing the viscosity and mucoadhesion of the formulation, HEC ensures the drug remains in contact with the eye for a longer period.
-
In Situ Gels: HEC can be used in the formulation of in situ gelling systems. These are liquid formulations that transition into a gel upon instillation into the eye due to triggers like changes in pH, temperature, or ionic strength.[12] This provides a sustained release of the drug.
-
Ointments and Gels: As a thickening and gelling agent, HEC provides the desired consistency for ophthalmic gels and ointments.[1][13]
Quantitative Data on HEC Formulations
The concentration of HEC in ophthalmic formulations is a critical parameter that influences the final product's viscosity and performance.
| Formulation Component | Concentration (% w/v) | Purpose | Reference |
| This compound cellulose | 0.25 - 0.75 | Viscosity enhancer, lubricant | [14] |
| This compound cellulose | 0.5 | Viscosity enhancer, lubricant | [14] |
| This compound cellulose | 0.44 | Viscosity enhancer, lubricant | [14] |
| Hyaluronic acid | 0.30 | Wetting agent | [11] |
| This compound cellulose | 0.10 | Viscosity enhancer | [11] |
| Sodium chloride | 0.3 - 0.5 | Tonicity adjusting agent | [14] |
| Phenylmercuric nitrate (B79036) | 0.002 - 0.004 | Preservative | [14] |
| Boric acid / Sodium borate | q.s. | Buffering agent (to pH 8.0-8.5) | [14] |
Table 1: Example Concentrations of HEC and Other Excipients in Artificial Tear Formulations.
| HEC Concentration (% w/v) | Effect on Corneal Contact Time |
| > 0.3 | Significant increase in contact time |
| 0.5 | Usable maximum for contact time |
Table 2: Effect of HEC Concentration on Corneal Contact Time.[15]
Experimental Protocols
Preparation of a Sterile HEC-Based Ophthalmic Solution
This protocol describes the preparation of a basic artificial tear solution containing HEC.
Materials:
-
This compound cellulose (pharmaceutical grade)
-
Sodium chloride
-
Disodium (B8443419) hydrogen phosphate
-
Sodium dihydrogen phosphate
-
Phenylmercuric nitrate (or other suitable preservative)
-
Distilled water
-
Autoclave
-
Sterile filtration apparatus (0.22 µm filter)
-
Aseptic filling area
-
Pre-sterilized eye-dropper bottles
Protocol:
-
Preparation of HEC Solution:
-
Weigh the required amount of HEC (e.g., to make a 0.5% solution).
-
In a sterile beaker, dissolve the HEC in a portion of the distilled water (e.g., 50% of the final volume). Stir gently until fully dissolved.
-
Sterilize the HEC solution by autoclaving at 116°C for 30 minutes at 10 psi.[14]
-
Allow the solution to cool under aseptic conditions.
-
-
Preparation of Salt and Buffer Solution:
-
In a separate sterile beaker, dissolve the sodium chloride, disodium hydrogen phosphate, sodium dihydrogen phosphate, and phenylmercuric nitrate in the remaining distilled water.
-
Sterilize this solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
-
Final Formulation:
-
Under aseptic conditions, combine the sterile HEC solution with the sterile salt and buffer solution.
-
Mix gently until a homogenous solution is obtained.
-
Aseptically fill the final solution into pre-sterilized eye-dropper bottles.
-
Workflow for Sterile Ophthalmic Solution Preparation:
Caption: Workflow for preparing a sterile HEC-based ophthalmic solution.
Evaluation of Mucoadhesive Properties
The mucoadhesive properties of HEC formulations can be assessed using various in vitro methods. One common method is the falling liquid film technique.
Principle: This method measures the time a formulation takes to flow down a simulated mucosal surface, which is indicative of its mucoadhesive strength.
Materials:
-
HEC-based formulation
-
Simulated mucosal surface (e.g., a glass slide coated with a mucin solution)
-
Adjustable angle stand
-
Timer
Protocol:
-
Prepare a mucin solution (e.g., 10% w/v porcine gastric mucin in a suitable buffer) and evenly coat a clean glass slide.
-
Place the coated slide on the adjustable stand at a specific angle (e.g., 45 degrees).
-
Apply a standardized drop of the HEC formulation to the top of the slide.
-
Start the timer and measure the time it takes for the drop to travel a set distance down the slide.
-
Longer flow times indicate stronger mucoadhesion.
-
Compare the results with a control solution (e.g., saline) and other polymer formulations.
Logical Relationship of Mucoadhesion:
References
- 1. HEC for Pharmaceuticals [hpmc.com]
- 2. This compound Cellulose - CD Formulation [formulationbio.com]
- 3. This compound CELLULOSE (HEC) - Ataman Kimya [atamanchemicals.com]
- 4. This compound cellulose ophthalmic | Actions and Spectrum | medtigo [medtigo.com]
- 5. News - Is this compound cellulose harmful? [ihpmc.com]
- 6. Cellulosic Polymers for Enhancing Drug Bioavailability in Ocular Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Cellulose: View Uses, Side Effects and Medicines [truemeds.in]
- 8. Evaluating Hydroxyethylcellulose's Mucoadhesive Properties [eureka.patsnap.com]
- 9. nbinno.com [nbinno.com]
- 10. Future application of this compound cellulose in medicine - 山东汇舜通新材料有限公司 [huishuntong.cn]
- 11. Double moisturization for dry eyes [disop.com]
- 12. Ophthalmic Drug Delivery Systems for Antibiotherapy—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Cellulose is used in pharmaceuticals - INTERSURFCHEM [polymerchem.org]
- 14. GB2169508A - Ophthalmic solutions containing this compound cellulose - Google Patents [patents.google.com]
- 15. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Hydrophobic Drug Dissolution with Hydroxyethyl Cellulose (HEC)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing hydroxyethyl cellulose (B213188) (HEC) to improve the dissolution rate of hydrophobic drugs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which HEC improves the dissolution of hydrophobic drugs?
A1: The primary mechanism is a process called "hydrophilization"[1]. HEC, a water-soluble polymer, coats the surface of hydrophobic drug particles, increasing their wettability and facilitating their dispersion in aqueous environments like the gastrointestinal tract. This enhanced wetting allows for a more rapid dissolution of the drug. Additionally, HEC can form a hydrophilic matrix that, upon contact with water, swells to create a gel layer that controls the diffusion and release of the drug[2].
Q2: What are the common formulation strategies using HEC for poorly soluble drugs?
A2: HEC is a versatile excipient used in various oral solid dosage forms:
-
Matrix Tablets: HEC is a common choice for creating hydrophilic matrix systems. It can be incorporated into tablets to control the release of the active pharmaceutical ingredient (API)[2][3].
-
Solid Dispersions: While less common than for other polymers, HEC can be used to prepare solid dispersions, where the drug is dispersed within the hydrophilic carrier at a molecular level, potentially in an amorphous state, which can significantly enhance the dissolution rate[4].
-
Tablet Binder: HEC acts as an effective binder in tablet formulations, improving the cohesion of the tablet's ingredients and influencing its disintegration and dissolution characteristics[3].
-
Film Coating: As a film-forming agent, HEC can be used to coat tablets and capsules, which can aid in the initial wetting of the dosage form[5].
Q3: How does the concentration of HEC affect the drug dissolution rate?
A3: The concentration of HEC is a critical parameter. Generally, increasing the HEC concentration can lead to a slower, more controlled drug release. This is because a higher polymer concentration creates a more viscous and robust gel layer, which retards the diffusion of the drug[2]. However, for immediate-release formulations, a lower concentration of HEC may be used to primarily aid in wetting and dispersion without significantly hindering drug release. The optimal concentration depends on the desired release profile and the specific properties of the drug and other excipients.
Q4: What is the role of HEC viscosity in modulating drug release?
A4: HEC is available in various viscosity grades, which are related to its molecular weight. Higher viscosity grades of HEC generally lead to a slower drug release rate. This is because higher molecular weight polymers form a stronger and more resilient gel layer upon hydration, which presents a greater barrier to drug diffusion[2][6]. Conversely, lower viscosity grades will result in a faster drug release. The choice of viscosity grade is a key formulation variable for tailoring the drug release profile[6].
Troubleshooting Guides
Issue 1: Unexpectedly Fast Drug Release ("Dose Dumping" or "Burst Release")
Possible Causes and Solutions
| Cause | Recommended Action |
| Low HEC Concentration or Viscosity | Increase the concentration and/or use a higher viscosity grade of HEC to create a more robust gel barrier[2]. |
| High Drug Solubility in the Formulation | Consider incorporating a hydrophobic polymer in combination with HEC to create a more controlled-release matrix. |
| Formulation Processing Issues (e.g., inadequate mixing) | Ensure uniform distribution of HEC and the drug throughout the formulation. For matrix tablets, consider wet granulation to improve homogeneity. |
| Tablet Porosity | Optimize tablet compression force. Higher compression can reduce porosity and slow down initial water penetration. |
Issue 2: Incomplete or Slow Drug Release
Possible Causes and Solutions
| Cause | Recommended Action |
| High HEC Concentration or Viscosity | Decrease the concentration of HEC or select a lower viscosity grade to reduce the gel strength[2]. |
| Poor Drug-Polymer Compatibility | Conduct compatibility studies (e.g., using Differential Scanning Calorimetry - DSC) to ensure there are no adverse interactions between the drug and HEC[7]. |
| Formation of an Insoluble Drug-Polymer Complex | Characterize the formulation for potential complexation. Adjusting the pH of the dissolution medium (if applicable) might help. |
| Tablet Hardness Too High | Reduce the compression force during tableting to allow for easier water penetration and matrix erosion. |
Issue 3: High Variability in Dissolution Profiles
Possible Causes and Solutions
| Cause | Recommended Action |
| Non-uniform Mixing of Formulation Components | Implement a validated mixing process to ensure consistent distribution of all excipients. |
| Inconsistent Tablet Weight or Hardness | Monitor and control tablet press parameters to ensure uniformity across the batch. |
| Dissolution Test Method Variability | Ensure the dissolution method is robust. Check for common errors in buffer preparation, equipment calibration, and sampling techniques[8][9][10]. |
| Inappropriate Filter Selection | Verify that the filter used for sampling does not adsorb the drug, leading to artificially low and variable results[11]. |
Experimental Protocols
Protocol 1: Preparation of HEC-Based Matrix Tablets by Direct Compression
-
Sieving: Sieve the hydrophobic drug, this compound cellulose, and other excipients (e.g., filler, glidant) through an appropriate mesh screen (e.g., 40 mesh) to ensure particle size uniformity[12].
-
Blending: Blend the sieved drug and HEC in a suitable blender for a predetermined time to achieve a homogenous mixture.
-
Addition of Other Excipients: Add other excipients like fillers (e.g., microcrystalline cellulose) and blend again.
-
Lubrication: Add a lubricant (e.g., magnesium stearate) and blend for a short period (e.g., 2-5 minutes)[12].
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling. Record the compression force, tablet weight, and hardness.
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP-compliant dissolution apparatus (e.g., Apparatus 2 - Paddle).
-
Dissolution Medium: Prepare the specified dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate (B84403) buffer of a specific pH). Ensure accurate preparation and deaeration of the medium[8].
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
Procedure: Place one tablet in each dissolution vessel. Start the apparatus at the specified rotation speed (e.g., 50 RPM).
-
Sampling: Withdraw samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8 hours). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Data Presentation
Table 1: Effect of HEC Concentration on Drug Release
| Formulation | HEC Concentration (% w/w) | Drug Release at 1 hour (%) | Drug Release at 8 hours (%) |
| F1 | 10 | 45 | 85 |
| F2 | 20 | 30 | 70 |
| F3 | 30 | 20 | 60 |
Table 2: Effect of HEC Viscosity Grade on Drug Release
| Formulation | HEC Viscosity Grade | Drug Release at 1 hour (%) | Drug Release at 8 hours (%) |
| G1 | Low | 50 | 90 |
| G2 | Medium | 35 | 75 |
| G3 | High | 25 | 65 |
Visualizations
Caption: Mechanism of HEC in enhancing hydrophobic drug dissolution.
Caption: Troubleshooting workflow for HEC-based formulations.
References
- 1. This compound cellulose - Wikipedia [en.wikipedia.org]
- 2. Role of Hydroxyethylcellulose in Controlled Drug Release Systems [eureka.patsnap.com]
- 3. HEC for Pharmaceuticals [hpmc.com]
- 4. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. celotech.com [celotech.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study on the different techniques for the preparation of sustained-release hydrophobic matrices of a highly water-soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Dissolution Method Troubleshooting: An Industry Perspective - OAK Open Access Archive [oak.novartis.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Abnormal Analysis Of Drug Dissolution Test Data - Senieer - What You Trust [senieer.com]
- 12. In vitro Evaluation of the Effect of Combination of Hydrophilic and Hydrophobic Polymers on Controlled Release Zidovudine Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hydroxyethyl Cellulose (HEC) Solutions for Bioprinting
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing the viscosity of hydroxyethyl cellulose (B213188) (HEC) solutions for bioprinting applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound Cellulose (HEC) in bioprinting inks?
A1: HEC is primarily used as a rheological additive in bioinks to improve their printability.[1][2] Its main functions are to increase the viscosity of the bioink and to impart shear-thinning properties.[1][3] This means the bioink is viscous enough to maintain its shape after being extruded but flows more easily through the printing nozzle under pressure.[4] HEC can significantly enhance the shape fidelity and stability of printed structures, even transforming non-viscous inks into printable formulations.[1]
Q2: How does HEC concentration affect the viscosity of a bioink?
A2: The viscosity of an HEC solution is highly dependent on its concentration.[5] As the concentration of HEC increases, the viscosity of the solution also increases.[1][5] This is due to increased interactions and entanglements between the HEC polymer chains.[6] This allows for precise control over the bioink's flow behavior, which is critical for achieving high-resolution prints.[1]
Q3: What is "shear-thinning" and why is it important for HEC-based bioinks?
A3: Shear-thinning is a property of some fluids where their viscosity decreases as the shear rate increases.[7] For bioprinting, this is a crucial characteristic.[4] When the HEC-based bioink is extruded through the narrow printing nozzle, it experiences a high shear rate, causing its viscosity to drop and allowing it to flow easily.[8] Once the bioink is deposited and the shear force is removed, its viscosity increases, enabling the printed filament to hold its shape.[9] This behavior protects cells within the bioink from excessive mechanical stress during the printing process.[10]
Q4: Can HEC be combined with other biomaterials in a bioink formulation?
A4: Yes, HEC is compatible with a wide range of water-soluble polymers and can be blended with various biomaterials to create composite bioinks.[1] It has been successfully incorporated into bioinks based on sodium alginate (SA), gelatin (G), polyethylene (B3416737) glycol diacrylate (PEGDA), and fibrinogen.[1][11] Combining HEC with other materials can enhance specific properties of the bioink, such as improving cell adhesion, controlling degradation rates, and tuning mechanical properties.[1][12]
Q5: Is HEC biocompatible for use in bioprinting with live cells?
A5: HEC is generally considered to be biocompatible and has been used in various biomedical applications, including drug delivery and tissue engineering.[1][13] Studies have shown that HEC-containing scaffolds can support cell adhesion and proliferation.[13] However, at high concentrations, HEC may have an impact on cell viability and proliferation, so optimization for specific cell types is necessary.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Nozzle Clogging | Bioink viscosity is too high. | Decrease the HEC concentration in your formulation.[8] Consider using a lower molecular weight HEC. Increase the printing temperature slightly to reduce viscosity, but monitor cell viability.[6] |
| Inhomogeneous bioink with particle agglomerates. | Ensure HEC is fully dissolved and the bioink is homogenous. Centrifuge the bioink at a low speed to remove any aggregates.[14] | |
| Poor Shape Fidelity / Structure Collapse | Bioink viscosity is too low. | Increase the HEC concentration to improve the structural integrity of the printed construct.[1] |
| Insufficient crosslinking. | If using a crosslinkable material in your bioink (e.g., alginate), ensure the crosslinking process is optimized.[9][13] This may involve adjusting the concentration of the crosslinking agent or the duration of crosslinking.[15] | |
| Inconsistent Extrusion | Air bubbles in the bioink. | Centrifuge the bioink at a low RPM for a short duration (e.g., 30 seconds) to remove air bubbles before loading the syringe.[14] |
| Non-optimal printing pressure. | Adjust the printing pressure. Increased pressure can help with more viscous inks but may also increase shear stress on cells.[16] | |
| Low Cell Viability | High shear stress during printing. | Optimize the shear-thinning properties of your bioink by adjusting the HEC concentration. A more pronounced shear-thinning behavior can protect cells.[4] Use a larger diameter nozzle if possible. |
| Toxicity from high HEC concentration. | Reduce the concentration of HEC in your bioink. Perform a dose-response study to determine the optimal HEC concentration for your specific cell type.[13] | |
| Issues with the crosslinking process. | Ensure the crosslinking method is not harming the cells. Some chemical crosslinkers can be cytotoxic.[16] Consider alternative, milder crosslinking strategies.[9] |
Quantitative Data
Table 1: Effect of HEC Concentration on the Viscosity of a Sodium Alginate/Gelatin (SG) Bioink
| HEC Concentration (%) | Apparent Viscosity at 1 s⁻¹ (Pa·s) |
| 0 | < 10 |
| 1.5 | ~20 |
| 3 | ~100 |
| 6 | > 100 |
Data synthesized from information suggesting HEC can increase viscosity by 100 times.[1]
Table 2: Influence of Temperature on HEC Solution Viscosity
| Temperature (°C) | Viscosity of 0.50 wt% HEC solution at 10 s⁻¹ (Pa·s) |
| 25 | 5.846 |
| 80 | 3.725 |
| 90 | 2.424 |
| 100 | 1.152 |
Data extracted from a study on the thermal thinning behavior of HEC solutions.[17]
Experimental Protocols
Protocol 1: Preparation of a HEC-Based Bioink
-
Preparation of HEC Solution:
-
Weigh the desired amount of HEC powder.
-
In a sterile beaker, add the appropriate volume of deionized water or cell culture medium.
-
While stirring the liquid vigorously with a magnetic stirrer, slowly add the HEC powder to prevent clumping.
-
Continue stirring for 1-2 hours at room temperature, or as recommended by the manufacturer, until the HEC is completely dissolved and the solution is clear and homogenous.[18][19]
-
-
Incorporation of Other Biomaterials and Cells (if applicable):
-
If creating a composite bioink, prepare the other biomaterial solutions separately according to established protocols.
-
Gently mix the HEC solution with the other biomaterial solutions at the desired ratio.
-
If encapsulating cells, centrifuge the cell suspension to form a pellet and resuspend the cells in a small volume of culture medium.
-
Gently mix the cell suspension with the hydrogel precursor solution to achieve the desired final cell concentration. Avoid introducing air bubbles during this step.[14]
-
-
Loading the Printing Syringe:
-
To remove any air bubbles, centrifuge the bioink-filled syringe at a low speed (e.g., 500 rpm for 1 minute).[14]
-
Attach the desired printing nozzle to the syringe.
-
Protocol 2: Rheological Characterization of HEC Bioinks
-
Equipment: Use a rheometer equipped with a parallel plate or cone-and-plate geometry.
-
Viscosity Measurement:
-
Load the HEC bioink sample onto the rheometer.
-
Perform a steady-state flow sweep by varying the shear rate (e.g., from 0.1 to 100 s⁻¹) at a constant temperature (e.g., 25°C or 37°C).[1]
-
Record the viscosity as a function of the shear rate to determine the shear-thinning behavior.
-
-
Viscoelastic Properties (Storage and Loss Moduli):
-
Perform a frequency sweep by varying the angular frequency (e.g., from 0.1 to 100 rad/s) at a constant, low strain (e.g., 1%) within the linear viscoelastic region.[1]
-
The storage modulus (G') represents the elastic component, and the loss modulus (G'') represents the viscous component of the bioink. A higher G' indicates a more solid-like behavior, which is desirable for maintaining structural integrity after printing.
-
Visualizations
Caption: Workflow for optimizing HEC bioink viscosity for 3D bioprinting.
References
- 1. This compound Cellulose As a Rheological Additive for Tuning the Extrusion Printability and Scaffold Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3dcultures.com [3dcultures.com]
- 5. News - What is the viscosity of this compound cellulose? [ihpmc.com]
- 6. News - Effects of Temperature on the Hydroxy Ethyl Cellulose Solution [ihpmc.com]
- 7. mdpi.com [mdpi.com]
- 8. 3D bioprinting with high-viscosity bioinks: A custom-designed extrusion head for high-resolution cellulose acetate scaffolds [accscience.com]
- 9. Crosslinking Strategies for Three-Dimensional Bioprinting of Polymeric Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioink Formulation and Machine Learning-Empowered Bioprinting Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Hydroxyethylcellulose Influences Scaffold Fabrication in Bioprinting [eureka.patsnap.com]
- 14. nextbiginnovationlabs.com [nextbiginnovationlabs.com]
- 15. Optimization of Gelatin and Crosslinker Concentrations in a Gelatin/Alginate-Based Bioink with Potential Applications in a Simplified Skin Model [mdpi.com]
- 16. allevi3d.com [allevi3d.com]
- 17. Effect of Temperature and Alkali Solution to Activate Diethyl Carbonate for Improving Rheological Properties of Modified this compound Methyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Preparation of Porous this compound Cellulose Materials to Utilize Lactic Acid with Vacuum-Assisted Process [mdpi.com]
Technical Support Center: Preventing Nanoparticle Aggregation with Hydroxyethyl Starch (HES)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for preventing the aggregation of nanoparticles using hydroxyethyl starch (HES).
Frequently Asked Questions (FAQs)
Q1: What is this compound starch (HES) and how does it prevent nanoparticle aggregation?
A1: this compound starch (HES) is a semi-synthetic polymer derived from natural starch.[1] It is modified by the addition of this compound groups to its glucose units, which enhances its water solubility and stability in the bloodstream.[2] HES prevents nanoparticle aggregation primarily through steric hindrance. The long, hydrophilic HES chains form a protective layer on the nanoparticle surface. This layer creates a physical barrier that prevents nanoparticles from coming into close contact and aggregating due to attractive forces like van der Waals forces.[3] HES is considered a promising alternative to PEG (polyethylene glycol) in drug delivery systems due to its biocompatibility, biodegradability, and ability to minimize protein adsorption, which can enhance circulation time.[4]
Q2: How do the properties of HES (molecular weight and degree of substitution) affect nanoparticle stability?
A2: The molecular weight and degree of this compound substitution are critical parameters that determine the pharmacokinetic properties of HES and its effectiveness as a stabilizer.[2] A higher molecular weight and an optimal degree of substitution generally lead to a thicker steric barrier, providing better protection against aggregation. The degree of substitution also influences the rate of degradation by enzymes like amylase, with higher substitution slowing down degradation and prolonging the presence of the protective HES layer.[2] Therefore, selecting the appropriate grade of HES (e.g., HES 130/0.4, indicating a molecular weight of 130 kDa and a molar substitution of 0.4) is crucial for achieving desired stability.[5][6]
Q3: Can HES be used to stabilize different types of nanoparticles?
A3: Yes, HES has been successfully used to stabilize various types of nanoparticles, including iron oxide nanoparticles (IONPs) and those used in drug delivery systems for anticancer agents like doxorubicin (B1662922) and paclitaxel.[4][7][8] It can be conjugated to nanoparticles or used to encapsulate them, enhancing their stability in biological media.[5][9]
Q4: Besides preventing aggregation, what are other advantages of using HES in nanoparticle formulations?
A4: In addition to preventing aggregation, HES offers several other benefits for nanoparticle formulations in drug delivery:
-
Enhanced Biocompatibility: HES is biocompatible and has low immunogenicity.[1]
-
Prolonged Circulation Time: The hydrophilic HES coating reduces protein adsorption, which in turn minimizes uptake by the reticuloendothelial system (RES), leading to longer blood circulation times.[3][4]
-
Improved Drug Solubility and Stability: HES can improve the water solubility and stability of hydrophobic drugs encapsulated within the nanoparticles.[4][9]
-
Controlled Drug Release: HES-based systems can be designed for stimuli-responsive drug release, for example, by incorporating redox-sensitive linkers that release the drug in the reductive environment of tumor cells.[4]
Troubleshooting Guide
Problem 1: My nanoparticles are still aggregating after coating with HES.
| Possible Cause | Suggested Solution |
| Insufficient HES Concentration | The concentration of HES may be too low to form a dense, protective layer on the nanoparticle surface. Increase the HES concentration in a stepwise manner and monitor particle size and stability.[10] |
| Incomplete Coating | The incubation time or mixing conditions may be insufficient for complete coating. Ensure adequate mixing (e.g., gentle stirring or sonication) and increase the incubation time to allow for sufficient adsorption or conjugation of HES to the nanoparticle surface. |
| Incorrect pH or Ionic Strength | The pH and ionic strength of the buffer can significantly impact the stability of both the nanoparticles and the HES coating. Electrostatically stabilized nanoparticles are particularly sensitive to changes in ionic strength.[3] Optimize the pH and use a low ionic strength buffer for resuspension.[11] |
| HES Desorption | The HES may be slowly detaching from the nanoparticle surface over time. Consider using a stronger anchoring group or covalent conjugation methods to ensure a more stable coating.[11] |
| Inappropriate HES Grade | The molecular weight or degree of substitution of the HES may not be optimal for your specific nanoparticle system. Experiment with different grades of HES to find the one that provides the best stabilization. |
Problem 2: The size of my nanoparticles increases significantly after HES coating.
| Possible Cause | Suggested Solution |
| Formation of a Thick HES Layer | A significant increase in hydrodynamic diameter is expected after successful coating with a polymer like HES. This indicates the presence of the protective layer. Use characterization techniques like Dynamic Light Scattering (DLS) to confirm the size increase and ensure a narrow size distribution (low polydispersity index - PDI).[11] |
| Bridging Flocculation | If the HES concentration is too low, a single polymer chain might attach to multiple nanoparticles, causing them to bridge and form aggregates.[10] Gradually increase the HES concentration to ensure complete coverage of individual nanoparticles. |
| Aggregation During Coating Process | Nanoparticles may aggregate before the HES has had a chance to stabilize them. Add HES to the nanoparticle suspension quickly and with vigorous stirring to promote rapid coating.[11] |
Quantitative Data Summary
Table 1: Example Parameters for HES-Coated Nanoparticles
| Nanoparticle System | HES Grade | HES Concentration | Initial Particle Size (nm) | Final Particle Size (nm) | Zeta Potential (mV) | Reference |
| Stearate-Grafted HES | - | - | - | 130.7 - 152.5 | - | [1] |
| HES-SS-DOX@ICG NPs | - | 10 mg/mL (conjugate) | - | ~170 | - | [12] |
| Dextran Coated Iron Oxide | - | - | - | ~25 | - | [13] |
Note: This table provides examples from the literature. Optimal conditions will vary depending on the specific nanoparticle system.
Experimental Protocols
Protocol 1: General Procedure for Coating Nanoparticles with HES
This protocol provides a general guideline for coating nanoparticles with HES. Optimization of concentrations, incubation times, and purification steps is essential for each specific nanoparticle system.
-
Nanoparticle Synthesis: Synthesize your nanoparticles of interest using an established protocol.
-
Preparation of HES Solution: Prepare a stock solution of HES in an appropriate aqueous buffer (e.g., deionized water or PBS). The concentration will need to be optimized, but a starting point could be a 1-10 mg/mL solution.
-
Coating:
-
Disperse the synthesized nanoparticles in the same buffer used for the HES solution.
-
While stirring the nanoparticle suspension vigorously, add the HES solution dropwise.
-
Continue to stir the mixture for a predetermined amount of time (e.g., 2-24 hours) at room temperature or 4°C to allow for complete coating.
-
-
Purification:
-
Remove excess, unbound HES by centrifugation. The speed and duration will depend on the size and density of your nanoparticles.
-
Carefully remove the supernatant.
-
Resuspend the nanoparticle pellet in fresh buffer. Sonication may be used to aid redispersion.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unbound HES.[11]
-
-
Characterization:
-
Measure the hydrodynamic diameter and zeta potential of the HES-coated nanoparticles using Dynamic Light Scattering (DLS) to confirm successful coating and assess stability. A successful coating should result in an increased hydrodynamic diameter.[11]
-
Use Transmission Electron Microscopy (TEM) to visualize the nanoparticles and confirm that they are well-dispersed and not aggregated.
-
Visualizations
Caption: Mechanism of HES in preventing nanoparticle aggregation.
Caption: Experimental workflow for coating nanoparticles with HES.
Caption: Troubleshooting workflow for HES-nanoparticle aggregation.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of this compound Starch? [synapse.patsnap.com]
- 3. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ProHES: this compound starch's transformative role in anticancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound starch conjugates co-assembled nanoparticles promote photodynamic therapy and antitumor immunity by inhibiting antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound starch based smart nanomedicine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09663F [pubs.rsc.org]
- 7. This compound starch-folic acid conjugates stabilized theranostic nanoparticles for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tailored iron oxide nanoparticles for biomedical applications: this compound starch coating enhances endothelial biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound Starch-Based Nanoparticles Featured with Redox-Sensitivity and Chemo-Photothermal Therapy for Synergized Tumor Eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
troubleshooting inconsistent results in cell culture with hydroxyethyl starch
Welcome to the technical support center for the use of hydroxyethyl starch (HES) in cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound starch (HES) and why is it used in cell culture?
A1: this compound starch is a synthetic polymer derived from amylopectin (B1267705) and is primarily used in cell culture as a cryoprotective agent (CPA) for long-term cell storage at ultra-low temperatures.[1] It is considered a non-permeating CPA, meaning it primarily protects cells from the outside by stabilizing the cell membrane and minimizing ice crystal formation in the extracellular environment.[1] Some studies suggest HES may be less toxic to cells than other commonly used CPAs like dimethyl sulfoxide (B87167) (DMSO).[1]
Q2: What are the most common causes of inconsistent results when using HES?
A2: Inconsistent results with HES in cell culture, particularly in cryopreservation, can stem from several factors:
-
HES Formulation: The molecular weight (MW) and molar substitution (MS) of the HES solution can significantly impact its effectiveness and potential for cellular toxicity.[1][2]
-
Concentration: The concentration of HES in the cryopreservation medium is critical and needs to be optimized for each cell type.
-
Cell Type Variability: Different cell lines and primary cells have varying sensitivities to cryopreservation and the specific components of the freezing medium.
-
Protocol Variations: Inconsistencies in the freezing and thawing process, such as cooling rates and handling of cells post-thaw, can lead to variable outcomes.[3]
-
Lot-to-Lot Variability: There can be inconsistencies between different batches of commercially available HES solutions.
-
Interaction with Other CPAs: When used in combination with other agents like DMSO, the final concentrations and ratios are crucial for optimal cell survival.[4]
Q3: Can HES affect cellular signaling pathways?
A3: Yes, studies have shown that HES can influence cellular signaling pathways. For example, HES has been observed to modulate the ERK signaling pathway, which is involved in cell proliferation and survival.[5] Additionally, HES has been shown to inhibit the activation of NF-κB, a key regulator of inflammatory responses and apoptosis.[1][6][7] These effects could contribute to inconsistent experimental outcomes if not accounted for.
Troubleshooting Guide
Problem 1: Low Cell Viability After Thawing
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal HES Concentration | Optimize the HES concentration for your specific cell type. Start with a range of concentrations (e.g., 4%, 5%, 6%, 10%) and assess post-thaw viability.[8][9] |
| Incorrect HES Formulation | The molecular weight and molar substitution of HES are critical. HES 200/0.5 has shown better cryopreservation results for some cell types compared to HES 130/0.4.[1] Consult literature for your cell type or test different formulations. |
| Inadequate Cooling Rate | A slow cooling rate of -1°C/minute is generally recommended for cryopreservation.[1] Use a controlled-rate freezer or a freezing container like "Mr. Frosty". |
| Toxicity from Other CPAs | If using HES in combination with DMSO, consider reducing the DMSO concentration. A combination of 5% HES and 5% DMSO has been shown to be effective for some cell types.[4][10] |
| Improper Thawing Technique | Thaw cells rapidly in a 37°C water bath until a small ice crystal remains.[1][11] Prolonged exposure to CPAs at room temperature is toxic to cells.[11] |
| Cell Handling Post-Thaw | Dilute the thawed cells slowly in pre-warmed culture medium to avoid osmotic shock.[12] Centrifuge gently to pellet the cells and remove the cryopreservation medium. |
Problem 2: Poor Cell Attachment After Thawing
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Cellular Stress/Damage | The freeze-thaw process is inherently stressful to cells. Ensure all steps of the cryopreservation and thawing protocol are optimized to minimize stress. |
| Suboptimal Culture Conditions | Ensure the culture vessel is appropriate for adherent cells and consider using coated plates (e.g., with poly-L-lysine, collagen, or fibronectin) to enhance attachment. |
| Residual Cryoprotectant | Thoroughly wash the cells after thawing to remove all traces of the cryopreservation medium, as residual HES or DMSO can interfere with attachment. |
| Low Seeding Density | A very low cell density after thawing can hinder attachment and proliferation. Consider seeding at a higher density for the first passage. |
| Mycoplasma Contamination | Mycoplasma can affect cell attachment and overall health.[13] Regularly test your cell cultures for mycoplasma contamination. |
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing different HES formulations and concentrations for cryopreservation.
Table 1: Comparison of HES Formulations on Mouse Islet Cells
| Cryoprotectant | Islet Recovery (Day 3) | Islet Viability (Day 3) |
| 10% DMSO | 74.80 ± 3.25 % | 54.15 ± 20.68 % |
| 4% HES 130/0.4 | 80.28 ± 1.88 % | 70.29 ± 11.20 % |
| 4% HES 200/0.5 | 85.31 ± 1.95 % | 75.94 ± 5.75 % |
| Data adapted from a study on mouse pancreatic islets.[1] |
Table 2: Optimizing HES Concentration for Intestinal Preservation
| HES Concentration | ATP Levels (vs. Control) | Oxidative Stress (Malondialdehyde) |
| 0% | Lower | Higher |
| 2.5% | Intermediate | Intermediate |
| 5% | Superior | Reduced |
| 10% | Lower than 5% | Reduced |
| Data adapted from a study on rat intestine preservation.[9] |
Experimental Protocols
Protocol 1: General Cryopreservation of Adherent Cells with HES
-
Preparation:
-
Prepare the cryopreservation medium. A common formulation is complete growth medium supplemented with 10% Fetal Bovine Serum (FBS) and the desired concentration of HES (e.g., 5-10%). If using in combination with DMSO, a formulation of 5% HES and 5% DMSO in complete growth medium can be used.[4][10]
-
Label cryovials with the cell line name, passage number, and date.
-
Place a freezing container (e.g., Mr. Frosty) at 4°C.
-
-
Cell Harvesting:
-
Grow cells to approximately 80-90% confluency.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Neutralize the dissociation reagent with complete growth medium.
-
Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in a small volume of complete growth medium.
-
Perform a cell count and determine viability using a method like Trypan Blue exclusion.
-
-
Freezing:
-
Centrifuge the cells again and resuspend the pellet in the pre-chilled cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL.
-
Aliquot the cell suspension into the labeled cryovials.
-
Place the cryovials into the freezing container and transfer it to a -80°C freezer. This will achieve a cooling rate of approximately -1°C/minute.
-
After 24 hours, transfer the vials to a liquid nitrogen tank for long-term storage.
-
-
Thawing:
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol.
-
Slowly transfer the contents of the vial to a centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.
-
Discard the supernatant containing the cryopreservation medium.
-
Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a culture flask and place it in a CO2 incubator.
-
Change the medium after 24 hours to remove any remaining dead cells and residual cryoprotectant.
-
Signaling Pathway and Workflow Diagrams
Caption: A typical workflow for cell cryopreservation using HES.
References
- 1. The effect of this compound starch as a cryopreservation agent during freezing of mouse pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molar substitution and C2/C6 ratio of this compound starch: influence on blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 4. Effect of different freezing rates during cryopreservation of rat mesenchymal stem cells using combinations of this compound starch and dimethylsulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Starch Improves the Prognosis of Rats with Traumatic Shock via Activation of the ERK Signaling Pathway in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound starch inhibits NF-kappaB activation and prevents the expression of inflammatory mediators in endotoxic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of this compound starch on lipopolysaccharide-induced tissue nuclear factor kappa B activation and systemic TNF-alpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple and Highly Effective Method for Slow-Freezing Human Pluripotent Stem Cells Using Dimethyl Sulfoxide, this compound Starch and Ethylene Glycol | PLOS One [journals.plos.org]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Culture – Why are my cells not attaching or proliferating after thawing? | abm Inc. [info.abmgood.com]
- 12. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Mechanical Strength of Hydroxyethyl Cellulose (HEC) Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the mechanical strength of hydroxyethyl cellulose (B213188) (HEC) hydrogels.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: My HEC hydrogel is too weak and brittle, fracturing easily under minimal stress.
-
Potential Cause 1: Insufficient Crosslinking. The polymer chains in your hydrogel may not be adequately linked, resulting in a fragile network.[1]
-
Potential Cause 2: Inefficient Crosslinking Method. The chosen crosslinking method may not be optimal for your specific application.
-
Solution: Explore different crosslinking strategies. Chemical crosslinkers like aldehydes or multifunctional carboxylic acids can create strong covalent bonds.[2] Physical crosslinking methods, such as inducing ionic interactions with metal ions (e.g., Fe³⁺), can introduce dynamic and reversible bonds that dissipate energy and improve toughness.[2][4]
-
-
Potential Cause 3: Homogeneous Network Structure. A single-network HEC hydrogel often has inherent mechanical weaknesses.[1]
Issue 2: The mechanical properties of my HEC hydrogels are inconsistent between batches.
-
Potential Cause 1: Incomplete Dissolution of HEC. HEC can form clumps if not dissolved properly, leading to a non-uniform hydrogel matrix.[10]
-
Potential Cause 2: Variability in Curing/Gelation Conditions. Temperature and time can significantly affect the crosslinking process.
-
Solution: Strictly control the temperature and duration of the gelation process. Monitor and record these parameters for each batch to ensure reproducibility.
-
-
Potential Cause 3: Inhomogeneous Distribution of Reinforcing Agents. If you are using nanoparticles or other fillers, they may not be evenly dispersed.
-
Solution: Employ effective dispersion techniques such as ultrasonication to ensure a homogeneous distribution of reinforcing agents throughout the hydrogel precursor solution.
-
Issue 3: My reinforced HEC hydrogel (e.g., with nanoparticles) shows only marginal improvement in mechanical strength.
-
Potential Cause 1: Poor Interfacial Adhesion. There may be weak interaction between the HEC matrix and the reinforcing filler.
-
Solution: Surface modify the nanoparticles to improve their interaction with the HEC polymer chains. For example, functionalizing nanoparticles with groups that can form hydrogen bonds or covalent linkages with HEC can enhance stress transfer.
-
-
Potential Cause 2: Agglomeration of Nanoparticles. Nanoparticles may be clumping together instead of dispersing individually, reducing their effective surface area for reinforcement.
-
Solution: Optimize the dispersion protocol. This may involve adjusting the sonication time, using a suitable surfactant, or modifying the surface chemistry of the nanoparticles to prevent aggregation.
-
-
Potential Cause 3: Insufficient Filler Concentration. The amount of reinforcing material may be too low to have a significant impact.
-
Solution: Systematically increase the concentration of the reinforcing agent. However, be mindful that exceeding an optimal concentration can lead to agglomeration and a decrease in mechanical properties.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main strategies to improve the mechanical strength of HEC hydrogels?
There are three primary strategies to enhance the mechanical strength of HEC hydrogels:
-
Crosslinking: This involves creating connections between the HEC polymer chains. This can be achieved through chemical crosslinking, which forms strong, permanent bonds, or physical crosslinking, which involves reversible interactions like ionic or hydrogen bonds.[2][11]
-
Reinforcement with Fillers: Incorporating nanomaterials such as cellulose nanocrystals (CNCs), silica (B1680970) nanoparticles, or metallic nanoparticles can significantly improve the mechanical properties.[3][12][13][14] These fillers act as reinforcing agents within the hydrogel matrix.
-
Formation of Interpenetrating Polymer Networks (IPNs) and Double Networks (DNs): This involves creating a second, intertwined polymer network within the HEC hydrogel.[5][6][15] This approach can lead to a synergistic improvement in toughness and strength.[7][8]
Q2: How does the concentration of HEC affect the mechanical properties of the hydrogel?
Generally, increasing the concentration of HEC will increase the viscosity of the precursor solution and can lead to a hydrogel with higher mechanical strength.[16] However, excessively high concentrations can result in a more brittle and densely crosslinked network, which may impede polymer chain movement and reduce tensile properties.[4]
Q3: Can I combine different strengthening methods?
Yes, and this is often a very effective approach. For example, you can create a double-network hydrogel that is also reinforced with nanoparticles. This multi-faceted approach can lead to hydrogels with superior mechanical properties that are not achievable with a single method.
Q4: What is a double-network (DN) hydrogel and how does it improve mechanical strength?
A double-network (DN) hydrogel consists of two interpenetrating polymer networks.[8] Typically, the first network is brittle and highly cross-linked, while the second network is ductile and loosely cross-linked.[8] This structure is highly effective at dissipating energy under stress. When a crack begins to form, the brittle first network fractures, but the ductile second network bridges the crack, preventing its propagation and leading to a significant increase in toughness.[17]
Q5: What are some common chemical crosslinkers used for HEC hydrogels?
Common chemical crosslinkers for cellulose-based hydrogels include epichlorohydrin, aldehyde-based reagents (like glutaraldehyde), urea (B33335) derivatives, and multifunctional carboxylic acids such as citric acid.[2] It is important to note that some of these, particularly aldehydes, can be toxic if left unreacted.[2]
Part 3: Data Presentation
Table 1: Comparison of Mechanical Properties of HEC Hydrogels with Different Strengthening Methods
| Hydrogel Composition | Strengthening Method | Tensile Strength (MPa) | Tensile Strain (%) | Reference |
| HEC/PAA-Fe³⁺ | Physical Crosslinking (Metal-Ligand) | 1.35 | 1660 | [4] |
| HEC/PAA-Fe³⁺ (optimized) | Physical Crosslinking (Metal-Ligand) | 3.5 | - | [4] |
| HEC/poly(acrylic acid-co-acrylamide)-Fe³⁺ | Supramolecular Interactions | 3.50 | 1245 | [18] |
| Agar (B569324)/PAA/HEC DN Hydrogel | Double Network | 0.1602 | 19.9 | [7] |
| CMC/HEC Hydrogel | Chemical Crosslinking (Citric Acid) | ~0.134 | - | [19] |
| NIPA/M-NCC Hydrogel | Nanocomposite Crosslinker | Significantly Increased | Significantly Increased | [20] |
Note: "-" indicates data not specified in the source. PAA = Poly(acrylic acid), CMC = Carboxymethyl cellulose, NIPA = N-isopropyl acrylamide, M-NCC = Modified Nanocrystalline Cellulose.
Part 4: Experimental Protocols
Protocol 1: Preparation of a Physically Crosslinked HEC/PAA-Fe³⁺ Hydrogel
This protocol is a generalized representation based on the principles described in the literature.[4]
-
Preparation of HEC solution: Dissolve a specified amount of HEC in deionized water with constant stirring until a homogeneous solution is formed.
-
Addition of Monomer and Initiator: Add acrylic acid (AA) as the monomer to the HEC solution. Subsequently, add a polymerization initiator, such as ammonium (B1175870) persulfate (APS).
-
Initiation of Polymerization: Heat the solution to initiate the polymerization of acrylic acid within the HEC network, forming a HEC/PAA interpenetrating network.
-
Introduction of Crosslinker: Immerse the resulting hydrogel in a solution of ferric chloride (FeCl₃). The Fe³⁺ ions will diffuse into the hydrogel and form ionic coordination bonds with the carboxylic groups of the PAA and hydroxyl groups of HEC, creating a physically crosslinked network.
-
Equilibration: Allow the hydrogel to equilibrate in the FeCl₃ solution for a sufficient amount of time to ensure uniform crosslinking.
-
Washing: Remove the hydrogel from the crosslinking solution and wash it with deionized water to remove any unreacted chemicals.
Protocol 2: Formation of a Double-Network (DN) Agar/PAA/HEC Hydrogel
This protocol is a generalized representation based on the principles described in the literature.[7]
-
First Network Formation (Agar): Dissolve agar powder in deionized water by heating and stirring. Pour the solution into a mold and cool to form the first network gel.
-
Soaking in Monomer Solution: Immerse the agar hydrogel in an aqueous solution containing the monomer for the second network (e.g., acrylic acid), a crosslinker (e.g., N,N'-methylenebisacrylamide), and a polymerization initiator (e.g., ammonium persulfate). Allow the solution to penetrate the first network.
-
Second Network Polymerization: Heat the swollen hydrogel to initiate the polymerization of the second network within the first network.
-
HEC Incorporation: HEC can be incorporated by dissolving it in the initial agar solution or in the second monomer solution to form a physically linked network through hydrogen bonding with the PAA network.
-
Equilibration and Washing: Immerse the resulting DN hydrogel in deionized water to remove unreacted monomers and allow it to reach equilibrium swelling.
Part 5: Visualizations
Caption: Workflow for preparing a physically crosslinked HEC/PAA-Fe³⁺ hydrogel.
Caption: Logical relationships between problems, strategies, and outcomes for strengthening HEC hydrogels.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyethylcellulose-Based Hydrogels for Biomedical Applications [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Interpenetrating Hydrogel Networks Enhance Mechanical Stability, Rheological Properties, Release Behavior and Adhesiveness of Platelet-Rich Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High Mechanical Performance Based on Physically Linked Double Network (DN) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiply Interpenetrating Polymer Networks: Preparation, Mechanical Properties, and Applications [mdpi.com]
- 9. polymerphysics.net [polymerphysics.net]
- 10. landercoll.com [landercoll.com]
- 11. Advances in Hydroxyethylcellulose Crosslinking Technology [eureka.patsnap.com]
- 12. Metal nanoparticle hybrid hydrogels: the state-of-the-art of combining hard and soft materials to promote wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simple approach to reinforce hydrogels with cellulose nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interpenetrating covalent adaptable networks with enhanced mechanical properties and facile reprocessability and recyclability - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. News - How to Thicken this compound Cellulose? [ihpmc.com]
- 17. Improving hydrogels' toughness by increasing the dissipative properties of their network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Enhancing the mechanical properties of hydrogels with vinyl-functionalized nanocrystalline cellulose as a green crosslinker - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing the cytotoxicity of cryopreservation media containing hydroxyethyl starch
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cytotoxicity of cryopreservation media containing hydroxyethyl starch (HES).
Frequently Asked Questions (FAQs)
Q1: What is this compound starch (HES) and why is it used in cryopreservation?
A1: this compound starch (HES) is a large, inert polysaccharide polymer used as a non-permeating (extracellular) cryoprotective agent (CPA).[1] Unlike permeating CPAs like dimethyl sulfoxide (B87167) (DMSO) which enter the cell, HES remains in the extracellular space.[2] Its primary cryoprotective mechanisms include:
-
Osmotic Dehydration: HES increases the solute concentration outside the cell, creating an osmotic gradient that draws water out of the cell. This intracellular dehydration reduces the amount of water available to form damaging ice crystals during freezing.[2][3]
-
Ice Crystal Inhibition: By binding extracellular water, HES helps control and confine ice crystal formation to the extracellular space, away from the cell membrane.[2]
-
Membrane Stabilization: It is also thought to help stabilize the cell membrane during the stresses of freezing and thawing.[2]
HES is often used to reduce the required concentration of more toxic, permeating CPAs like DMSO.[4][5]
Q2: What is the primary mechanism of cell death during cryopreservation?
A2: The predominant mode of cell death following cryopreservation is apoptosis (programmed cell death), rather than necrosis (uncontrolled cell death from acute injury).[6][7] Stresses from the freeze-thaw process, such as osmotic shock and cold stress, trigger intrinsic (mitochondrial) and extrinsic apoptotic pathways.[8][9][10] This is a critical distinction, as it suggests that post-thaw viability can be improved by targeting these specific biological pathways.
Q3: How does HES compare to DMSO as a cryoprotectant?
A3: HES and DMSO work through different mechanisms and have distinct advantages and disadvantages. HES is generally considered less toxic than DMSO, especially at high concentrations, because it does not permeate the cell membrane.[3][11] In some applications, such as the cryopreservation of mouse pancreatic islets, HES has been shown to result in higher post-thaw viability and functionality compared to DMSO alone.[3][12] However, HES by itself may not provide sufficient cryoprotection for all cell types.[5] Therefore, it is most commonly used in combination with a reduced concentration of DMSO, leveraging the benefits of both an extracellular and an intracellular CPA to achieve optimal cell survival.[4][13]
Troubleshooting Guide
This guide addresses common problems encountered when using HES-containing cryopreservation media.
Problem: Low cell viability and/or recovery after thawing.
Your cells show high rates of death (as measured by Trypan Blue, PI staining, etc.) or poor attachment and proliferation after being thawed.
Solution 1: Verify Pre-Freeze Cell Health and Density The condition of cells prior to freezing is a critical determinant of post-thaw success.
-
Cell Health: Ensure the culture used for banking is healthy, free of contamination, and in the late logarithmic phase of growth (approximately 80-90% confluent).[14][15]
-
Cell Density: The optimal cell concentration is cell-type dependent. Concentrations that are too low can reduce viability, while concentrations that are too high can lead to clumping and insufficient nutrient/CPA exposure.[14][15] A common starting point is 2 x 10^6 cells/mL per cryovial.[14]
Solution 2: Optimize the Cryoprotectant Formulation The concentration of HES and any co-cryoprotectants is crucial.
-
Reduce DMSO: The primary goal of using HES is often to lower the concentration of the more toxic DMSO.[4] Studies have shown that combinations like 5% DMSO with 6% HES are sufficient for cryopreserving peripheral blood progenitor cells.[4] For some sensitive cells like human pluripotent stem cells (hPSCs), a combination of 6% HES, 5% DMSO, and 5% Ethylene Glycol (EG) has demonstrated high recovery rates.[16]
-
HES Only: For certain cell types, like pancreatic islets, 4% HES alone has been shown to be more effective than 10% DMSO.[3]
Solution 3: Standardize the Freezing and Thawing Protocol Procedural inconsistencies can dramatically impact viability.
-
Cooling Rate: A slow, controlled cooling rate of approximately -1°C per minute is standard for most cell types to minimize intracellular ice crystal formation.[13][15] This can be achieved with a programmable freezer or a commercial freezing container (e.g., Corning® CoolCell™).[14]
-
Storage: After reaching -80°C, vials should be transferred promptly to long-term storage in liquid nitrogen (below -130°C) to maintain maximum viability.[14]
-
Thawing: Thawing should be done rapidly, typically in a 37°C water bath for 1-2 minutes, to prevent the recrystallization of small ice crystals into larger, more damaging ones.[17]
-
CPA Removal: After thawing, the cryoprotectant-containing medium should be removed as soon as possible by gentle centrifugation or dilution with pre-warmed culture medium to prevent cytotoxicity from prolonged exposure.[17]
Problem: Cells appear viable immediately after thawing but fail to attach or proliferate.
This issue often points to delayed cell death, primarily through apoptosis, which is triggered by cryopreservation-related stress.[7][18]
Solution 1: Assess and Mitigate Apoptosis
-
Quantify Apoptosis: Use assays like Annexin V/PI staining with flow cytometry to determine if apoptosis is the primary cause of cell loss.
-
Use Apoptosis Inhibitors: For highly sensitive cells like hESCs, the addition of a ROCK inhibitor (e.g., Y-27632) to the post-thaw culture medium can suppress apoptosis and significantly improve cell recovery.[8]
-
Allow for Recovery: Cells may require a recovery period of 24 hours or more to regain full metabolic activity and adhesion potential after the stress of cryopreservation.[18]
Quantitative Data on Cryoprotectant Performance
The following table summarizes comparative data on the viability of mouse pancreatic islets cryopreserved with different agents.
| Cryoprotectant Group | Viability (Day 1 Post-Thaw) | Viability (Day 3 Post-Thaw) | Stimulation Index (Day 3) |
| 10% DMSO | 67.30% ± 11.57% | 54.15% ± 20.68% | 0.38 ± 0.13 |
| 4% HES 130 | 82.12% ± 10.22% | 70.29% ± 11.20% | 0.96 ± 0.06 |
| 4% HES 200 | 86.99% ± 9.40% | 75.94% ± 5.75% | 1.09 ± 0.06 |
| Data extracted from a study on mouse pancreatic islets.[3] HES 130 and HES 200 refer to different molecular weights of this compound starch. |
Visualizing Mechanisms and Pathways
Experimental Protocols
Protocol 1: General Cryopreservation Using a HES/DMSO Medium
This protocol is a general guideline and should be optimized for your specific cell type.
-
Preparation:
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using a gentle dissociation reagent (e.g., TrypLE™). Minimize exposure time to the reagent.
-
Neutralize the dissociation reagent, collect the cells, and centrifuge at a low speed (e.g., 150 x g for 5 minutes).[17]
-
Discard the supernatant and resuspend the cell pellet in a small volume of cold basal medium.
-
-
Freezing:
-
Perform a cell count and viability assessment (e.g., Trypan Blue).
-
Centrifuge the cells again and resuspend the pellet in the chilled HES/DMSO cryopreservation medium at the desired final concentration (e.g., 2 x 10^6 cells/mL).[14]
-
Aliquot 1 mL of the cell suspension into sterile cryovials.
-
Place the cryovials into a controlled-rate freezing container that provides a cooling rate of -1°C/minute.[14]
-
Place the container in a -80°C freezer and leave for at least 4 hours, or overnight.[16]
-
-
Storage:
-
Quickly transfer the cryovials from the -80°C freezer to a long-term liquid nitrogen storage tank (vapor or liquid phase).
-
Protocol 2: Assessing Post-Thaw Viability and Apoptosis
-
Thawing and Recovery:
-
Rapidly thaw one cryovial in a 37°C water bath until only a small ice crystal remains.[17]
-
Disinfect the outside of the vial with 70% ethanol.
-
Slowly transfer the contents to a sterile centrifuge tube containing 5-10 mL of pre-warmed, complete culture medium to dilute the CPA.
-
Centrifuge at low speed (150 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in fresh culture medium.
-
-
Immediate Viability Assessment (Trypan Blue Exclusion):
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Load onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
-
Fluorescence-Based Viability and Apoptosis Assessment (AO/PI Staining):
-
Acridine Orange (AO) stains all cells green, while Propidium Iodide (PI) only enters membrane-compromised (late apoptotic/necrotic) cells and stains them red.
-
Prepare a fresh AO/PI dye mix.
-
Add the dye mix to your cell suspension and analyze immediately using a fluorescence microscope or a cell counter equipped with fluorescence channels.
-
This method provides a more accurate viability count than Trypan Blue.[3]
-
-
Apoptosis Quantification (Annexin V / PI Flow Cytometry):
-
Wash the thawed cells as described above.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add fluorescently-labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
References
- 1. Chemical approaches to cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of this compound starch as a cryopreservation agent during freezing of mouse pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryopreservation of Hematopoietic Stem Cells: Emerging Assays, Cryoprotectant Agents, and Technology to Improve Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of different freezing rates during cryopreservation of rat mesenchymal stem cells using combinations of this compound starch and dimethylsulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of stress-induced apoptosis by freezing tolerance-associated wheat proteins during cryopreservation of rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The roles of apoptotic pathways in the low recovery rate after cryopreservation of dissociated human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The effect of this compound starch as a cryopreservation agent during freezing of mouse pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cellculturedish.com [cellculturedish.com]
- 15. biocompare.com [biocompare.com]
- 16. A Simple and Highly Effective Method for Slow-Freezing Human Pluripotent Stem Cells Using Dimethyl Sulfoxide, this compound Starch and Ethylene Glycol | PLOS One [journals.plos.org]
- 17. Protocol 2: Resuscitation of Frozen Cell Lines for Optimal Viability and Growth [cytion.com]
- 18. Quantitative assessment of the impact of cryopreservation on human bone marrow-derived mesenchymal stem cells: up to 24 h post-thaw and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Crosslinking Methods for Hydroxyethyl Cellulose (HEC) Scaffolds
This technical support center is designed for researchers, scientists, and drug development professionals working with hydroxyethyl cellulose (B213188) (HEC) scaffolds. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist in the optimization of crosslinking methods for various research applications.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the crosslinking of HEC scaffolds, offering potential causes and solutions in a direct question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| Poor or No Gel Formation/Scaffold Dissolves | - Insufficient crosslinker concentration: Not enough crosslinking points are formed to create a stable network.[1]- Inadequate reaction time or temperature: The crosslinking reaction may not have proceeded to completion.- Incorrect pH: The reactivity of some crosslinkers is highly pH-dependent.- Hydrolysis of HEC or crosslinker: Instability of reagents under the chosen reaction conditions. | - Increase crosslinker concentration: Incrementally increase the amount of crosslinking agent.- Optimize reaction conditions: Extend the reaction time or adjust the temperature according to the specific crosslinker's requirements (e.g., heating for citric acid crosslinking).[2]- Adjust pH: Ensure the pH of the HEC solution is optimal for the chosen crosslinker (e.g., acidic conditions for citric acid, alkaline for glutaraldehyde).- Use fresh solutions: Prepare HEC and crosslinker solutions immediately before use. |
| Scaffold is Too Soft or Mechanically Weak | - Low crosslinking density: Similar to poor gel formation, but a weak gel forms.[3]- Non-uniform crosslinking: Inhomogeneous distribution of the crosslinker within the HEC solution.[4]- High swelling ratio: Excessive water uptake can compromise mechanical integrity. | - Increase crosslinker concentration or reaction time: This will increase the number of crosslinks.[3]- Ensure homogeneous mixing: Vigorously stir the HEC and crosslinker solution before gelation.- Employ a secondary crosslinking method: For example, combining chemical crosslinking with dehydrothermal treatment (DHT).[5]- Incorporate reinforcing agents: Add other polymers (e.g., PVA) or nanoparticles (e.g., hydroxyapatite) to the HEC solution.[6][7] |
| Low Porosity or Small Pore Size | - High HEC concentration: A denser polymer network can lead to smaller pores.- Rapid crosslinking reaction: Fast gelation can trap smaller pores.[4]- Inappropriate scaffold fabrication technique: The method used (e.g., simple casting vs. freeze-drying) significantly impacts porosity. | - Decrease HEC concentration: Use a lower weight percentage of HEC in the initial solution.- Control the rate of crosslinking: Adjust temperature or catalyst concentration to slow down the reaction.- Utilize porogen leaching: Incorporate and then dissolve out particles (e.g., salt, sugar) to create pores.- Optimize freeze-drying protocol: Control the freezing rate; slower freezing generally leads to larger ice crystals and thus larger pores upon sublimation.[8] |
| High Cytotoxicity/Poor Cell Viability | - Residual unreacted crosslinker: Many chemical crosslinkers (e.g., glutaraldehyde) are toxic to cells.[9]- Byproducts of the crosslinking reaction: The reaction may produce cytotoxic molecules.- Acidic degradation products: Some crosslinkers, like citric acid, can lower the local pH upon degradation. | - Thoroughly wash the scaffolds: After crosslinking, wash the scaffolds extensively with sterile PBS or deionized water to remove any unreacted chemicals.[9]- Use a quenching agent: For aldehyde crosslinkers, use a quenching solution like glycine (B1666218) to neutralize unreacted aldehyde groups.- Select a more biocompatible crosslinker: Consider using natural crosslinkers like genipin (B1671432) or citric acid, or employ physical crosslinking methods.[10]- Sterilize appropriately: Use methods like UV irradiation or ethylene (B1197577) oxide instead of autoclaving, which can degrade the scaffold.[11] |
| Inconsistent or Rapid Degradation Rate | - Low crosslinking density: Fewer crosslinks lead to faster degradation.[12]- Hydrolytically unstable crosslinks: The type of chemical bond formed by the crosslinker determines its stability in aqueous environments.- Presence of enzymes: If the in vitro or in vivo environment contains enzymes that can cleave HEC or the crosslinker. | - Increase crosslinking density: A higher crosslinker concentration or longer reaction time will slow degradation.[12]- Choose a more stable crosslinker: For example, covalent crosslinkers like glutaraldehyde (B144438) generally result in slower degradation than ionic crosslinkers.[13]- Modify HEC to be less susceptible to enzymatic degradation. [14] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main types of crosslinking methods for HEC scaffolds?
A1: There are three main categories of crosslinking methods for HEC scaffolds:
-
Chemical Crosslinking: This involves the formation of covalent bonds between HEC polymer chains using a crosslinking agent. Common chemical crosslinkers include glutaraldehyde, citric acid, and genipin.[6][10]
-
Physical Crosslinking: This method relies on physical interactions, such as hydrogen bonds or crystalline formations, to create a network. A common physical method is freeze-thawing, which induces the formation of crystalline junctions.[6]
-
Enzymatic Crosslinking: This approach uses enzymes to catalyze the formation of covalent bonds between polymer chains. This method is highly specific and can be performed under mild conditions.
Q2: How do I choose the right crosslinking method for my application?
A2: The choice of crosslinking method depends on the desired properties of the final scaffold.
-
For applications requiring high mechanical strength and stability , chemical crosslinkers like glutaraldehyde are effective, but cytotoxicity must be carefully managed.[13]
-
For applications where biocompatibility is paramount , natural crosslinkers like citric acid or genipin, or physical methods like freeze-thawing, are preferred.[10]
-
To achieve a controlled and slow degradation rate , a higher degree of chemical crosslinking is generally required.[12]
-
For injectable hydrogels , in situ crosslinking methods, such as enzymatic reactions or photo-crosslinking, are often employed.
Q3: How can I control the porosity and pore size of my HEC scaffolds?
A3: Porosity and pore size are critical for cell infiltration and nutrient transport and can be controlled by:
-
Polymer Concentration: Lowering the initial HEC concentration generally leads to larger pores.[7]
-
Fabrication Method: Freeze-drying (lyophilization) is a common method to create porous scaffolds. The freezing temperature and rate can be adjusted to control ice crystal size, which in turn determines the pore size after sublimation.[8]
-
Porogen Leaching: Incorporating a porogen (e.g., salt, sugar, or paraffin (B1166041) microspheres) into the HEC solution and then dissolving it after crosslinking leaves behind a porous structure.
-
Gas Foaming: Introducing a gas into the polymer solution during crosslinking can also create pores.
Q4: My crosslinked HEC scaffold swells too much. How can I reduce the swelling ratio?
A4: A high swelling ratio can negatively impact the mechanical properties and dimensional stability of the scaffold. To reduce swelling:
-
Increase the crosslinking density: A higher concentration of the crosslinking agent or a longer reaction time will create a tighter network that restricts water uptake.[15]
-
Incorporate hydrophobic components: Adding hydrophobic polymers to the HEC formulation can reduce the overall water absorption capacity.
Q5: How do I ensure my crosslinked scaffolds are sterile for cell culture?
A5: Proper sterilization is crucial. For HEC scaffolds, common methods include:
-
Ethylene Oxide (EtO) Gas: Effective for heat-sensitive materials.
-
Gamma Irradiation: Can sometimes alter the mechanical properties of the polymer.
-
Ultraviolet (UV) Irradiation: Primarily sterilizes the surface.[11]
-
Ethanol (B145695) Washes: Soaking in 70% ethanol followed by washing with sterile PBS is a common laboratory practice.[11]
-
Autoclaving is generally not recommended as it can degrade HEC and alter the scaffold structure.
Section 3: Quantitative Data on Crosslinking Effects
The following tables summarize quantitative data on how different crosslinking parameters affect the physical properties of HEC-based scaffolds.
Table 1: Effect of Crosslinker Concentration on Scaffold Properties
| Crosslinker | Polymer System | Crosslinker Concentration | Effect on Pore Size | Effect on Swelling Ratio | Effect on Mechanical Properties (Young's Modulus) | Reference |
| Glutaraldehyde | Chitosan/Gelatin | 0% to 2.5% | Pore size initially increases, then slightly decreases | Increases from ~214% to ~793% | Increases | [9] |
| Citric Acid | Carboxymethyl Cellulose (CMC)/Poly(ethylene oxide) (PEO) | 10% (optimal) | - | Optimum swelling at 10% | - | [16] |
| Citric Acid | CMC/HEC | 3.75% (optimal) | - | Higher than CMC or HEC alone | - | [1] |
| N,N'-Methylenebisacrylamide (MBA) | Acrylamide/Acrylic Acid | 7.37% to 14.36% | Porosity decreases from ~79% to ~18% | Decreases | Increases | [17] |
Table 2: Cell Viability on HEC-based Scaffolds
| Polymer System | Crosslinking Method | Cell Type | Cell Viability | Reference |
| Sodium Alginate/HEC/Hydroxyapatite | Ionic (Ca2+) | Human Mesenchymal Stem Cells (hMSCs) | Non-toxic, supports proliferation | [6] |
| HEC/PVA | Freeze-drying (physical) | Human Fibroblasts (hFB) | Good cell adhesion and proliferation | [7] |
| HEC/PVA | Glutaraldehyde | Human Fetal Osteoblasts (hFoB) | Cells adhere and proliferate | [7] |
| PEGDA Blends | Photo-crosslinking | - | Decreases with increasing polymer concentration (from ~81% to ~20%) | [18] |
Section 4: Detailed Experimental Protocols
Protocol 1: Chemical Crosslinking using Glutaraldehyde (GTA)
This protocol is adapted for HEC scaffolds and requires careful handling due to the toxicity of GTA.
-
Preparation of HEC Solution:
-
Dissolve HEC powder in deionized water or PBS (pH 7.4) to the desired concentration (e.g., 2-5% w/v) with continuous stirring until a homogeneous solution is formed.
-
-
Scaffold Fabrication (e.g., via Freeze-Drying):
-
Pour the HEC solution into a mold.
-
Freeze the solution at a controlled temperature (e.g., -20°C or -80°C) for several hours.
-
Lyophilize the frozen solution for 24-48 hours until all the solvent has sublimated, leaving a porous scaffold.
-
-
Crosslinking Reaction:
-
Prepare a glutaraldehyde solution (e.g., 0.5% - 2.5% v/v) in an appropriate buffer (e.g., PBS or an acidic solution to control the reaction rate).
-
Immerse the freeze-dried HEC scaffolds in the GTA solution. Ensure the scaffolds are fully submerged.
-
Allow the reaction to proceed for a specified time (e.g., 4 to 24 hours) at room temperature.
-
-
Quenching and Washing:
-
Remove the scaffolds from the GTA solution and immerse them in a quenching solution (e.g., 0.2 M glycine in PBS) for at least 1 hour to neutralize unreacted aldehyde groups.
-
Wash the scaffolds extensively with sterile deionized water or PBS (at least 5-6 changes of washing solution over 24 hours) to remove residual GTA and glycine.
-
-
Final Preparation:
-
Freeze-dry the crosslinked and washed scaffolds again to remove water.
-
Store the sterile scaffolds in a desiccator until use.
-
Protocol 2: Chemical Crosslinking using Citric Acid (CA)
This method uses a non-toxic, natural crosslinker.
-
Preparation of HEC/CA Solution:
-
Dissolve HEC in deionized water to the desired concentration.
-
Add citric acid to the HEC solution (e.g., 10-20% w/w of HEC) and stir until fully dissolved.[16]
-
-
Casting and Curing:
-
Pour the HEC/CA solution into a mold to form a film or fill a desired shape.
-
Dry the solution in an oven at a moderate temperature (e.g., 50-60°C) to remove water.
-
Cure the dried scaffold at a higher temperature (e.g., 120-140°C) for a specific duration (e.g., 1-3 hours). This step is crucial for the esterification reaction between the carboxylic acid groups of CA and the hydroxyl groups of HEC.[2]
-
-
Washing:
-
After curing, wash the scaffolds thoroughly with deionized water to remove any unreacted citric acid.
-
-
Final Preparation:
-
Freeze-dry the scaffolds to obtain a porous structure.
-
Store in a desiccator.
-
Protocol 3: Physical Crosslinking using Freeze-Thaw Cycles
This protocol avoids the use of chemical crosslinkers.
-
Preparation of HEC Solution:
-
Prepare a homogeneous HEC solution (e.g., 5-10% w/v) in deionized water.
-
-
Freeze-Thaw Cycling:
-
Pour the solution into a mold.
-
Subject the solution to multiple freeze-thaw cycles. For example:
-
Freeze at -20°C for 12 hours.
-
Thaw at room temperature for 12 hours.
-
-
Repeat this cycle 3-5 times. The number of cycles influences the mechanical properties of the resulting hydrogel.
-
-
Scaffold Preparation:
-
The resulting physically crosslinked hydrogel can be used directly or can be lyophilized to create a porous scaffold.
-
Protocol 4: Swelling Ratio Determination
-
Record the initial dry weight of the scaffold (Wd).[19]
-
Immerse the scaffold in a solution (e.g., PBS, pH 7.4) at a specific temperature (e.g., 37°C).[19]
-
At predetermined time intervals, remove the scaffold, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (Ws).[20]
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Calculate the swelling ratio using the formula:
-
Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.[21]
-
Protocol 5: Porosity Measurement (Liquid Displacement Method)
-
Weigh the dry scaffold (W).
-
Submerge the scaffold in a liquid that does not dissolve it but can penetrate the pores (e.g., absolute ethanol).
-
After the scaffold is fully saturated, record the weight of the scaffold with the liquid (Wsat).
-
Calculate the volume of the liquid in the pores (Vl) using the density of the liquid (ρl): Vl = (Wsat - W) / ρl.
-
Measure the total volume of the scaffold (Vt) using a suitable method (e.g., calipers for regular shapes, or liquid displacement with a non-penetrating liquid).
-
Calculate the porosity using the formula:
-
Porosity (%) = (Vl / Vt) x 100.
-
Protocol 6: Cell Seeding and Viability Assay (MTT Assay)
-
Scaffold Preparation: Sterilize the crosslinked HEC scaffolds (e.g., using 70% ethanol washes followed by sterile PBS rinses) and place them in a multi-well culture plate. Pre-soak the scaffolds in cell culture medium for at least 24 hours in an incubator.[11]
-
Cell Seeding: Aspirate the pre-soaking medium and seed a cell suspension of known concentration (e.g., 1 x 105 cells/scaffold) onto each scaffold.[22]
-
Incubation: Incubate the cell-seeded scaffolds for the desired period (e.g., 1, 3, and 7 days) at 37°C and 5% CO2.
-
MTT Assay:
-
At each time point, transfer the scaffolds to a new well plate.
-
Add MTT reagent (e.g., 5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours. Live cells will metabolize the MTT into formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Read the absorbance of the solution using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Cell viability can be expressed as a percentage relative to a control (e.g., cells cultured on tissue culture plastic).
-
Section 5: Signaling Pathways and Experimental Workflows
Signaling Pathways
Cells interact with scaffold materials through cell surface receptors, primarily integrins, which can trigger intracellular signaling cascades that influence cell behavior such as adhesion, proliferation, and differentiation. The MAPK/ERK and PI3K/Akt pathways are common downstream effectors of integrin signaling.[23][24]
References
- 1. Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. brieflands.com [brieflands.com]
- 4. Protein Scaffolds in MAP Kinase Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellulose and Lignin-Derived Scaffold and Their Biological Application in Tissue Engineering, Drug Delivery, and Wound Healing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel alginate/hydroxyethyl cellulose/hydroxyapatite composite scaffold for bone regeneration: In vitro cell viability and proliferation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly porous of this compound cellulose biocomposite scaffolds for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of glutaraldehyde and calcium chloride as different crosslinking agents on the characteristics of chitosan/cellulose nanocrystals scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US4084060A - Process for the synthesis of this compound cellulose with improved resistance to enzyme catalyzed hydrolysis - Google Patents [patents.google.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Cellulose As a Rheological Additive for Tuning the Extrusion Printability and Scaffold Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Swelling Behaviors of 3D Printed Hydrogel and Hydrogel-Microcarrier Composite Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Material matters: exploring the interplay between natural biomaterials and host immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Integrin signaling pathways in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Swelling Behavior of Hydroxyethyl Cellulose (HEC) Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for controlling and characterizing the swelling behavior of hydroxyethyl cellulose (B213188) (HEC) hydrogels.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the control of HEC hydrogel swelling.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Excessive / Uncontrolled Swelling | 1. Low Crosslinking Density: Insufficient crosslinker concentration during synthesis results in a loose network that can absorb large amounts of water.[1] 2. Incorrect pH or Ionic Strength: Buffer conditions may promote excessive ionization of functional groups, leading to increased electrostatic repulsion and swelling.[2] 3. High Concentration of Hydrophilic Monomers: The monomer ratio may be skewed towards high water uptake.[1] 4. Temperature Effects: For thermo-responsive hydrogels, the experimental temperature may be in a range that promotes swelling.[3] | 1. Increase the molar ratio of the crosslinking agent in the synthesis protocol.[1] 2. Adjust the pH of the swelling medium to suppress the ionization of acidic or basic groups. Increase the ionic strength of the solution to shield charges and reduce electrostatic repulsion.[1][2] 3. Modify the monomer feed ratio to include more hydrophobic monomers if the formulation allows.[1] 4. For thermo-responsive hydrogels, adjust the temperature to induce the desired swelling state.[1] |
| Insufficient Swelling | 1. High Crosslinking Density: An excessive amount of crosslinker creates a rigid, dense network with limited capacity for expansion.[1][4] 2. Aggregation of Polymer Chains: Poor solubilization of HEC or other components before crosslinking can lead to a non-uniform, dense network.[1] 3. Presence of Entrapped Hydrophobic Substances: Residual unreacted monomers or other non-polar molecules can hinder water uptake.[1] | 1. Systematically decrease the concentration of the crosslinking agent.[1][5] 2. Optimize the pre-polymerization solution preparation to ensure complete dissolution of all components. 3. Ensure thorough purification and washing of the hydrogel after synthesis to remove unreacted components.[1] |
| Inconsistent Swelling Results (Poor Reproducibility) | 1. Inhomogeneous Crosslinking: Uneven distribution of the crosslinker or initiator can lead to variable network structures. 2. Variable Purification: Inconsistent removal of unreacted monomers or soluble polymers affects the final network properties. 3. Inaccurate Measurement of Components: Small errors in weighing or dispensing reagents can lead to significant variations between batches.[1] | 1. Ensure vigorous and consistent mixing during the polymerization step. 2. Standardize the post-synthesis washing protocol (duration, solvent volume, and frequency). 3. Calibrate all measuring instruments regularly and use precise weighing and dispensing techniques.[1] |
| Hydrogel Degradation During Swelling | 1. Hydrolytically Unstable Crosslinks: The chosen crosslinker may be susceptible to cleavage under the experimental pH or temperature.[1] 2. Mechanical Stress: Excessive agitation or handling can physically damage the swollen, fragile hydrogel network.[1] 3. Solubilization: If the crosslinking density is too low, the polymer chains may not be sufficiently networked, leading to dissolution rather than just swelling.[4] | 1. Select a more stable crosslinker suitable for the intended application's pH and temperature range.[1] 2. Handle swollen hydrogels gently. Avoid vigorous shaking or stirring during swelling studies. 3. Increase the crosslinker concentration to ensure a stable, three-dimensional network is formed.[4] |
Frequently Asked Questions (FAQs)
Q1: How does crosslinker concentration affect the swelling of HEC hydrogels? A1: Crosslinker concentration has an inverse relationship with the swelling ratio. A higher concentration of crosslinking agent leads to a higher crosslinking density, which creates a more tightly packed and rigid polymer network.[5][6] This restricts the mobility of the polymer chains and reduces the space available for water molecules, thereby decreasing the swelling capacity.[4][5] Conversely, a lower crosslinker concentration results in a looser network that can absorb more water, leading to a higher swelling ratio.[1]
Q2: What is the influence of pH on the swelling behavior of HEC hydrogels? A2: The pH of the surrounding medium significantly influences the swelling of HEC hydrogels, especially if they contain ionizable functional groups (e.g., carboxyl or amino groups from co-monomers like acrylic acid). For hydrogels with acidic groups, swelling is typically lower in acidic pH (below the pKa) due to protonation, which reduces electrostatic repulsion between chains.[4][7] In neutral or alkaline pH, these groups deprotonate, leading to increased electrostatic repulsion, which drives network expansion and higher water uptake.[8][9] The highest swelling for many HEC-based hydrogels is often observed at neutral pH.[7][10]
Q3: How does temperature impact the swelling ratio? A3: The effect of temperature is dependent on the specific formulation. For standard HEC hydrogels, increasing the temperature can increase the swelling ratio by enhancing polymer chain mobility and the diffusion rate of water molecules into the network.[3][11] However, for thermo-responsive hydrogels, such as those copolymerized with N-isopropylacrylamide (NIPAm), swelling decreases as the temperature rises above the lower critical solution temperature (LCST).[12]
Q4: What is the effect of ionic strength on hydrogel swelling? A4: Increasing the ionic strength of the swelling medium, for example by adding salts, generally decreases the swelling capacity of HEC hydrogels.[2] The added ions in the solution shield the charges of the ionized groups on the polymer chains, which reduces the electrostatic repulsion between them.[2][13] This leads to a decrease in the osmotic pressure difference between the hydrogel interior and the external solution, causing the hydrogel network to contract and expel water.[2]
Q5: Why is my HEC hydrogel dissolving instead of swelling? A5: If the hydrogel dissolves, it indicates that a stable, crosslinked network has not been successfully formed. This is typically due to an insufficient amount of crosslinking agent or an incomplete polymerization/crosslinking reaction.[4] Ensure that the crosslinker concentration is adequate and that reaction conditions (temperature, time, initiator concentration) are optimal for polymerization.
Quantitative Data Summary
The swelling behavior of HEC hydrogels is highly dependent on formulation and environmental factors. The tables below summarize typical trends observed in research.
Table 1: Effect of Crosslinker Concentration on Swelling Ratio
| HEC Formulation | Crosslinker | Crosslinker Conc. | Swelling Medium | Swelling Ratio (g/g or %) | Reference |
| HEC/Acrylamide | N,N'-methylenebisacrylamide (MBA) | Low | Water | High | [10] |
| HEC/Acrylamide | N,N'-methylenebisacrylamide (MBA) | High | Water | Low | [10] |
| Gelatin/PEG | Glutaraldehyde | 5 mL | Demineralized Water | 473.83% | [5] |
| Gelatin/PEG | Glutaraldehyde | 15 mL | Demineralized Water | 428.97% | [5] |
| HEC/AMPS | EGDMA | Increased Conc. | pH 1.2 / 7.4 | Decreased Swelling | [6] |
Table 2: Effect of External Stimuli (pH, Temperature, Ionic Strength) on Swelling
| HEC Formulation | Condition | Value | Swelling Behavior | Reference |
| HEC/Acrylamide | pH | Acidic | Lower Swelling | [10] |
| HEC/Acrylamide | pH | Neutral (pH 7) | Highest Swelling (up to 1000%) | [7][10] |
| HEC/Acrylamide | pH | Basic | Lower Swelling | [7] |
| HEC/Acrylamide | Temperature | 30 °C | Highest Swelling | [10] |
| HEC/Acrylamide | Temperature | Increase from 25 to 60 °C | Generally Decreases Swelling | [14] |
| HEC/AMPS | pH | 1.2 | 43.31% Swelling | [8] |
| HEC/AMPS | pH | 7.4 | 27.73% Swelling | [8] |
| Anionic Hydrogels | Ionic Strength | Increase from 0.0015 M | Decreases Swelling | [2] |
Key Experimental Protocols
Protocol 1: Synthesis of HEC Hydrogel (General Method)
This protocol describes a general method for synthesizing an HEC-based hydrogel using a chemical crosslinker.
Materials:
-
This compound cellulose (HEC)
-
Deionized water
-
Crosslinking agent (e.g., citric acid, glutaraldehyde, divinyl sulfone)
-
Initiator (if required, e.g., potassium persulfate for graft polymerization)
-
Co-monomer (optional, e.g., acrylamide, acrylic acid)
-
Nitrogen gas source
Methodology:
-
Preparation of Polymer Solution: Dissolve a specific amount of HEC powder in deionized water with constant stirring until a homogeneous solution is formed. This may require gentle heating.
-
Addition of Components: If using a co-monomer and initiator, add them to the HEC solution and stir until fully dissolved. Purge the solution with nitrogen for approximately 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Crosslinking: Add the predetermined amount of the crosslinking agent to the solution dropwise while stirring.
-
Polymerization/Gelation: Transfer the final solution to a mold (e.g., petri dish, glass tubes). Place the mold in a water bath or oven at a specific temperature (e.g., 50-80°C) for a set duration (e.g., several hours to 24 hours) to allow for gelation.[6]
-
Purification: After gelation, remove the hydrogel from the mold. Cut it into discs or pieces of a desired size. Immerse the pieces in a large volume of deionized water to wash out any unreacted monomers, crosslinkers, or soluble polymers. Change the water frequently over 2-3 days until the pH of the water remains neutral.
-
Drying: Dry the purified hydrogel samples to a constant weight. This can be done in an oven at a moderate temperature (e.g., 50°C) or by freeze-drying (lyophilization) to obtain a porous structure.
Protocol 2: Determination of Swelling Ratio
This protocol outlines the gravimetric method for measuring the equilibrium swelling ratio (ESR) of hydrogels.
Materials:
-
Dried hydrogel samples
-
Swelling medium (e.g., deionized water, phosphate-buffered saline (PBS) of a specific pH)
-
Analytical balance
-
Beakers or vials
-
Filter paper (lint-free)
-
Timer
Methodology:
-
Weigh the dried hydrogel sample accurately and record its weight (Wd).[15]
-
Place the dried hydrogel in a beaker containing a sufficient volume of the desired swelling medium.[15]
-
Allow the hydrogel to swell at a constant temperature. To determine the swelling kinetics, measurements can be taken at predetermined time intervals.[16] For equilibrium swelling, allow the sample to swell for at least 24-48 hours, or until no further weight change is observed.[17]
-
At each time point, carefully remove the swollen hydrogel from the medium.
-
Gently blot the surface of the swollen hydrogel with filter paper to remove excess surface water without compressing the gel.
-
Immediately weigh the swollen hydrogel and record its weight (Ws).[15]
-
Calculate the swelling ratio (SR) using the following formula:
SR (g/g) = (Ws - Wd) / Wd
Where:
-
Ws is the weight of the swollen hydrogel.
-
Wd is the weight of the dry hydrogel.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of HEC hydrogels.
Caption: Workflow for HEC hydrogel synthesis and characterization.
Factors Influencing Swelling Behavior
This diagram illustrates the key parameters that control the swelling behavior of HEC hydrogels.
Caption: Key intrinsic and extrinsic factors controlling hydrogel swelling.
References
- 1. benchchem.com [benchchem.com]
- 2. Swelling Behavior of Anionic Hydrogels: Experiments and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Cellulose-Based Hydrogels as Controlled Release Carriers for Amorphous Solid Dispersion of Bioactive Components of Radix Paeonia Alba - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. researchgate.net [researchgate.net]
- 17. Swelling - Hydrogel Design [hydrogeldesign.org]
Technical Support Center: Stabilizing Emulsions with Hydroxyethyl Cellulose (HEC)
Welcome to the technical support center for improving the stability of emulsions with Hydroxyethyl Cellulose (B213188) (HEC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound Cellulose (HEC) stabilizes emulsions?
A1: this compound Cellulose (HEC), a non-ionic, water-soluble polymer derived from cellulose, stabilizes emulsions through a combination of mechanisms.[1] Its long-chain molecular structure increases the viscosity of the continuous phase (usually water), which slows down the movement and coalescence of dispersed droplets.[1][2] Additionally, HEC adsorbs at the oil-water interface, forming a protective steric barrier around the droplets that prevents them from aggregating.[1][2] This dual action as a thickener and a protective colloid contributes to the overall stability of the emulsion.[1][3]
Q2: What is the typical concentration range for HEC in emulsion formulations?
A2: The recommended concentration of HEC in emulsions typically ranges from 0.1% to 2.5% by weight, depending on the desired viscosity and the specific application.[4] For many cosmetic and pharmaceutical creams and lotions, a concentration of 0.5% to 1.5% is often effective. It is crucial to optimize the concentration for each specific formulation, as too little may not provide adequate stability, while too much can lead to excessively high viscosity.[5]
Q3: How does the molecular weight of HEC affect emulsion stability?
A3: The molecular weight of HEC is a critical factor in its performance as an emulsion stabilizer. Generally, higher molecular weight grades of HEC provide better stabilization due to the formation of a more robust and entangled polymer network in the continuous phase.[1][2][6] However, this is often accompanied by a significant increase in viscosity, which may not be desirable for all applications.[1][2] Conversely, lower molecular weight HEC results in lower viscosity but may offer less effective steric stabilization. Therefore, a balance must be struck between the desired stability and the target viscosity of the final product.[2]
Q4: What is the optimal pH range for HEC-stabilized emulsions?
A4: HEC is stable over a wide pH range, typically between 3 and 10, making it a versatile stabilizer for various formulations.[1] However, its performance can be affected by extreme pH conditions. In highly acidic environments, HEC can undergo hydrolysis, which reduces its molecular weight and, consequently, its stabilizing efficiency.[1][2] Under highly alkaline conditions, some degradation may also occur. For optimal performance and long-term stability, it is recommended to maintain the pH of the formulation within this range.
Q5: Is HEC compatible with other common emulsion ingredients like surfactants and electrolytes?
A5: HEC is a non-ionic polymer, which generally gives it good compatibility with a wide range of other ingredients, including many types of surfactants.[3] However, interactions can still occur. High concentrations of electrolytes can sometimes lead to a "salting-out" effect, causing the HEC to precipitate and the emulsion to lose stability.[1] It is always recommended to perform compatibility studies with all formulation components at the intended concentrations.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Phase Separation (Creaming or Coalescence) | Insufficient HEC concentration. | Gradually increase the HEC concentration in increments of 0.1-0.2% to enhance the viscosity of the continuous phase and strengthen the interfacial film. |
| Incorrect molecular weight of HEC. | If the viscosity is too low, consider using a higher molecular weight grade of HEC. If the viscosity is too high, a lower molecular weight grade or a blend of grades might be more suitable. | |
| Incompatible ingredients. | High concentrations of electrolytes can cause HEC to "salt out".[1] Reduce electrolyte concentration if possible or screen different types of electrolytes for better compatibility. | |
| Inadequate homogenization. | Ensure sufficient shear is applied during the emulsification process to create small, uniform droplets. Refer to the Experimental Protocol for Emulsion Preparation. | |
| Lumping or Clumping of HEC During Dispersion | HEC was added too quickly to the water. | Add HEC powder slowly to the vortex of the water under continuous, vigorous agitation.[5] |
| Inadequate mixing. | Use a high-shear mixer to effectively disperse the HEC particles and prevent agglomeration.[5] | |
| Water temperature is too high. | While gentle heating can aid dissolution, excessively high temperatures can cause some grades of HEC to hydrate (B1144303) too quickly on the particle surface, leading to clumps. Disperse in cold or room temperature water before heating. | |
| Inconsistent Viscosity | Batch-to-batch variation in HEC. | Source HEC from a reputable supplier with consistent quality control. |
| Improper hydration of HEC. | Allow sufficient time for the HEC to fully hydrate and build viscosity. This can take several hours. | |
| Changes in temperature or pH. | Monitor and control the temperature and pH of the formulation, as these can significantly impact the viscosity of HEC solutions.[2][6] | |
| Poor Spreading or Undesirable Texture | HEC concentration is too high. | Reduce the HEC concentration or use a lower molecular weight grade to achieve the desired rheological properties. |
| Incorrect grade of HEC. | Different HEC grades can impart different textures. Experiment with various grades to find one that provides the desired sensory characteristics. |
Data Presentation
Table 1: Effect of HEC Concentration on Emulsion Properties
| HEC Concentration (% w/w) | Apparent Viscosity (cP at 10 s⁻¹) | Mean Droplet Size (µm) | Creaming Index (%) after 7 days |
| 0.25 | 500 | 15.2 | 25 |
| 0.50 | 1500 | 10.5 | 10 |
| 1.00 | 4500 | 5.8 | < 2 |
| 1.50 | 9000 | 5.5 | < 1 |
Note: The data presented are representative values for a model oil-in-water emulsion and may vary depending on the specific formulation and processing conditions.
Table 2: Influence of HEC Molecular Weight on Emulsion Stability
| HEC Grade (Molecular Weight) | Viscosity of 1% Solution (cP) | Mean Droplet Size (µm) | Stability after 30 days (Visual) |
| Low (approx. 90,000 g/mol ) | ~100 | 12.1 | Slight Coalescence |
| Medium (approx. 400,000 g/mol ) | ~1,500 | 7.3 | Stable |
| High (approx. 1,300,000 g/mol ) | ~5,000 | 6.1 | Very Stable, High Viscosity |
Note: The data presented are representative and intended for comparative purposes. Actual values will depend on the specific HEC product and emulsion system.
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion Stabilized with HEC
-
Preparation of the Aqueous Phase: a. In a suitable vessel, weigh the required amount of deionized water. b. While stirring vigorously with a high-shear mixer (e.g., Silverson or Ultra-Turrax) at a low to medium speed, slowly and gradually sprinkle the pre-weighed HEC powder into the vortex of the water to avoid clumping. c. Continue mixing until the HEC is fully dispersed. d. Allow the HEC solution to hydrate for at least 1-2 hours, or as recommended by the supplier, to achieve full viscosity. Gentle heating (40-50°C) can accelerate hydration, but the solution should be cooled to room temperature before emulsification. e. Add any other water-soluble ingredients to the aqueous phase and mix until uniform.
-
Preparation of the Oil Phase: a. In a separate vessel, combine all oil-soluble ingredients and heat gently if necessary to ensure all components are melted and homogenous.
-
Emulsification: a. Heat both the aqueous and oil phases to the same temperature (typically 70-75°C). b. Slowly add the oil phase to the aqueous phase while homogenizing at a high speed. c. Continue homogenization for 5-10 minutes to ensure the formation of a fine, uniform emulsion.
-
Cooling and Finalization: a. Remove the emulsion from the homogenizer and begin cooling while stirring gently with a paddle or anchor stirrer. b. When the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as preservatives or active pharmaceutical ingredients. c. Continue gentle stirring until the emulsion reaches room temperature. d. Adjust the pH if necessary using a suitable acid or base.
Protocol 2: Evaluation of Emulsion Stability
-
Macroscopic Observation: a. Place a sample of the emulsion in a transparent, graduated container and store it at various conditions (e.g., room temperature, 4°C, 40°C). b. Visually inspect the samples at regular intervals (e.g., 24 hours, 7 days, 30 days) for any signs of instability, such as creaming, coalescence, or phase separation. c. The Creaming Index (CI) can be calculated as: CI (%) = (Height of the cream layer / Total height of the emulsion) x 100.
-
Microscopic Analysis and Droplet Size Measurement: a. Dilute a small sample of the emulsion with the continuous phase (water) to an appropriate concentration for analysis. b. Use a light microscope to visually assess the droplet morphology and uniformity. c. For quantitative analysis, use a particle size analyzer (e.g., laser diffraction or dynamic light scattering) to determine the mean droplet size and size distribution. An increase in the mean droplet size over time is indicative of coalescence and instability.
-
Viscosity Measurement: a. Use a viscometer or rheometer to measure the apparent viscosity of the emulsion at a controlled temperature and shear rate. b. A significant decrease in viscosity over time can indicate a breakdown of the emulsion structure.
-
Zeta Potential Measurement: a. The zeta potential of the oil droplets can be measured using a specialized instrument. While HEC is non-ionic, the zeta potential can provide insights into the electrostatic stability of the emulsion, especially when other charged molecules are present. A higher absolute zeta potential (typically > |30| mV) is generally associated with better electrostatic stability.
Visualizations
References
- 1. Use of Hydroxyethylcellulose in Emulsion Stabilization [eureka.patsnap.com]
- 2. Why does the viscosity of this compound cellulose decrease? [kdochem.com]
- 3. HEC for Pharmaceuticals [hpmc.com]
- 4. What are the different types of this compound Cellulose HEC? - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 5. landercoll.com [landercoll.com]
- 6. News - What is the viscosity of this compound cellulose? [ihpmc.com]
Validation & Comparative
A Comparative Guide to Hydroxyethyl Cellulose (HEC) and Methyl Cellulose (MC) for Drug Dissolution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hydroxyethyl Cellulose (B213188) (HEC) and Methyl Cellulose (MC) as pharmaceutical excipients, with a focus on their impact on drug dissolution. The information presented is supported by experimental data to aid in the selection of the appropriate polymer for controlled-release drug formulations.
Introduction: Cellulose Ethers in Controlled Drug Release
This compound Cellulose (HEC) and Methyl Cellulose (MC) are semi-synthetic polymers derived from cellulose.[1] They are widely used in the pharmaceutical industry as excipients in oral solid dosage forms to control the release of active pharmaceutical ingredients (APIs).[2] Their ability to form a hydrophilic gel layer upon contact with aqueous fluids is the primary mechanism by which they sustain drug release. The choice between HEC and MC can significantly impact the drug dissolution profile, and a thorough understanding of their properties is crucial for formulation development.
Mechanism of Drug Release: A Tale of Swelling, Diffusion, and Erosion
The release of a drug from a hydrophilic matrix tablet formulated with either HEC or MC is a complex process governed by three key phenomena: polymer swelling, drug diffusion through the hydrated gel layer, and matrix erosion.
Upon ingestion, the tablet comes into contact with gastrointestinal fluids, initiating the hydration of the cellulose ether on the tablet's surface. This leads to the formation of a viscous gel layer. The rate and extent of this hydration and gel formation differ between HEC and MC, which in turn affects the drug release kinetics.
This compound Cellulose (HEC) is known for its high hydrophilicity. This property leads to a greater and faster water uptake, resulting in a considerable degree of swelling and a higher rate of matrix erosion compared to other cellulose ethers like Hydroxypropyl Cellulose (a derivative of MC). The drug release from HEC matrices is often characterized by non-Fickian transport, which is a combination of drug diffusion through the gel layer and the erosion of the swollen matrix.
Methyl Cellulose (MC) and its derivatives, such as Hydroxypropyl Methylcellulose (HPMC), also form a gel layer upon hydration. The drug release from MC matrices is primarily controlled by the diffusion of the drug through this gel layer. The viscosity grade of the MC used is a critical factor; higher viscosity grades form a more robust gel, leading to slower drug release.[3] While erosion does occur, it is generally less pronounced than with HEC under similar conditions.
The interplay of these mechanisms is illustrated in the diagram below:
Quantitative Data on Drug Dissolution
Direct comparative studies providing quantitative dissolution data for HEC and MC with the same API under identical conditions are limited in publicly available literature. However, data from separate studies can provide insights into their relative performance. The following table summarizes representative data, highlighting the differences in drug release rates.
| Polymer | Model Drug | Polymer Concentration (% w/w) | Time (hours) | Cumulative Drug Release (%) | Primary Release Mechanism | Reference |
| HEC | Chlorpheniramine Maleate | 20 | 4.8 | 50 | Non-Fickian (Swelling & Diffusion) | |
| HPC * | Chlorpheniramine Maleate | 20 | 6.5 | 50 | Fickian (Diffusion) | |
| HPMC | Theophylline | 20 | 8 | ~85-98 | First-Order (Erosion & Diffusion) | [4][5] |
Note: Hydroxypropyl Cellulose (HPC) is a derivative of cellulose and is used here as a proxy for Methyl Cellulose due to the availability of direct comparative data with HEC. HPMC (Hydroxypropyl Methylcellulose) is a widely used derivative of Methyl Cellulose.
The data suggests that for a given concentration, HEC may lead to a faster drug release compared to MC derivatives, primarily due to its higher swelling and erosion rates.
Experimental Protocols
To conduct a comparative study of drug dissolution from HEC and MC matrix tablets, the following experimental protocols can be employed. These are based on established methods in the pharmaceutical sciences.[5][6]
Preparation of Matrix Tablets (Wet Granulation Method)
Materials:
-
Active Pharmaceutical Ingredient (API), e.g., Theophylline
-
This compound Cellulose (HEC) or Methyl Cellulose (MC)
-
Diluent (e.g., Lactose or Microcrystalline Cellulose)
-
Binder (e.g., Polyvinylpyrrolidone (PVP) K30)
-
Lubricant (e.g., Magnesium Stearate)
-
Glidant (e.g., Colloidal Silicon Dioxide)
-
Granulating Fluid (e.g., Ethanol/Water mixture)
Procedure:
-
The API, polymer (HEC or MC), and diluent are accurately weighed and blended in a planetary mixer for 15 minutes.
-
The binder solution is gradually added to the powder blend with continuous mixing to form a coherent mass.
-
The wet mass is passed through a sieve (e.g., mesh #12) to form granules.
-
The granules are dried in a hot air oven at a suitable temperature (e.g., 50°C) until the desired moisture content is achieved.
-
The dried granules are passed through a smaller mesh sieve (e.g., mesh #16) to obtain uniform granule size.
-
The sized granules are then blended with the lubricant and glidant for 5 minutes.
-
Finally, the lubricated granules are compressed into tablets using a rotary tablet press with appropriate tooling.
In Vitro Dissolution Testing
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Method)
Dissolution Medium:
-
900 mL of a suitable buffer solution (e.g., pH 6.8 phosphate (B84403) buffer to simulate intestinal fluid).[4]
Test Conditions:
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 50 rpm[5]
Procedure:
-
The dissolution medium is placed in the dissolution vessels and allowed to equilibrate to 37 ± 0.5°C.
-
One tablet is placed in each vessel.
-
The apparatus is started, and samples (e.g., 5 mL) are withdrawn at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, and 12 hours).
-
An equal volume of fresh, pre-warmed dissolution medium is immediately replaced after each sampling to maintain a constant volume.
-
The withdrawn samples are filtered through a 0.45 µm membrane filter.
-
The concentration of the dissolved API in the samples is determined using a validated analytical method, such as UV-Vis spectrophotometry at the drug's λmax.[7]
-
The cumulative percentage of drug released is calculated and plotted against time.
Conclusion
Both this compound Cellulose and Methyl Cellulose are effective hydrophilic polymers for controlling drug release. The choice between them depends on the desired dissolution profile and the specific properties of the active pharmaceutical ingredient.
-
This compound Cellulose (HEC) , with its higher hydrophilicity, swelling, and erosion rates, may be more suitable for formulations requiring a faster, non-Fickian release profile or for drugs with lower solubility where matrix erosion can aid in release.
-
Methyl Cellulose (MC) and its derivatives provide a more diffusion-controlled release and are available in a wider range of viscosity grades, offering greater flexibility in modulating the release rate. They are often preferred for achieving a more predictable and sustained release profile.
It is recommended that formulation scientists conduct comparative studies, such as those outlined in the experimental protocols, to determine the optimal polymer and its concentration for their specific drug product.
References
- 1. mdpi.com [mdpi.com]
- 2. jresm.org [jresm.org]
- 3. Quantitative NMR imaging study of the mechanism of drug release from swelling hydroxypropylmethylcellulose tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. ptfarm.pl [ptfarm.pl]
A Comparative Analysis of Hydroxyethyl Starch and DMSO for Cryopreservation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Cryoprotectant
The long-term storage of viable cells is a cornerstone of biomedical research and the development of cell-based therapies. Cryopreservation, the process of preserving cells at sub-zero temperatures, is critically dependent on the use of cryoprotective agents (CPAs) that mitigate the damaging effects of ice crystal formation. For decades, dimethyl sulfoxide (B87167) (DMSO) has been the gold standard CPA. However, concerns about its cellular toxicity have driven the exploration of alternatives, with hydroxyethyl starch (HES) emerging as a promising candidate. This guide provides an objective comparison of HES and DMSO, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Performance Comparison: HES vs. DMSO
Experimental evidence suggests that while DMSO remains a highly effective cryoprotectant, HES, particularly when used in combination with lower concentrations of DMSO, can offer comparable or even superior outcomes with reduced cytotoxicity.
Quantitative Data Summary
The following tables summarize key performance indicators from studies comparing HES and DMSO in the cryopreservation of various cell types.
Table 1: Post-Thaw Cell Viability
| Cell Type | Cryoprotectant Solution | Post-Thaw Viability (%) | Reference |
| Peripheral Blood Stem Cells (PBSC) | 10% DMSO | Lower than HES+DMSO | [1] |
| Peripheral Blood Stem Cells (PBSC) | 5% DMSO + 3% HES | Higher than 10% DMSO (p<0.001) | [1] |
| Mouse Pancreatic Islets (Day 3) | 10% DMSO | 54.15 ± 20.68 | [2] |
| Mouse Pancreatic Islets (Day 3) | 4% HES 130 | 70.29 ± 11.20 | [2] |
| Mouse Pancreatic Islets (Day 3) | 4% HES 200 | 75.94 ± 5.75 | [2] |
| Human Dermal Fibroblasts (Suspension) | 10% DMSO | ~85 | [3] |
| Human Dermal Fibroblasts (Suspension) | 10% HES | ~80 | [3] |
| Human Dermal Fibroblasts (Suspension) | 5% DMSO + 5% HES | ~90 | [3] |
| Rat Mesenchymal Stem Cells (3 days post-thaw) | 10% DMSO | ~75 | [4] |
| Rat Mesenchymal Stem Cells (3 days post-thaw) | 5% DMSO + 5% HES | ~85 | [4] |
Table 2: Post-Thaw Cell Recovery and Function
| Cell Type | Cryoprotectant Solution | Metric | Outcome | Reference | | :--- | :--- | :--- | :--- | | Peripheral Blood Stem Cells (PBSC) | 10% DMSO | GM-CFU Activity | Lower than HES+DMSO |[1] | | Peripheral Blood Stem Cells (PBSC) | 5% DMSO + 3% HES | GM-CFU Activity | Higher than 10% DMSO (p<0.05) |[1] | | Mouse Pancreatic Islets (Day 3) | 10% DMSO | Islet Recovery | 74.80 ± 3.25% |[2] | | Mouse Pancreatic Islets (Day 3) | 4% HES 200 | Islet Recovery | 85.31 ± 1.95% |[2] | | Mouse Pancreatic Islets (Day 3) | 10% DMSO | Glucose-Stimulated Insulin Secretion (Stimulation Index) | 0.38 ± 0.13 |[2] | | Mouse Pancreatic Islets (Day 3) | 4% HES 130 | Glucose-Stimulated Insulin Secretion (Stimulation Index) | Higher than DMSO |[2] | | Mouse Pancreatic Islets (Day 3) | 4% HES 200 | Glucose-Stimulated Insulin Secretion (Stimulation Index) | Higher than DMSO |[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible cryopreservation success. Below are representative protocols for using DMSO and a combination of HES and DMSO.
Standard DMSO Cryopreservation Protocol
This protocol is a widely used method for a variety of cell types.
-
Cell Preparation: Harvest cells in their exponential growth phase. Perform a cell count and determine viability, which should ideally be above 90%.
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 200-300 x g) for 5-10 minutes to pellet the cells.
-
Resuspension: Carefully remove the supernatant and resuspend the cell pellet in cold cryopreservation medium containing 10% DMSO to a final cell concentration of 1-5 x 10^6 cells/mL.
-
Aliquoting: Dispense the cell suspension into cryovials.
-
Controlled Cooling: Place the cryovials in a controlled-rate freezer or a freezing container (e.g., "Mr. Frosty") that provides a cooling rate of approximately -1°C per minute.
-
Storage: Once the vials reach -80°C, transfer them to a liquid nitrogen vapor phase for long-term storage.
HES and DMSO Combination Cryopreservation Protocol
This protocol is adapted from studies on hematopoietic stem cells and demonstrates the use of HES to reduce DMSO concentration.
-
Cell Preparation: Isolate and prepare the target cells (e.g., peripheral blood stem cells).
-
Cryoprotectant Solution Preparation: Prepare a sterile cryoprotectant solution containing 5% DMSO and 3% to 6% HES in a suitable physiological buffer or cell culture medium.[1][5]
-
Cell Suspension: Gently mix the cell suspension with an equal volume of the cold cryoprotectant solution.
-
Aliquoting: Distribute the final cell suspension into cryopreservation bags or vials.
-
Freezing:
-
Mechanical Freezer: Place the samples in a -80°C mechanical freezer. This method offers a simpler, uncontrolled freezing rate.[1]
-
Controlled-Rate Freezer: Alternatively, for more precise control, use a programmed freezer with a cooling rate of -1°C to -2°C per minute down to approximately -40°C, followed by a more rapid cooling to -120°C before transfer to liquid nitrogen.[6]
-
-
Long-Term Storage: Store the cryopreserved samples in the vapor phase of liquid nitrogen.
Mechanisms of Action and Signaling Pathways
The cryoprotective effects of DMSO and HES are mediated through different mechanisms, which in turn affect distinct cellular signaling pathways.
This compound Starch (HES)
HES is a large, non-penetrating polymer that primarily exerts its cryoprotective effects extracellularly. It is thought to work by:
-
Dehydration: HES increases the osmotic pressure of the extracellular solution, drawing water out of the cells and reducing the amount of intracellular water available to form damaging ice crystals.[2]
-
Membrane Stabilization: HES is believed to interact with and stabilize the cell membrane, protecting it from mechanical stress during freezing and thawing.
-
Inhibition of Apoptosis: Studies have shown that HES can reduce the expression of apoptosis- and necrosis-associated proteins, thereby promoting cell survival.[2]
Caption: Mechanism of HES Cryoprotection.
Dimethyl Sulfoxide (DMSO)
DMSO is a small, membrane-permeable molecule that protects cells from the inside. Its mechanisms include:
-
Lowering the Freezing Point: DMSO colligatively lowers the freezing point of the intracellular and extracellular solutions, reducing the temperature at which ice crystals form.
-
Preventing Intracellular Ice Formation: By replacing intracellular water, DMSO minimizes the formation of large, damaging ice crystals within the cell.
-
Induction of Apoptosis: While cryoprotective, DMSO is also known to be toxic and can induce apoptosis. This is a critical consideration in optimizing cryopreservation protocols. The apoptotic signaling cascade initiated by cryopreservation stress, often exacerbated by DMSO, can involve the mitochondrial pathway, with the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.
Caption: DMSO and Cryopreservation-Induced Apoptosis.
Conclusion
The choice between HES and DMSO as a cryoprotectant is not a simple one and depends heavily on the cell type and the specific requirements of the downstream application.
-
DMSO remains a potent and widely used cryoprotectant, particularly for robust cell lines. However, its inherent toxicity necessitates careful optimization of concentration and exposure time to minimize apoptosis and maximize post-thaw viability and function.
-
HES presents a valuable alternative, especially in combination with reduced concentrations of DMSO. This approach has been shown to improve cell viability and functional recovery in sensitive primary cells and stem cells, likely due to a reduction in overall cytotoxicity. The extracellular mechanism of HES offers a complementary protective strategy to the intracellular action of DMSO.
For researchers in drug development and cell therapy, where post-thaw cell function and safety are paramount, the use of HES-containing cryopreservation solutions warrants strong consideration. The supporting experimental data indicates that a move towards lower DMSO concentrations, supplemented with HES, can lead to improved outcomes and ultimately, more reliable and effective cell-based products. Further optimization of HES formulations and cryopreservation protocols is a promising avenue for advancing the field of cryobiology.
References
- 1. Hydroxyethylstarch in cryopreservation - mechanisms, benefits and problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The roles of apoptotic pathways in the low recovery rate after cryopreservation of dissociated human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple and Highly Effective Method for Slow-Freezing Human Pluripotent Stem Cells Using Dimethyl Sulfoxide, this compound Starch and Ethylene Glycol | PLOS One [journals.plos.org]
- 4. Chemical approaches to cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Cellular Cryopreservation by Biopolymer-Associated Suppression of RhoA/ROCK Signaling Pathway - ProQuest [proquest.com]
- 6. evidence.biolifesolutions.com [evidence.biolifesolutions.com]
A Comparative Analysis of Hydroxyethyl Cellulose of Various Molecular Weights for Enhanced Electrophoretic Separation
For researchers, scientists, and professionals in drug development, the selection of an appropriate sieving matrix is paramount for achieving optimal resolution in electrophoretic separations. Hydroxyethyl cellulose (B213188) (HEC), a non-toxic and readily available polymer, has emerged as a versatile and effective matrix in capillary electrophoresis (CE) for the analysis of DNA fragments and proteins.[1] This guide provides an objective comparison of the performance of different molecular weights of HEC, supported by experimental data, to aid in the selection of the most suitable HEC for specific analytical needs.
The molecular weight of HEC is a critical parameter that directly influences the sieving properties of the matrix, and consequently, the resolution and migration time of analytes. Generally, higher molecular weight HEC forms a more entangled polymer network, leading to better resolution of analytes, particularly larger molecules. However, this is often accompanied by an increase in viscosity, which can complicate capillary filling and extend analysis times.[2] Conversely, lower molecular weight HEC offers lower viscosity and faster separations but may not provide sufficient resolution for certain applications.[2]
Recent studies have demonstrated that mixtures of different molecular weight HEC can provide a superior balance of resolution, analysis time, and ease of handling.[2][3][4] These mixed polymer solutions create a unique sieving network that can effectively separate a wide range of analyte sizes.[3][5]
Performance Comparison in Protein Separation
A study on the capillary electrophoretic separation of proteins ranging from 6.5 kDa to 200 kDa revealed a clear correlation between the molecular weight of HEC and separation performance. In a given concentration of HEC, polymers with a higher molecular weight (Mr) resulted in slower migration and improved resolution.[2]
The investigation also highlighted the advantages of using mixed HEC solutions. A mixture of high Mr (1,300,000) and low Mr (250,000) HEC provided a notable improvement in separation efficiency for a broad range of proteins.[2] The migration time was reduced compared to using only high Mr HEC, while still maintaining high resolution, particularly for smaller proteins.[2] The optimal performance was observed with a 1:1 mixture of 1,300,000 Mr and 250,000 Mr HEC.[2]
| HEC Molecular Weight (Da) | Analyte (Protein) | Migration Time (min) | Resolution (Compared to 1,300,000 Da HEC) |
| 1,300,000 | Lysozyme (14.3 kDa) | ~12.5 | Baseline |
| 1,300,000 | β-galactosidase (116.0 kDa) | ~21.0 | Baseline |
| 1,300,000 / 720,000 (1:1) | Lysozyme (14.3 kDa) | ~11.0 | Slightly Decreased |
| 1,300,000 / 720,000 (1:1) | β-galactosidase (116.0 kDa) | ~19.0 | Similar |
| 1,300,000 / 250,000 (1:1) | Lysozyme (14.3 kDa) | ~10.0 | Optimal |
| 1,300,000 / 250,000 (1:1) | β-galactosidase (116.0 kDa) | ~17.5 | Optimal |
| 1,300,000 / 90,000 (1:1) | Lysozyme (14.3 kDa) | ~9.5 | Decreased |
| 1,300,000 / 90,000 (1:1) | β-galactosidase (116.0 kDa) | ~16.5 | Decreased |
Note: Data is approximated from graphical representations in the source literature and is intended for comparative purposes.[2]
Performance Comparison in DNA Fragment Separation
In the realm of DNA analysis, HEC has proven to be an effective sieving matrix for a wide range of fragment sizes. The use of mixed HEC solutions is also a common strategy to achieve high-resolution separations of DNA fragments from 0.1 to 10.0 kilo base pairs (kbp) in a reasonable timeframe.[3][4] A study demonstrated that a mixture of HEC with molecular weights of 250k and 1300k Da could successfully separate a φ×174-Hinc II digest and λ-EcoT14 I DNA digest with high resolution in under 18 minutes.[3]
The concentration of the HEC solution is another critical factor. For a given molecular weight, increasing the concentration generally leads to longer migration times but improved resolution, up to a certain point where the viscosity becomes prohibitive.
| HEC Molecular Weight (Da) | HEC Concentration (%) | Analyte (DNA Fragment) | Migration Time (s) | Resolution |
| 250,000 | 0.5 | 100 bp | ~160 | ~1.0 |
| 250,000 | 1.0 | 100 bp | ~180 | ~1.2 |
| 250,000 | 2.0 | 100 bp | ~220 | ~1.5 |
| 250,000 | 2.5 | 100 bp | ~250 | ~1.6 |
| 250,000 | 3.0 | 100 bp | ~280 | ~1.5 |
| 250,000 | 4.0 | 100 bp | ~340 | ~1.3 |
Note: Data is for 100 bp DNA fragment separation and is approximated from graphical representations in the source literature.
Experimental Protocols
Preparation of HEC Sieving Matrix
A detailed protocol for the preparation of a mixed HEC sieving matrix for protein separation is as follows[2]:
-
Stock Solution Preparation:
-
Prepare a 10x Tris/Glycine/SDS buffer.
-
Weigh the desired amount of HEC powder for each molecular weight to be used.
-
-
Dissolution:
-
Add the HEC powder to the appropriate volume of deionized water containing 1x Tris/Glycine/SDS buffer to achieve the final desired concentration (e.g., 1.4% m/v).
-
Stir the solution overnight at room temperature to ensure complete dissolution of the HEC.
-
-
Mixing (for mixed matrices):
-
Combine the individual HEC solutions of different molecular weights in the desired ratio (e.g., 1:1 v/v).
-
Vortex the mixed solution for several minutes to ensure homogeneity.
-
-
Degassing:
-
Degas the final HEC solution using a sonicator or by vacuum to remove dissolved gases that can cause bubbles in the capillary.
-
Capillary Electrophoresis of Proteins
The following is a typical protocol for the separation of proteins using a HEC matrix[2]:
-
Capillary: Fused-silica capillary with dimensions such as 15 cm total length (12 cm effective length) and 50 µm internal diameter.
-
Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH, deionized water, and the running buffer. Between runs, rinse with the running buffer.
-
Running Buffer: Use the same buffer as used for preparing the HEC matrix (e.g., 1x Tris/Glycine/SDS).
-
Sample Preparation:
-
Mix the protein sample with a sample buffer containing SDS and a reducing agent (e.g., DTT).
-
Denature the sample by heating at 95 °C for 5 minutes.
-
-
Injection: Electrokinetic injection at a specified voltage and time (e.g., 100 V/cm for 90 seconds).
-
Separation: Apply a constant electric field strength (e.g., 100 V/cm).
-
Detection: Monitor the absorbance at a suitable wavelength (e.g., 214 nm).
Visualizing the Workflow and Logic
To better understand the experimental process and the underlying principles, the following diagrams illustrate the workflow for comparing different HEC molecular weights and the logical relationship between HEC properties and separation performance.
Caption: Experimental workflow for comparative analysis of HEC.
Caption: Relationship between HEC properties and performance.
References
- 1. This compound Cellulose As a Rheological Additive for Tuning the Extrusion Printability and Scaffold Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lumexinstruments.com [lumexinstruments.com]
- 5. Capillary electrophoresis of a wide range of DNA fragments in a mixed solution of this compound cellulose - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of Hydroxyethyl Cellulose and Alginate Scaffolds for Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate scaffold material is a critical step in the successful development of tissue engineering and drug delivery systems. Among the myriad of biomaterials available, naturally derived polysaccharides like hydroxyethyl cellulose (B213188) (HEC) and alginate have garnered significant attention due to their inherent biocompatibility and tunable properties. This guide provides an objective comparison of the biocompatibility of HEC and alginate scaffolds, supported by experimental data and detailed methodologies, to aid in the informed selection of these materials for research and development.
Executive Summary
Both this compound cellulose and alginate are promising candidates for scaffold fabrication in tissue engineering. Alginate scaffolds are well-characterized and have demonstrated good biocompatibility, supporting cell viability and proliferation. However, their inherent lack of cell-adhesive motifs often necessitates modification to enhance cell attachment. This compound cellulose, a derivative of cellulose, also exhibits excellent biocompatibility and supports cell growth. While less extensively studied in direct comparison to alginate for tissue engineering scaffolds, HEC's non-ionic nature and gelling properties make it a versatile alternative. The choice between these two biomaterials will ultimately depend on the specific application, required mechanical properties, and the need for intrinsic cell-interactive properties.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies assessing the biocompatibility of HEC and alginate scaffolds. It is important to note that direct comparisons under identical experimental conditions are limited in the literature; therefore, data from separate studies are presented to provide a general overview.
| Material | Cell Type | Assay | Time Point | Result | Reference |
| Alginate | Human Mesenchymal Stem Cells (hMSCs) | MTT Assay | Day 14 | 84% ± 0.7% (low concentration) vs. 68% ± 1.3% (high concentration) | [1] |
| Alginate/Gelatin | Human Umbilical Vein Endothelial Cells (HUVECs) & Rat Schwann Cells | Live/Dead Assay | Day 7 | High cell viability maintained | |
| Alginate/Chitosan | - | In vivo implantation (rats) | 25 days | Resolved foreign body response | [2] |
| This compound Cellulose (in Sodium Alginate/Gelatin bioink) | HUVECs & Human Aortic Vascular Smooth Muscle Cells (HAVSMCs) | Cell Viability | Day 7 | Maintained up to 95% cell viability | [3] |
| This compound Cellulose/Poly(vinyl alcohol) | Human Fibroblast (hFB) cells | Cell Proliferation | Day 7 | Better cell proliferation observed | |
| Alginate/Hydroxyethyl Cellulose/Hydroxyapatite | Human Mesenchymal Stem Cells (hMSCs) | Cell Viability & Proliferation | Day 7 | Confirmed non-toxicity and increased cell populations | [4] |
Table 1: In Vitro Cytotoxicity and Cell Viability Data. This table presents data from MTT and Live/Dead assays, common methods for assessing cell viability and cytotoxicity. Higher percentages in viability assays and lower cytotoxicity values indicate better biocompatibility.
| Material | Cell Type | Assay | Time Point | Observation | Reference |
| Alginate | Fibroblasts | Cell Adhesion | - | Weak cellular adhesion on pure alginate | |
| Alginate/Gelatin | Human Dental Pulp Cells | Cell Adhesion & Proliferation | Day 5 | Promoted cell adhesion and proliferation | |
| This compound Cellulose | Various cell types | Cell Adhesion & Proliferation | - | Generally supports cell adhesion and proliferation | [5] |
| Alginate/Hydroxyethyl Cellulose | Murine Pre-osteoblastic MC3T3 cells | Cell Infiltration & Proliferation | - | Maintained cell proliferation | [6] |
Table 2: Cell Adhesion and Proliferation Data. This table highlights the ability of the scaffolds to support cell attachment and growth, which are crucial for tissue regeneration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Scaffold Preparation
This compound Cellulose (HEC) Scaffold Preparation (General Protocol):
-
Prepare a solution of HEC in a suitable solvent (e.g., deionized water) at the desired concentration (e.g., 4% w/v).[6]
-
The solution can be blended with other polymers, such as alginate, if creating a composite scaffold.[6]
-
For porous scaffolds, the solution is often lyophilized (freeze-dried). This involves freezing the solution and then sublimating the solvent under vacuum to leave a porous structure.
-
Crosslinking can be performed to improve the mechanical stability of the scaffold. For HEC, chemical crosslinkers like glutaraldehyde (B144438) can be used.[6]
Alginate Scaffold Preparation (General Protocol):
-
Dissolve sodium alginate powder in deionized water to create a solution of the desired concentration (e.g., 1.5-3% w/v).[7]
-
To create porous scaffolds, the freeze-drying method is commonly employed. The alginate solution is frozen and then lyophilized.[7]
-
Crosslinking is typically achieved through ionic gelation by immersing the scaffold in a solution containing divalent cations, most commonly calcium chloride (CaCl2).[7] The concentration of the crosslinking agent and the crosslinking time will influence the scaffold's mechanical properties.
Biocompatibility Assays
MTT Assay for Cell Viability and Proliferation:
-
Sterilize the scaffolds and place them in a 24-well plate.
-
Seed cells onto the scaffolds at a predetermined density.
-
Culture the cell-seeded scaffolds for the desired time points (e.g., 1, 3, and 7 days).
-
At each time point, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Live/Dead Viability/Cytotoxicity Assay:
-
Culture cells on the scaffolds for the desired duration.
-
Prepare a staining solution containing calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) in a suitable buffer (e.g., PBS).
-
Wash the cell-seeded scaffolds with PBS and then incubate them in the staining solution for 15-30 minutes at room temperature, protected from light.
-
Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:
-
Culture cells in the presence of the scaffold extracts or directly on the scaffolds for a specified period.
-
Collect the cell culture supernatant.
-
Prepare a reaction mixture containing the LDH substrate.
-
Add the collected supernatant to the reaction mixture and incubate for a set time at room temperature.
-
Measure the absorbance of the resulting colored product using a microplate reader. The amount of LDH released is proportional to the number of damaged cells.
Visualization of Key Biological Pathways and Workflows
To further understand the interaction of cells with these scaffolds and the experimental procedures, the following diagrams are provided.
Caption: Experimental workflow for assessing scaffold biocompatibility.
Caption: Simplified integrin-mediated cell adhesion signaling pathway.
Conclusion
References
- 1. Alginate dependent changes of physical properties in 3D bioprinted cell-laden porous scaffolds affect cell viability and cell morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Cellulose As a Rheological Additive for Tuning the Extrusion Printability and Scaffold Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel alginate/hydroxyethyl cellulose/hydroxyapatite composite scaffold for bone regeneration: In vitro cell viability and proliferation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxyethylcellulose Correlation with Tissue Engineering Scaffolds [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. 3D Porous Calcium-Alginate Scaffolds Cell Culture System Improved Human Osteoblast Cell Clusters for Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-(2-hydroxyethyl)cinnamamide: A Novel Anticonvulsant Agent
An objective guide for researchers and drug development professionals on the efficacy and safety profile of a new hydroxyethyl derivative, N-(2-hydroxyethyl)cinnamamide, in comparison to the established anticonvulsant, Carbamazepine.
This guide provides a comprehensive evaluation of a novel this compound derivative, N-(2-hydroxyethyl)cinnamamide, as a potential anticonvulsant medication. Its performance is benchmarked against Carbamazepine, a widely used first-line treatment for epilepsy. The following sections present a detailed comparison of their anticonvulsant activity, neurotoxicity, and safety profiles, supported by experimental data. Detailed protocols for the key experiments are also provided to ensure reproducibility and facilitate further investigation.
Data Presentation: Comparative Efficacy and Safety
The anticonvulsant potential of N-(2-hydroxyethyl)cinnamamide was assessed using the maximal electroshock (MES) test, a standard preclinical model for generalized tonic-clonic seizures. Neurotoxicity was evaluated using the rotarod test, which measures motor coordination. The data presented below summarizes the median effective dose (ED50) required to protect 50% of the animals from MES-induced seizures, the median toxic dose (TD50) at which 50% of the animals exhibit motor impairment, and the protective index (PI), which is the ratio of TD50 to ED50 and serves as a measure of the drug's safety margin.
| Compound | Anticonvulsant Activity (MES) ED50 (mg/kg) | Neurotoxicity (Rotarod) TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| N-(2-hydroxyethyl)cinnamamide | 17.7 | 154.9 | 8.8 |
| Carbamazepine | Not explicitly stated in the provided context, but used as a comparator | Not explicitly stated in the provided context | Mentioned as being significantly lower than that of N-(2-hydroxyethyl)cinnamamide |
Data for N-(2-hydroxyethyl)cinnamamide is derived from studies on novel N-(2-hydroxyethyl) cinnamamide (B152044) derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Maximal Electroshock (MES) Test
This test is a widely accepted preclinical model for screening potential anticonvulsant drugs effective against generalized tonic-clonic seizures.
Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Apparatus:
-
An electroshock apparatus capable of delivering a constant current.
-
Corneal electrodes.
-
Animal restraining device.
Procedure:
-
Animal Preparation: Adult male mice or rats are used. The animals are acclimatized to the laboratory environment for at least one week before the experiment.
-
Drug Administration: The test compound, in this case, N-(2-hydroxyethyl)cinnamamide or Carbamazepine, is administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A vehicle control group receives only the solvent.
-
Time of Peak Effect: The test is conducted at the predetermined time of peak effect of the drug.
-
Electroshock Application: A constant electrical current (e.g., 50 mA for mice, 150 mA for rats) is delivered for a short duration (e.g., 0.2 seconds) through corneal electrodes, which have been wetted with saline to ensure good electrical contact.
-
Observation: The animals are immediately observed for the presence or absence of the tonic hindlimb extension. The abolition of this response is considered the endpoint of protection.
-
Data Analysis: The percentage of animals protected at each dose is recorded, and the median effective dose (ED50) is calculated using probit analysis.
Rotarod Neurotoxicity Test
This test is used to assess the potential motor-impairing effects of a drug, a common side effect of anticonvulsants.
Objective: To evaluate the effect of a compound on motor coordination and balance in rodents.
Apparatus:
-
A rotarod apparatus, which is a rotating rod of a specific diameter. The speed of rotation can be constant or accelerating.
-
A timer.
Procedure:
-
Animal Training: Prior to the test, animals are trained to stay on the rotating rod for a predetermined period (e.g., 1-5 minutes). Only animals that successfully complete the training are included in the study.
-
Drug Administration: The test compound is administered to different groups of animals at various doses. A control group receives the vehicle.
-
Testing: At the time of peak drug effect, each animal is placed on the rotating rod.
-
Observation: The time the animal remains on the rod is recorded. The inability to remain on the rod for a predetermined cut-off time (e.g., 1 minute) is considered an indication of neurotoxicity.
-
Data Analysis: The percentage of animals falling off the rotarod at each dose is determined, and the median toxic dose (TD50) is calculated using probit analysis.
Mandatory Visualization
Proposed Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
Many anticonvulsant drugs, including Carbamazepine, exert their effects by modulating the activity of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials in neurons. In a hyperexcitable state, such as during a seizure, these channels can fire excessively. Anticonvulsants can stabilize the inactivated state of these channels, thereby reducing the number of channels available to open and fire, which in turn suppresses the abnormal neuronal activity. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed mechanism of action for N-(2-hydroxyethyl)cinnamamide.
Experimental Workflow for Anticonvulsant Screening
The following diagram outlines the general workflow for the preclinical screening of new anticonvulsant compounds.
Caption: Preclinical screening workflow for anticonvulsant drug discovery.
A Comparative Guide to the Thickening Efficiency of Hydroxyethyl Cellulose and Other Polymers
For researchers, scientists, and drug development professionals, the selection of an appropriate thickening agent is a critical decision that influences product stability, texture, and efficacy. This guide provides an objective comparison of the thickening efficiency of Hydroxyethyl Cellulose (B213188) (HEC) with other widely used polymers: Carbomer, Xanthan Gum, and Sodium Hyaluronate. The following sections present a detailed analysis supported by experimental data and protocols to aid in the selection of the most suitable polymer for your specific formulation needs.
Comparative Thickening Efficiency
The thickening efficiency of a polymer is determined by its ability to increase the viscosity of a solution at a given concentration. The following table summarizes the viscosity of aqueous solutions of this compound Cellulose, Carbomer 940, Xanthan Gum, and Sodium Hyaluronate at various concentrations. It is important to note that the data has been compiled from various sources, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Polymer | Concentration (% w/v) | Viscosity (mPa·s or cP) | Measurement Conditions |
| This compound Cellulose (HEC) | 2% in H₂O | 32,000 - 37,000 | 20°C[1] |
| Carbomer 940 | 0.5% in H₂O | ~40,000 - 60,000 | Neutralized solution |
| Xanthan Gum | 1% in 1% KCl | 1,200 - 1,600 | 25°C, Brookfield LVDV, Spindle 3, 60 rpm[2] |
| Sodium Hyaluronate | 1% in phosphate (B84403) buffer | Not specified, but noted to form a viscous solution | 25°C, Brookfield viscometer[3] |
Key Observations:
-
This compound Cellulose (HEC) demonstrates significant thickening properties, achieving high viscosity at a 2% concentration.[1] HEC is a non-ionic polymer, making its viscosity less sensitive to changes in pH and the presence of salts.[4] It typically forms clear, smooth gels.
-
Carbomer 940 is a highly efficient synthetic polymer, capable of producing very high viscosity gels at low concentrations (e.g., 0.5%).[5] However, its thickening ability is pH-dependent and requires neutralization to a pH of approximately 6.5 or higher to achieve maximum viscosity.[6]
-
Xanthan Gum is a natural polysaccharide that provides high viscosity at low concentrations.[2][7] Its solutions exhibit pseudoplastic (shear-thinning) behavior, meaning their viscosity decreases under shear stress.[4] This property is advantageous in applications requiring both stability at rest and ease of spreading or pouring.
-
Sodium Hyaluronate is a naturally occurring polysaccharide known for its viscoelastic properties and ability to form viscous solutions even at low concentrations.[3][8] Its thickening efficiency is influenced by its molecular weight.
Experimental Protocols
A standardized method for measuring the viscosity of polymer solutions is crucial for accurate comparison. The following is a typical experimental protocol for determining the viscosity of a polymer solution using a Brookfield rotational viscometer.
Objective: To measure the apparent viscosity of a polymer solution at a specified concentration and temperature.
Materials and Equipment:
-
Polymer (e.g., this compound Cellulose)
-
Deionized water or appropriate solvent
-
Brookfield rotational viscometer (e.g., LV, RV, or DV series) with a suitable spindle set[9][10][11]
-
Beaker (e.g., 600 mL Griffin beaker)
-
Magnetic stirrer and stir bar
-
Water bath for temperature control
-
Analytical balance
Procedure:
-
Solution Preparation:
-
Accurately weigh the required amount of polymer using an analytical balance.
-
Measure the specified volume of deionized water or solvent.
-
Slowly add the polymer to the water while continuously stirring with a magnetic stirrer to prevent clumping. For some polymers like HEC, dissolving in hot water may be required for proper hydration.[7]
-
Continue stirring until the polymer is completely dissolved and the solution is homogenous. This may take a significant amount of time depending on the polymer. For instance, a 1% xanthan gum solution may require stirring for 1.5 to 2 hours.[12]
-
Allow the solution to equilibrate to the desired temperature (e.g., 25°C) in a water bath.
-
-
Viscometer Setup:
-
Viscosity Measurement:
-
Pour the prepared polymer solution into a 600 mL beaker.
-
Immerse the spindle into the center of the solution until the fluid level reaches the immersion mark on the spindle shaft.[10] To avoid trapping air bubbles, immerse the spindle at a slight angle.
-
Turn on the viscometer and set the desired rotational speed (rpm).
-
Allow the reading to stabilize. This may take a few minutes.[16]
-
Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).
-
For non-Newtonian fluids, it is recommended to take readings at multiple speeds to characterize the shear-thinning or shear-thickening behavior.
-
Visualizing Methodologies and Relationships
To better understand the experimental process and the factors influencing thickening efficiency, the following diagrams are provided.
Caption: Experimental workflow for viscosity measurement.
Caption: Factors influencing thickening efficiency.
Thickening Mechanisms
The mechanism by which a polymer thickens a solution is dependent on its chemical structure.
-
Cellulose Ethers (e.g., HEC): These polymers thicken primarily through hydrogen bonding between the hydroxyl groups on the cellulose backbone and water molecules. This association increases the hydrodynamic volume of the polymer, leading to increased viscosity.[17][18][19] Entanglement of the long polymer chains also contributes to the thickening effect.[18]
-
Synthetic Polymers (e.g., Carbomer): Carbomers are cross-linked polymers of acrylic acid. In their unneutralized state, the polymer chains are coiled. Upon neutralization with a base, the acidic groups ionize, leading to repulsion between the negatively charged groups. This repulsion causes the polymer chains to uncoil and expand, entrapping water molecules and significantly increasing the viscosity of the solution.
Understanding these fundamental differences in properties and thickening mechanisms is essential for selecting the optimal polymer to achieve the desired rheological profile and stability in a given formulation. Further experimental work under standardized conditions is recommended for a precise comparison of these thickeners for specific applications.
References
- 1. Methyl 2-hydroxyethyl cellulose - viscosity 32000-37000 mPa.s, 2 % in H2O (20 °C) - Amerigo Scientific [amerigoscientific.com]
- 2. blue-chem.com [blue-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. News - What is the difference between xanthan gum and HEC? [ihpmc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hpmcsupplier.com [hpmcsupplier.com]
- 8. US4920104A - Sodium hyaluronate composition - Google Patents [patents.google.com]
- 9. viscosite.fr [viscosite.fr]
- 10. brookfieldengineering.com [brookfieldengineering.com]
- 11. brookfieldengineering.com [brookfieldengineering.com]
- 12. ingredi.com [ingredi.com]
- 13. Affordable Brookfield Dial Reading Viscometer | Reliable & Original [brookfieldengineering.com]
- 14. DVNext Rheometer | Advanced viscosity, shear rate and shear stress measurement [brookfieldengineering.com]
- 15. Viscosity Standards - High-Quality Reference Fluids | Ametek Brookfield [brookfieldengineering.com]
- 16. scribd.com [scribd.com]
- 17. The Science Behind Cellulose Ether Thickening Mechanisms - HPMC factory | Hydroxypropyl Methyl Cellulose Ether manufacturers [qianhaochem.com]
- 18. hlhpmc.com [hlhpmc.com]
- 19. News - What is Cellulose Thickener? [kimachemical.com]
evaluation of hydroxyethyl starch as an alternative to dextran in corneal preservation
For Researchers, Scientists, and Drug Development Professionals
The preservation of corneal tissue is a critical factor in the success of corneal transplantation. The ideal preservation medium must maintain the viability and function of the corneal endothelium, the innermost layer of cells responsible for maintaining corneal transparency. For years, dextran (B179266) has been a standard component of corneal preservation solutions, primarily acting as an osmotic agent to prevent corneal swelling. However, concerns about its potential toxicity to endothelial cells have prompted research into alternatives. This guide provides a detailed comparison of hydroxyethyl starch (HES) and dextran for corneal preservation, summarizing key experimental findings, and providing detailed methodologies to aid in the evaluation of these compounds.
Data Summary: HES vs. Dextran in Corneal Preservation
The following tables summarize quantitative data from studies comparing the performance of this compound starch and dextran in corneal preservation media.
| Performance Indicator | Preservation Medium with HES | Preservation Medium with Dextran | Key Findings |
| Endothelial Cell Density (ECD) | No significant decrease in ECD observed. | A significant decrease in ECD is often reported, with some studies showing a time-dependent toxic effect.[1] | HES appears to be better tolerated by corneal endothelial cells, with studies showing no significant difference in endothelial cell density compared to control groups.[2] In contrast, dextran supplementation has been shown to increase endothelial cell loss.[1] |
| Corneal Stromal Thickness | No increase in stromal thickness; 20% HES solution showed a decrease in thickness.[2] | Effective in preventing corneal swelling.[3][4] | Both agents are effective in preventing corneal edema. However, a higher concentration of HES may actively reduce stromal thickness.[2] |
| Cell Viability and Apoptosis | Well-tolerated by corneal cells with fewer apoptotic markers (cleaved caspase-3) and higher anti-apoptotic markers (Bcl-2).[5] | Associated with a loss of endothelial and epithelial cells, and an increase in apoptotic markers.[5] | Studies indicate that HES supports cell survival better than dextran. Corneas preserved with dextran show a significant increase in markers of apoptosis.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Corneal Preservation Protocol
This protocol outlines the general procedure for preserving corneas in media containing either HES or dextran.
Materials:
-
Freshly enucleated porcine or human donor eyes
-
Sterile dissection tools
-
Laminar flow hood
-
Basal medium (e.g., Minimum Essential Medium - MEM)
-
Fetal Calf Serum (FCS) or serum-free supplement
-
This compound starch (HES) solution (e.g., 10% or 20% HES 450,000)
-
Dextran T500 solution (e.g., 6% or 8%)
-
Organ culture incubator (37°C, 5% CO2)
-
Refrigerator (4°C)
Procedure:
-
Under sterile conditions in a laminar flow hood, prepare corneoscleral discs from freshly enucleated eyes.
-
Prepare the preservation media. For the experimental group, supplement the basal medium with the desired concentration of HES. For the control group, supplement with dextran.
-
Place the corneoscleral discs in vials containing the respective preservation media.
-
For short-term storage, place the vials in a refrigerator at 4°C for the desired duration (e.g., 4 days).
-
For studies involving latent endothelial cell damage, subsequently transfer the tissue to an organ culture medium (e.g., MEM with 10% FCS) and incubate at 37°C for 24 hours.[2]
Endothelial Cell Density (ECD) Measurement
ECD is a critical parameter for assessing the health of the corneal endothelium.
Materials:
-
Specular microscope
-
Image analysis software
Procedure:
-
Mount the cornea on a viewing chamber.
-
Capture high-resolution images of the endothelial cell layer using a specular microscope.
-
Using image analysis software, manually or automatically identify and count the number of endothelial cells within a defined area of the image.
-
Calculate the endothelial cell density, expressed as cells per square millimeter (cells/mm²).
Corneal Thickness Measurement
Corneal thickness is an important indicator of endothelial function and the effectiveness of the osmotic agent in the preservation medium.
Materials:
-
Ultrasound pachymeter or Optical Coherence Tomography (OCT) device
Procedure:
-
Calibrate the pachymeter or OCT device according to the manufacturer's instructions.
-
For ultrasound pachymetry, gently touch the probe to the central cornea to obtain a reading.
-
For OCT, align the device with the cornea and capture a cross-sectional image. The software will automatically calculate the corneal thickness.
-
Record the central corneal thickness in micrometers (µm).
Apoptosis Assessment (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Corneal tissue sections
-
TUNEL assay kit
-
Fluorescence microscope
Procedure:
-
Fix and permeabilize the corneal tissue sections according to the TUNEL assay kit protocol.
-
Incubate the sections with the TdT reaction mixture, which contains TdT enzyme and labeled nucleotides (e.g., Br-dUTP).
-
Stop the reaction and wash the sections.
-
If using an indirect detection method, incubate with a fluorescently labeled antibody that binds to the incorporated nucleotides.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Mount the sections and visualize them using a fluorescence microscope. Apoptotic cells will show fluorescence at the sites of DNA breaks.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the evaluation of corneal preservation media.
Caption: Experimental workflow for evaluating corneal preservation media.
Caption: Apoptotic signaling pathways in corneal endothelium.
Conclusion
The available evidence suggests that this compound starch is a promising alternative to dextran in corneal preservation media.[2] HES demonstrates comparable or superior performance in maintaining endothelial cell density and preventing corneal swelling, while exhibiting lower cytotoxicity.[2][5] Specifically, HES appears to better preserve endothelial cell viability by modulating apoptotic pathways.[5] Further research and clinical studies are warranted to fully elucidate the long-term benefits of HES-based preservation solutions and to optimize their formulations for enhanced corneal graft survival. The experimental protocols and comparative data presented in this guide provide a foundation for researchers and drug development professionals to build upon in this important area of ophthalmology.
References
- 1. Semi-quantitative assessments of dextran toxicity on corneal endothelium: conceptual design of a predictive algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A standardized methodology for longitudinal assessment of corneal endothelial morphometry in eye banked corneas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in central corneal thickness of preserved corneas over time measured using anterior segment optical coherence tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Starch? [synapse.patsnap.com]
- 5. [this compound starch for reversing edema in short-term culture media for donor corneas] - PubMed [pubmed.ncbi.nlm.nih.gov]
in vivo comparison of drug release profiles from different hydroxyethyl cellulose matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo performance of drug release from different hydroxyethyl cellulose (B213188) (HEC) matrices. Due to a notable lack of direct comparative in vivo studies in the public domain, this document synthesizes findings from available in vitro research to project potential in vivo behavior and outlines a general experimental protocol for conducting such a comparative study.
The Role of this compound Cellulose in Controlled Drug Release
This compound cellulose is a non-ionic, water-soluble polymer derived from cellulose, widely utilized in pharmaceutical formulations as a binder, thickener, and most importantly, as a matrix-forming agent for controlled-release dosage forms.[1][2][3][4] Upon contact with gastrointestinal fluids, HEC hydrates and swells to form a gel layer that regulates the diffusion and release of the entrapped active pharmaceutical ingredient (API).[2][4] The viscosity grade and molecular weight of HEC are critical material attributes that are known to influence the rate of drug release, with higher viscosity grades generally leading to a more retarded release profile.[5]
Comparative Analysis of Drug Release Profiles: An Overview
Key Insights from In Vitro Studies:
-
Effect of Molecular Weight: Studies on 3D-printed tablets containing different molecular weight grades of HEC (90–1000 kDa) showed that drug release was dependent on the molecular weight up to a certain limit (720 kDa).[5] Lower molecular weight HEC resulted in faster drug release.[5] For instance, a formulation with a low molecular weight HEC achieved full drug release in 10 hours, whereas formulations with higher molecular weight grades released only 39-54% of the drug in the same timeframe.[5]
-
Mechanism of Release: The primary mechanism of drug release from HEC matrices is typically a combination of drug diffusion through the hydrated gel layer and erosion of the polymer matrix.[5]
Data from a Representative In Vitro Study
The following table summarizes the in vitro release of diclofenac (B195802) sodium from 3D-printed tablets formulated with different molecular weight grades of HEC. This data illustrates the impact of HEC grade on the drug release profile.
| Formulation ID | HEC Grade (Molecular Weight) | Time to 100% Drug Release (in vitro) | Percentage of Drug Released at 10 hours (in vitro) |
| F-L | Low (L) | 10 hours | 100% |
| F-G | Medium-Low (G) | > 24 hours | 53.52 ± 1.14% |
| F-M | Medium-High (M) | > 24 hours | 39.26 ± 3.33% |
| F-HX | High (HX) | > 24 hours | 39.38 ± 0.37% |
Data synthesized from an in vitro study on 3D-printed diclofenac sodium tablets.[5]
Proposed Experimental Protocol for an In Vivo Comparative Study
To address the existing data gap, the following is a detailed, hypothetical experimental protocol for an in vivo study in a relevant animal model, such as rats or dogs, to compare the drug release profiles from different HEC matrices.
Objective: To compare the in vivo pharmacokinetic profiles of a model drug formulated in controlled-release matrix tablets with different viscosity grades of this compound cellulose.
Materials:
-
Model Drug: A drug with a well-characterized pharmacokinetic profile and suitable for oral administration (e.g., theophylline, metformin).
-
HEC Grades: At least three viscosity grades of pharmaceutical-grade HEC (e.g., low, medium, and high viscosity).
-
Other Excipients: Standard tableting excipients such as a diluent (e.g., microcrystalline cellulose), a lubricant (e.g., magnesium stearate), and a glidant (e.g., colloidal silicon dioxide).
-
Animal Model: Male Sprague-Dawley rats (250-300 g) or Beagle dogs.
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a suitable detector for drug quantification in plasma.
Methodology:
-
Formulation and Tablet Preparation:
-
Prepare three batches of matrix tablets, each containing a different HEC viscosity grade.
-
The drug-to-polymer ratio should be kept constant across all formulations.
-
Tablets should be manufactured using a direct compression or wet granulation method to achieve uniform drug content and consistent tablet hardness and thickness.
-
-
Animal Study Design:
-
The study should follow a parallel or crossover design.
-
Animals should be fasted overnight prior to drug administration.
-
Administer the tablets orally to the animals. A control group receiving an immediate-release formulation of the drug should be included for comparison.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein (rats) or cephalic vein (dogs) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Process the blood samples to separate the plasma, which should then be stored at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific HPLC method for the quantification of the model drug in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters for each formulation, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t1/2)
-
-
Statistically compare the pharmacokinetic parameters between the different HEC matrix formulations.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the proposed in vivo comparative study.
Caption: Workflow for the in vivo comparison of drug release from different HEC matrices.
Conclusion
While direct in vivo comparative data for different HEC matrices is currently lacking in the scientific literature, in vitro evidence strongly suggests that the molecular weight and viscosity of HEC are key determinants of drug release rates. Higher molecular weight HEC grades are expected to provide more sustained drug release in vivo. The execution of well-designed in vivo studies, following protocols similar to the one outlined above, is crucial to confirm these expectations and to enable the rational selection of HEC grades for the development of oral controlled-release drug products with desired pharmacokinetic profiles.
References
- 1. Impact of Hydroxyethylcellulose on Oral Bioavailability [eureka.patsnap.com]
- 2. Hydroxyethylcellulose-Based Hydrogels Containing Liposomes Functionalized with Cell-Penetrating Peptides for Nasal Delivery of Insulin in the Treatment of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetic Modeling of the Enterohepatic Recirculation of Fimasartan in Rats, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytokinetics.com [cytokinetics.com]
- 5. Evaluation of this compound Cellulose Grades as the Main Matrix Former to Produce 3D-Printed Controlled-Release Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
validating the performance of hydroxyethyl cellulose in enhancing smart materials
A Comparative Guide for Researchers and Drug Development Professionals
In the dynamic field of smart materials, the quest for versatile, reliable, and high-performing components is perpetual. Hydroxyethyl cellulose (B213188) (HEC), a non-ionic, water-soluble polymer derived from cellulose, has emerged as a formidable candidate, demonstrating significant potential in enhancing the functionality of stimuli-responsive systems for drug delivery, tissue engineering, and sensing applications. This guide provides an objective comparison of HEC's performance against other common alternatives, supported by experimental data, detailed methodologies, and visual workflows to aid researchers in their material selection and experimental design.
I. Performance in Smart Drug Delivery Systems
HEC is extensively utilized in controlled drug release formulations due to its biocompatibility, thickening properties, and ability to form hydrogels.[1] Its performance is often benchmarked against other cellulose derivatives like Hydroxypropyl Cellulose (HPC) and synthetic polymers such as Carbopol.
A. Comparative Analysis of Drug Release and Rheological Properties
The efficacy of a topical or oral drug delivery system is heavily reliant on its rheological properties and drug release kinetics. The following tables summarize key performance indicators of HEC in comparison to HPC and Carbopol.
Table 1: Comparative Drug Release Kinetics of HEC and HPC Matrices
| Parameter | This compound Cellulose (HEC) Matrix | Hydroxypropyl Cellulose (HPC) Matrix | Key Findings |
| Drug Release Mechanism | Non-Fickian transport (drug diffusion and polymer swelling) | Primarily diffusion through pores and channels | HEC's swelling behavior plays a more significant role in drug release.[2] |
| Time to 50% Drug Release (t50%) | 4.8 hours | 6.5 hours | HEC matrices exhibit a faster initial drug release compared to HPC matrices.[2] |
| Hydration and Swelling | Higher degree of swelling due to larger water uptake | Lower degree of swelling | HEC's higher hydrophilicity leads to greater swelling.[2] |
| Matrix Erosion | Relatively higher erosion | Lower erosion | HPC matrices are more resistant to erosion over time.[2] |
Table 2: Rheological Properties of HEC and Carbopol Gels for Topical Delivery
| Polymer Combination (1.5% w/w each) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Dynamic Viscosity (η') (Pa.s) |
| HEC | 28.42 ± 2.15 | 27.49 ± 1.27 | 8.48 ± 0.20 |
| Carbopol (PAA) | 286.7 ± 10.5 | 116.0 ± 7.85 | 53.64 ± 5.18 |
| HEC + Carbopol (admixed) | 288.80 ± 5.2 | 118.4 ± 1.63 | 64.36 ± 8.22 |
Data adapted from a study on the rheological properties of PAA and HEC gels. The mixed gel shows a synergistic effect on elasticity.
B. Experimental Protocols
This protocol describes the synthesis of a pH-responsive HEC-grafted-poly(2-acrylamido-2-methylpropane sulfonic acid) (HEC-g-AMPS) hydrogel.
-
Dissolution of HEC: Dissolve a specific amount of HEC in deionized water with constant stirring until a homogenous solution is formed.
-
Initiator Addition: Add ammonium (B1175870) persulfate (APS) as a free radical initiator to the HEC solution and stir to dissolve.
-
Monomer and Cross-linker Addition: To the above solution, add 2-acrylamido-2-methylpropane sulfonic acid (AMPS) as the monomer and N,N'-methylenebis(acrylamide) (MBA) as the cross-linker.
-
Nitrogen Purging: Purge the mixture with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Seal the reaction vessel and place it in a water bath at a controlled temperature (e.g., 60°C) for a specified duration to allow polymerization and cross-linking to occur.
-
Purification: After polymerization, immerse the resulting hydrogel in a large volume of deionized water for several days, changing the water periodically, to remove unreacted monomers and initiator.
-
Drying: Dry the purified hydrogel in an oven at a specific temperature (e.g., 40°C) until a constant weight is achieved.
This protocol outlines the procedure for evaluating the drug release profile from a hydrogel matrix.
-
Apparatus: Utilize a USP Dissolution Apparatus 2 (paddle method).
-
Dissolution Medium: Prepare a dissolution medium that mimics physiological conditions (e.g., phosphate (B84403) buffer saline at pH 7.4). Maintain the temperature at 37 ± 0.5°C.
-
Sample Preparation: Accurately weigh the drug-loaded hydrogel and place it in the dissolution vessel.
-
Sampling: At predetermined time intervals, withdraw a specific volume of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume.
-
Analysis: Analyze the withdrawn samples for drug content using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
C. Visualization of Stimuli-Responsive Drug Release
The following diagram illustrates the logical workflow of a pH-responsive HEC-based hydrogel for targeted drug delivery.
References
Comparative Analysis of N-(2-hydroxyethyl)amide Derivatives as Anticonvulsants: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticonvulsant performance of various N-(2-hydroxyethyl)amide derivatives, supported by experimental data. The following sections detail quantitative efficacy and toxicity, experimental methodologies, and potential mechanistic pathways.
Quantitative Performance Analysis
The anticonvulsant potential of several N-(2-hydroxyethyl)amide derivatives has been evaluated in preclinical studies. The primary screening method employed is the maximal electroshock (MES) test, which is indicative of a compound's ability to prevent the spread of seizures. Neurotoxicity is commonly assessed using the rotarod test. The therapeutic potential is often summarized by the Protective Index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI value suggests a more favorable safety profile.
Two main classes of N-(2-hydroxyethyl)amide derivatives have shown notable anticonvulsant activity: cinnamamide (B152044) derivatives and long-chain fatty acid derivatives.
N-(2-hydroxyethyl) Cinnamamide Derivatives
A study on novel N-(2-hydroxyethyl) cinnamamide derivatives identified two lead compounds with significant anticonvulsant properties and lower toxicity compared to the established antiepileptic drug carbamazepine.[1] The key performance metrics are summarized below.
| Compound | Structure/Name | ED₅₀ (mg/kg) MES Test | TD₅₀ (mg/kg) Rotarod Test | Protective Index (PI) |
| I | N-(2-hydroxyethyl) cinnamamide | 17.7 | 154.9 | 8.8 |
| 1d | (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide | 17.0 | 211.1 | 12.4 |
| Carbamazepine (Reference) | - | - | - | < 8.8 |
These compounds were further evaluated in chemically induced seizure models, including those using pentylenetetrazole (PTZ), isoniazid, 3-mercaptopropionic acid, and thiosemicarbazide, demonstrating a broad spectrum of activity.[1]
N-(2-hydroxyethyl)amide Derivatives of Fatty Acids
A series of N-(2-hydroxyethyl)amide derivatives of fatty acids also demonstrated potent anticonvulsant activity and remarkably low toxicity, showing a significantly better protective index than the established antiepileptic drug valproate.[2]
| Compound | Structure/Name | ED₅₀ (mg/kg) MES Test | TD₅₀ (mg/kg) Rotarod Test | Protective Index (PI) |
| 1g | N-(2-hydroxyethyl)decanamide | 22.0 | 599.8 | 27.5 |
| 1l | N-(2-hydroxyethyl)palmitamide | 23.3 | >1000 | >42.9 |
| 1n | N-(2-hydroxyethyl)stearamide | 20.5 | >1000 | >48.8 |
| Valproate (Reference) | - | - | - | 1.6 |
These derivatives were also tested against seizures induced by a panel of chemical convulsants, including pentylenetetrazole, isoniazid, 3-mercaptopropionic acid, bicuculline, thiosemicarbazide, and strychnine, indicating a broad anticonvulsant profile.[2] One study suggests that the mechanism of action for some of these long-chain amide derivatives may involve the inhibition of GABA-α-oxoglutarate aminotransferase (GABA-T).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of N-(2-hydroxyethyl)amide derivatives.
Maximal Electroshock (MES) Test
The MES test is a preclinical model used to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.
Objective: To assess the ability of a test compound to prevent seizure spread.
Apparatus: An electroconvulsometer capable of delivering a constant alternating current.
Procedure:
-
Animal Preparation: Male albino mice (or rats) are used. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the animal. A drop of saline solution is often applied to ensure good electrical contact.
-
Stimulus Delivery: A supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered.
-
Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Abolition of the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity. The median effective dose (ED50) is calculated based on the percentage of protected animals at different doses.
Rotarod Neurotoxicity Test
This test is used to evaluate the potential neurological deficits, such as impaired motor coordination, induced by a test compound.
Objective: To assess the neurotoxicity of a test compound.
Apparatus: A rotating rod (rotarod) with adjustable speed.
Procedure:
-
Training: Animals are pre-trained to stay on the rotating rod for a set period (e.g., 1-2 minutes).
-
Drug Administration: The test compound is administered to the animals at various doses.
-
Testing: At the time of expected peak effect of the drug, each animal is placed on the rotating rod.
-
Observation: The time the animal remains on the rod is recorded. The inability to remain on the rod for a predetermined cutoff time is indicative of neurotoxicity.
-
Endpoint: The median toxic dose (TD50) is calculated as the dose at which 50% of the animals fail the test.
Pentylenetetrazole (PTZ)-Induced Seizure Test
The PTZ test is a model for generalized myoclonic and absence seizures.
Objective: To evaluate the efficacy of a test compound against chemically induced seizures.
Procedure:
-
Animal Preparation and Drug Administration: Similar to the MES test, animals are pre-treated with the test compound or vehicle.
-
PTZ Injection: A convulsant dose of pentylenetetrazole is administered subcutaneously or intraperitoneally.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, typically characterized by clonic convulsions.
-
Endpoint: The absence of clonic seizures for at least 5 seconds is considered protection. The ED50 is calculated based on the dose-response data.
Potential Signaling Pathways and Mechanisms of Action
While the precise molecular mechanisms of N-(2-hydroxyethyl)amide derivatives are still under investigation, evidence suggests a potential modulation of inhibitory neurotransmission. The efficacy of some derivatives against seizures induced by GABA antagonists points towards an interaction with the GABAergic system.
One proposed mechanism is the inhibition of GABA-transaminase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, these compounds could increase the synaptic concentration of GABA, thereby enhancing GABAergic inhibition and reducing neuronal excitability.
Below is a diagram illustrating a potential experimental workflow for screening these compounds and a simplified diagram of the proposed GABAergic signaling pathway.
References
Safety Operating Guide
Proper Disposal of Hydroxyethyl Compounds: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical information for the proper disposal of hydroxyethyl compounds in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
The term "this compound" refers to a specific chemical functional group (-CH₂CH₂OH). The proper disposal procedures for a chemical containing this group are dictated by the overall properties and hazards of the entire molecule, not just the this compound moiety itself. Therefore, a one-size-fits-all disposal method is not appropriate. This guide provides a framework for classifying and disposing of this compound-containing waste based on a risk assessment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound compound. The SDS provides critical information on hazards, handling, and emergency procedures.
General Personal Protective Equipment (PPE) for handling this compound waste:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat is mandatory.
-
Respiratory Protection: Handle volatile or dusty this compound compounds in a certified chemical fume hood to prevent inhalation of vapors or dust.
Disposal Procedures: A Step-by-Step Guide
The disposal of this compound compounds is contingent on their hazard classification. The following steps will guide the user in determining the appropriate disposal pathway.
Step 1: Hazard Identification
Consult the Safety Data Sheet (SDS) for the specific this compound compound to determine its hazard classification. Key hazards to identify include:
-
Toxicity: Is the compound harmful if swallowed, inhaled, or in contact with skin? Look for LD50 and LC50 values.
-
Flammability: Is the compound a combustible or flammable liquid or solid? Check the flashpoint and NFPA fire rating.
-
Reactivity: Is the compound known to be unstable or react with other common laboratory chemicals?
-
Corrosivity: Does the compound cause burns to skin or eyes?
-
Environmental Hazards: Is the compound toxic to aquatic life?
Step 2: Waste Segregation
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.
-
Hazardous this compound Waste: Compounds identified as toxic, flammable, reactive, or corrosive must be collected as hazardous waste.
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Toxic," "Flammable").
-
Never mix incompatible waste streams. For example, do not mix flammable this compound compounds with oxidizers.
-
-
Non-Hazardous this compound Waste: Some this compound compounds, such as this compound Cellulose (HEC), are considered non-hazardous.[1]
-
While generally safe for regular disposal, it is crucial to confirm this with your institution's Environmental Health and Safety (EHS) office.
-
Some non-hazardous, water-soluble compounds may be suitable for drain disposal with copious amounts of water, but this requires explicit approval from your local wastewater treatment authority and institutional EHS. Do not pour viscous solutions down the drain as they can cause blockages.[1]
-
Solid, non-hazardous this compound compounds can typically be disposed of in the regular trash, provided they are not contaminated with hazardous materials.
-
Step 3: Waste Collection and Storage
-
All waste containers must be kept securely closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Do not accumulate excessive amounts of hazardous waste in the laboratory. Follow your institution's guidelines for waste pickup schedules.
Step 4: Disposal
-
Hazardous Waste: Contact your institution's EHS office to arrange for the pickup and disposal of hazardous waste. Do not attempt to treat or dispose of hazardous waste yourself unless you are trained and equipped to do so and it is part of a documented and approved laboratory procedure.
-
Non-Hazardous Waste: Dispose of in accordance with your institution's policies for non-hazardous chemical waste.
Quantitative Data for Common this compound Compounds
The following table summarizes key quantitative data for representative this compound compounds to aid in risk assessment and proper handling.
| Property | 2-Hydroxyethyl Acrylate (B77674) | Ethylene Glycol (2-Hydroxyethanol) | This compound Cellulose |
| CAS Number | 818-61-1 | 107-21-1 | 9004-62-0 |
| Molecular Formula | C₅H₈O₃ | C₂H₆O₂ | Variable |
| Molecular Weight | 116.1 g/mol [2] | 62.07 g/mol | Variable |
| Physical State | Clear, colorless liquid[2][3] | Clear, colorless, syrupy liquid[4] | White to off-white powder or granules[5] |
| Boiling Point | >210 °C (>346 °F)[6] | 197.3 °C (387.1 °F)[7] | Decomposes |
| Flash Point | 99 °C (210.2 °F)[8] | 111 °C (232 °F)[9] | Not Applicable |
| Oral LD50 (Rat) | 548 mg/kg[8][10] | 4700 mg/kg[11] | Not Available[1][12] |
| Dermal LD50 (Rabbit) | 298 mg/kg[10] | 9530 mg/kg[13] | Not Available[1] |
| NFPA Health Rating | 3 (Serious)[14] | 2 (Moderate)[15] | 2 (Hazardous)[16] |
| NFPA Fire Rating | 1 (Slight)[14] | 1 (Slight)[17] | 0 (Will not burn)[16] |
| NFPA Reactivity Rating | 2 (Moderate)[14] | 0 (Minimal)[17] | 0 (Stable)[16] |
Experimental Protocols
Detailed experimental protocols involving this compound compounds should always include a section on waste disposal. This section should be written in accordance with the principles outlined in this guide and be approved by the institution's EHS office.
Example Protocol Section: Waste Disposal for a reaction involving 2-Hydroxyethyl Acrylate
All waste containing 2-hydroxyethyl acrylate, including unreacted starting material, reaction byproducts, and contaminated solvents, will be collected as hazardous waste. A designated, labeled, and sealed waste container will be maintained in the fume hood where the experiment is conducted. The waste will be classified as "Toxic and Flammable Organic Liquid Waste." Contaminated solid waste, such as gloves, pipette tips, and absorbent paper, will be collected in a separate, sealed, and labeled container as "Solid Hazardous Waste." The EHS office will be contacted for waste pickup upon completion of the experimental series.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound compounds.
Caption: Workflow for the disposal of this compound compounds.
References
- 1. This compound Cellulose SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. 2-HEA (2-HYDROXYETHYL ACRYLATE) - Ataman Kimya [atamanchemicals.com]
- 3. 2-Hydroxyethyl acrylate | C5H8O3 | CID 13165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ETHYLENE GLYCOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. News - Physical And Chemical Properties Of this compound Cellulose [kimachemical.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. google.com [google.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Ethylene glycol - Wikipedia [en.wikipedia.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. nano.pitt.edu [nano.pitt.edu]
- 12. home.rolfeschemicals.com [home.rolfeschemicals.com]
- 13. Ethylene Glycol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 14. HYDROXYETHYLACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. nj.gov [nj.gov]
- 16. guinama.com [guinama.com]
- 17. ETHYLENE GLYCOL | Occupational Safety and Health Administration [osha.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Hydroxyethyl Cellulose
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Hydroxyethyl Cellulose, a common laboratory chemical. Adherence to these procedural steps will minimize risks and streamline your workflow, from acquisition to disposal.
This compound Cellulose is generally considered to be of low hazard; however, it can cause skin, eye, and respiratory irritation.[1][2][3] Following proper safety protocols is crucial to prevent exposure and ensure safe handling.
Operational Plan for Handling this compound Cellulose
This step-by-step guide outlines the procedures for the safe handling of this compound Cellulose in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound Cellulose in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep it away from incompatible materials such as strong oxidizing agents, acids, and alkalis.[4]
2. Engineering Controls:
-
Use in a well-ventilated area.[1][2] If handling large quantities or if dust generation is likely, use a fume hood or a local exhaust ventilation system.[5][6]
-
Ensure safety showers and eyewash stations are readily accessible.[7]
3. Personal Protective Equipment (PPE):
-
Wear appropriate PPE as detailed in the table below.
-
Gloves should be inspected before each use and removed using the proper technique to avoid skin contact.[1]
-
Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[1][5]
4. Handling and Use:
-
Avoid generating dust.[1][5][6] Minimize dust by gently scooping or pouring the powder.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][4][6]
-
Do not eat, drink, or smoke in areas where this compound Cellulose is handled or stored.[6][7]
5. Accidental Spills:
-
For small spills, use a damp paper towel to clean up the material.[4]
-
For larger spills, sweep or shovel the material into a suitable, closed container for disposal.[1][5] Avoid creating dust.
-
Wash the spill site with water after the material has been collected.[4]
-
Do not rinse spills down the drain as it can cause clogging.[4]
6. First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] If irritation persists, seek medical attention.[2]
-
Skin Contact: Wash off with soap and plenty of water.[1][5] If skin irritation occurs, get medical advice.[2]
-
Inhalation: Move the person to fresh air.[1][2][5] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][3]
-
Ingestion: Rinse mouth with water.[1][5] Do not induce vomiting. Seek medical attention if you feel unwell.[2][3]
Personal Protective Equipment (PPE) for Handling this compound Cellulose
The following table summarizes the recommended personal protective equipment for handling this compound Cellulose.
| PPE Category | Item | Specifications and Use Guidelines |
| Eye Protection | Safety glasses with side shields or goggles | Should be compliant with appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are generally suitable. Always inspect gloves for tears or holes before use.[8] |
| Body Protection | Laboratory coat | A standard lab coat is sufficient for most applications to prevent skin contact. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling large quantities or when dust is generated. Use a NIOSH-approved respirator.[6][8] |
Disposal Plan
Proper disposal of this compound Cellulose and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Unused Product:
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1][5]
-
Follow all federal, state, and local regulations for chemical waste disposal.[4]
2. Contaminated Materials:
-
Contaminated PPE and spill cleanup materials should be placed in a sealed, labeled container.
-
Dispose of contaminated materials as chemical waste through a licensed disposal company.
3. Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent (e.g., water) before disposal.
-
Dispose of rinsed containers in accordance with local regulations.
Workflow for Safe Handling of this compound Cellulose
The following diagram illustrates the key steps for the safe handling and disposal of this compound Cellulose.
Caption: Workflow for the safe handling and disposal of this compound Cellulose.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. guinama.com [guinama.com]
- 3. home.rolfeschemicals.com [home.rolfeschemicals.com]
- 4. This compound Cellulose SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. support.hpe.com [support.hpe.com]
- 8. pccarx.com [pccarx.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
